molecular formula C8H9BO4 B1443117 5-Formyl-3-methoxyphenylboronic acid CAS No. 1451392-09-8

5-Formyl-3-methoxyphenylboronic acid

Cat. No.: B1443117
CAS No.: 1451392-09-8
M. Wt: 179.97 g/mol
InChI Key: BQBPIMVLGXGJIY-UHFFFAOYSA-N
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Description

5-Formyl-3-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H9BO4 and its molecular weight is 179.97 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-formyl-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBPIMVLGXGJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275639
Record name B-(3-Formyl-5-methoxyphenyl)boronic acid
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Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-09-8
Record name B-(3-Formyl-5-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Formyl-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Formyl-3-methoxyphenylboronic Acid

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the efficiency of constructing complex molecular architectures is paramount. Arylboronic acids are cornerstone reagents, celebrated for their stability, low toxicity, and exceptional versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] Among these, this compound emerges as a particularly valuable intermediate. Its structure presents a unique trifecta of functionalities: the boronic acid for C-C bond formation, a formyl group that serves as a handle for a multitude of transformations (e.g., reductive amination, Wittig reactions, condensation), and a methoxy group that electronically modulates the aromatic ring.

This guide provides a comprehensive technical overview of the primary synthetic strategies for obtaining this compound. We will dissect the mechanistic underpinnings of each approach, present field-tested experimental protocols, and offer expert insights into the practical considerations that guide the choice of one route over another. The objective is to equip researchers, scientists, and drug development professionals with a robust and actionable understanding of how to synthesize this critical molecular scaffold.

Part 1: A Dichotomy of Synthetic Strategy—To Formylate or to Borylate?

The synthesis of a disubstituted aromatic ring like this compound fundamentally presents a strategic choice based on the sequence of functional group introduction. The two most logical and widely practiced retrosynthetic disconnections are:

  • Route A: Electrophilic Formylation. This approach begins with the commercially available 3-methoxyphenylboronic acid. The core transformation is the regioselective introduction of a formyl group onto the aromatic ring via an electrophilic aromatic substitution reaction.

  • Route B: Palladium-Catalyzed Borylation. This strategy starts with an aromatic ring that already possesses the required aldehyde and methoxy substituents, typically 3-bromo-5-methoxybenzaldehyde. The final step involves the installation of the boronic acid moiety through a palladium-catalyzed cross-coupling reaction.

The selection between these routes is not arbitrary; it is a calculated decision based on starting material availability, scalability, functional group tolerance, and control over regiochemistry.

Part 2: Deep Dive into Synthetic Methodologies

Route A: The Rieche Formylation of 3-Methoxyphenylboronic Acid

The direct formylation of an existing arylboronic acid is an atom-economical approach. The Rieche formylation, which utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) as a formylating agent in the presence of a Lewis acid, is a viable method for this transformation.[4][5][6]

Causality and Mechanistic Insight: The reaction proceeds via the in-situ generation of a highly electrophilic dichloromethyl cation equivalent, facilitated by a Lewis acid such as FeCl₃ or AgOTf.[5][7] This electrophile attacks the electron-rich aromatic ring of 3-methoxyphenylboronic acid. The regiochemical outcome is dictated by the directing effects of the existing substituents. The methoxy group is a strong ortho-, para-director, while the boronic acid group is a meta-director. The position para to the methoxy group (C5) is activated and sterically accessible, making it the primary site of electrophilic attack, leading to the desired 5-formyl product. However, a critical consideration is the potential for unwanted side reactions, such as ipso-substitution (replacement of the boronic acid group) or protodeboronation, which can lower the yield of the desired product.[4][5]

Diagram 1: Proposed Mechanism for Rieche Formylation

Rieche_Formylation Proposed Mechanism for Rieche Formylation cluster_reactants Reagent Activation DCM Cl₂CHOCH₃ LA FeCl₃ (Lewis Acid) Electrophile [ClCH-OCH₃]⁺ FeCl₄⁻ DCM->Electrophile + LA->Electrophile ArylBoronic 3-Methoxyphenyl- boronic Acid SigmaComplex Sigma Complex (Wheland Intermediate) ArylBoronic->SigmaComplex Electrophilic Attack Product_Precursor Formylated Intermediate SigmaComplex->Product_Precursor -H⁺ H2O H₂O FinalProduct 5-Formyl-3-methoxy- phenylboronic Acid H2O->FinalProduct Miyaura_Borylation Miyaura Borylation Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Bpin(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ArBpin Arylboronate Ester Transmetal->ArBpin ArBr 3-Bromo-5-methoxy- benzaldehyde ArBr->OxAdd B2pin2 B₂(pin)₂ B2pin2->Transmetal Base KOAc (Base) Base->Transmetal FinalProduct 5-Formyl-3-methoxy- phenylboronic Acid ArBpin->FinalProduct Hydrolysis

References

5-Formyl-3-methoxyphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Formyl-3-methoxyphenylboronic Acid: Properties, Synthesis, and Applications

Section 1: Introduction and Strategic Importance

This compound is a bifunctional aromatic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its strategic value lies in the orthogonal reactivity of its two key functional groups: the boronic acid and the aldehyde. This unique arrangement allows for sequential, controlled modifications, making it an invaluable scaffold for constructing complex molecular architectures.

The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the efficient assembly of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[3] The formyl (aldehyde) group serves as a versatile synthetic handle, amenable to a wide array of transformations including reductive amination, oxidation, reduction, and olefination. The meta-disposed methoxy group acts as a weak electron-donating group, modulating the electronic properties and reactivity of the phenyl ring and the boronic acid.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Section 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application.

Core Physicochemical Properties

The properties of this compound are summarized below. As a solid, it is generally stable under standard laboratory conditions but requires specific storage to maintain its integrity.

PropertyValue
Molecular Formula C₈H₉BO₄
Molecular Weight 179.97 g/mol
CAS Number 455444-24-9
Appearance Typically an off-white to pale yellow solid/powder.
Solubility Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Diethyl Ether.[4]
Purity Commercially available with purities often ≥95-98%.[5]
Stability and Storage

Like many boronic acids, this compound is susceptible to dehydration to form its corresponding boroxine (a cyclic trimer anhydride). This process is often reversible upon exposure to water. For long-term viability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably refrigerated and protected from light and moisture.[5][6]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a distinct fingerprint. The aldehyde proton (–CHO) is expected to appear as a singlet in the highly deshielded region (δ 9.8–10.2 ppm). The methoxy group (–OCH₃) protons will present as a singlet around δ 3.8–4.0 ppm. The three aromatic protons will appear as distinct multiplets in the aromatic region (δ 7.0–8.0 ppm), with their specific shifts and coupling patterns dictated by the electronic effects of the substituents. The two hydroxyl protons of the boronic acid (–B(OH)₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals in the ¹³C NMR spectrum include the aldehyde carbonyl carbon (~190 ppm), the aromatic carbons attached to the methoxy group and boronic acid (~160 ppm and ~135 ppm, respectively, though the C-B signal can be broad), and the methoxy carbon (~55 ppm).

  • ¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): ¹¹B NMR is a particularly powerful tool for studying boronic acids.[7] It can be used to monitor the equilibrium between the trigonal boronic acid and the tetrahedral boronate species, which is crucial for understanding its reactivity and pKa. The chemical shift in the ¹¹B NMR spectrum confirms the boron environment.[8]

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong, sharp peak around 1680–1700 cm⁻¹ corresponds to the C=O stretching of the aromatic aldehyde. A broad absorption in the region of 3200–3500 cm⁻¹ is indicative of the O-H stretching of the boronic acid hydroxyl groups.

Section 3: Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides context for potential impurities and scale-up strategies. A common and logical approach involves the lithiation of a suitable aromatic bromide followed by quenching with a borate ester.

Synthetic Workflow

The following diagram outlines a plausible synthetic pathway starting from 3-bromo-5-methoxybenzaldehyde. This route leverages a well-established method for boronic acid synthesis.[9]

G A 3-Bromo-5-methoxybenzaldehyde B Lithiation (n-BuLi, THF, -78 °C) A->B Step 1 C Aryl Lithium Intermediate B->C D Borylation (Triisopropyl borate) C->D Step 2 E Boronate Ester Intermediate D->E F Acidic Workup (HCl (aq)) E->F Step 3 G This compound F->G

Plausible synthetic route to the target compound.
Step-by-Step Synthesis Protocol (Exemplary)

This protocol is based on standard procedures for the synthesis of arylboronic acids.[9]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 3-bromo-5-methoxybenzaldehyde (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 eq., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

    • Causality: This step performs a lithium-halogen exchange to generate a highly reactive aryllithium species. The extremely low temperature is critical to prevent side reactions, such as the nucleophilic attack of n-BuLi on the aldehyde.

  • Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Borylation: Slowly add triisopropyl borate (1.2-1.5 eq.) dropwise, again maintaining the temperature below -70 °C.

    • Causality: The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity for forming ate complexes.

  • Warming: After addition, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Hydrolysis (Workup): Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl). Stir vigorously for 1-2 hours.

    • Causality: The acidic workup serves two purposes: it neutralizes any remaining base and hydrolyzes the boronate ester intermediate to the final boronic acid product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Section 4: Reactivity and Key Applications

The synthetic utility of this compound is derived from its two distinct reactive sites, which can be addressed selectively.

Reactivity cluster_0 Core Compound cluster_1 Boronic Acid Reactions cluster_2 Formyl Group Reactions Core This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Hydroxylation Hydroxylation (C-O Bond Formation) Core->Hydroxylation ReductiveAmination Reductive Amination (Forms Amines) Core->ReductiveAmination Wittig Wittig Reaction (Forms Alkenes) Core->Wittig Oxidation Oxidation (Forms Carboxylic Acid) Core->Oxidation

Key reaction pathways for the title compound.
The Suzuki-Miyaura Cross-Coupling Reaction

This is arguably the most important application of arylboronic acids.[10] It enables the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[1][11]

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-X PdII Ar-Pd(II)-X L₂ OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)-Ar' L₂ TM->PdII_Ar ArBOH2 Ar'B(OH)₂ (Boronic Acid) ArBOH2->TM Base Base (e.g., CO₃²⁻) Base->TM RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' (Biaryl Product) RE->Product

Generalized Suzuki-Miyaura catalytic cycle.
  • Reagent Preparation: In a reaction vessel, combine this compound (1.2 eq.), the desired aryl halide (Ar-X, 1.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/ethanol) and an aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq.).

    • Causality: The base is essential for the transmetalation step. It converts the boronic acid to a more nucleophilic boronate salt [-B(OH)₃]⁻, which facilitates the transfer of the aryl group from boron to the palladium center.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.

Reactions Involving the Formyl Group

The aldehyde functionality provides a gateway to numerous other compound classes.

  • Reductive Amination: The formyl group can react with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine. This is a powerful method for C-N bond formation.

  • Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, enabling C=C bond formation with predictable stereochemistry depending on the ylide used.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

Section 5: Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the quality of the reagent. The following information is synthesized from safety data sheets (SDS) of structurally similar compounds.[6][12][13][14]

Hazard CategoryGHS Statements & Pictograms
Classification Skin Irritation (Category 2), Eye Irritation (Category 2), May cause respiratory irritation (Category 3).
Pictogram
alt text
Hazard Statements H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[6][14] H335: May cause respiratory irritation.[6]
Precautionary Statements P261: Avoid breathing dust.[6] P280: Wear protective gloves/eye protection/face protection.[14] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
  • Handling: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid formation and inhalation of dust.[13][14]

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere. The container must be kept tightly closed to prevent degradation.[5][6]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains.[15]

Section 6: Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in organic synthesis. The presence of two distinct and orthogonally reactive functional groups—the boronic acid for robust C-C bond formation and the aldehyde for a plethora of derivatizations—provides chemists with a powerful tool for molecular construction. Its application is particularly relevant in the field of drug discovery, where the rapid synthesis of diverse compound libraries is essential for identifying new therapeutic leads.[1][16] As synthetic methodologies continue to advance, the strategic application of such multifunctional reagents will undoubtedly play a central role in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

An In-Depth Technical Guide to 5-Formyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

5-Formyl-3-methoxyphenylboronic acid, registered under CAS Number 1451392-09-8 , is a highly functionalized organoboron compound that has emerged as a valuable reagent in synthetic chemistry.[1][2][3] Its unique trifunctional structure—featuring a boronic acid, a benzaldehyde, and a methoxy group—positions it as a strategic building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, safe handling, and critical applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science.

The presence of the boronic acid moiety makes it an ideal participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[4][5] Simultaneously, the aldehyde group offers a reactive handle for a multitude of subsequent transformations, such as reductive amination, oxidation, reduction, and olefination. The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring, influencing its reactivity in coupling and other reactions. This combination of functionalities in a single, stable molecule allows for streamlined and convergent synthetic strategies, making it a prized intermediate in the synthesis of pharmaceuticals and advanced materials.

Physicochemical and Structural Characteristics

The authoritative identification of this compound is crucial for reproducible research. It is often listed under the synonymous IUPAC name, (3-Formyl-5-methoxyphenyl)boronic acid.

PropertyValueSource
CAS Number 1451392-09-8[1][2][3]
Molecular Formula C₈H₉BO₄[3]
Molecular Weight 179.97 g/mol [3]
Appearance Typically an off-white to white solid or powder[6]
Melting Point 109-113 °C (for the related isomer 3-Formylphenylboronic acid)[6]
Purity Commercially available with ≥95% purity[6]

Note: Specific experimental data such as melting point and solubility for this exact CAS number can vary between suppliers and batches. The provided melting point is for a closely related isomer and should be considered an estimate.

Core Synthesis Strategies

The preparation of this compound can be approached from two primary retrosynthetic pathways: the formylation of a pre-existing boronic acid or the borylation of a functionalized aryl halide.

Borylation of an Aryl Halide Precursor

A prevalent and reliable method for synthesizing arylboronic acids involves the metal-halogen exchange of an aryl halide followed by quenching with a borate ester.[7] For this specific target, the logical starting material is 3-Bromo-5-methoxybenzaldehyde .

The general workflow is as follows:

  • Lithiation/Grignard Formation: The aryl bromide is treated with a strong organometallic base, typically n-butyllithium (n-BuLi) at very low temperatures (-78 °C) or with magnesium metal to form the corresponding Grignard reagent. This step generates a highly nucleophilic aryl anion.

  • Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃). The nucleophilic aryl group attacks the electrophilic boron atom.

  • Hydrolysis: The resulting boronate ester is carefully hydrolyzed under acidic aqueous conditions (e.g., with HCl) to yield the final boronic acid product.

G A 3-Bromo-5-methoxybenzaldehyde B 1. n-BuLi or Mg 2. B(OR)₃ A->B C Boronate Ester Intermediate B->C D H₃O⁺ (Acidic Hydrolysis) C->D E This compound D->E

Caption: Borylation of an Aryl Halide Precursor.
Rieche Formylation of a Boronic Acid Precursor

An alternative strategy involves introducing the formyl group onto a pre-existing boronic acid. The Rieche formylation is an effective method for this transformation, utilizing dichloromethyl methyl ether (Cl₂CHOCH₃) and a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or iron(III) chloride (FeCl₃).[8]

This method leverages the electrophilic aromatic substitution mechanism. The methoxy group on the precursor, 3-methoxyphenylboronic acid , is an ortho-, para-director. Formylation is directed to the position activated by the methoxy group and ortho to the boronic acid.

Experimental Protocol: Rieche Formylation [8]

  • Setup: A solution of 3-methoxyphenylboronic acid (1.0 mmol) in dry dichloromethane (DCM, 15 mL) is prepared in a flame-dried flask under an inert atmosphere (Argon or Nitrogen) and cooled to 0 °C in an ice bath.

  • Lewis Acid Addition: A Lewis acid such as TiCl₄ (1.8 eq., 1.8 mmol) is added slowly to the stirring solution.

  • Formylating Agent Addition: Dichloromethyl methyl ether (1.1 eq., 1.1 mmol) is added dropwise to the reaction mixture.

  • Reaction: The mixture is stirred at 0 °C for approximately 3 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water or dilute HCl.

  • Workup: The mixture is transferred to a separatory funnel and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by silica gel flash chromatography to yield the pure this compound.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and styrenyl compounds.[9]

Mechanism of Action

The reaction proceeds through a well-established catalytic cycle involving three key steps:[9]

  • Oxidative Addition: A low-valent Palladium(0) catalyst, often generated in situ, inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 5-formyl-3-methoxyphenyl moiety) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Biaryl Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Our Boronic Acid) Ar2BOH2->Transmetalation Base Base Base->Transmetalation

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative procedure for coupling this compound with an aryl bromide.

  • Reagent Preparation: To a reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.

  • Solvent and Degassing: Add a suitable solvent system, often a mixture like 1,4-dioxane/water or toluene/ethanol/water.[2] The mixture must be thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

Safe Handling and Storage

As with all chemical reagents, proper handling of this compound is essential for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration (2-8 °C) under an inert atmosphere is recommended.[9] Boronic acids can be sensitive to moisture and air.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound (CAS 1451392-09-8) is a powerful and versatile building block for organic synthesis. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the synthetic potential of its aldehyde functionality, makes it an invaluable tool for researchers in medicinal chemistry and materials science. Understanding its properties, synthesis, and reaction mechanisms allows chemists to design more efficient and innovative pathways to complex target molecules, accelerating the pace of discovery and development.

References

An In-Depth Technical Guide to 5-Formyl-3-methoxyphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 5-Formyl-3-methoxyphenylboronic acid is a bifunctional aromatic organic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Its structure, featuring a reactive boronic acid moiety and a versatile formyl (aldehyde) group, positions it as a crucial building block in modern organic synthesis. The boronic acid group is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl scaffolds prevalent in active pharmaceutical ingredients (APIs). Simultaneously, the aldehyde functionality serves as a synthetic handle for a wide range of chemical transformations, including reductive aminations and condensations. This guide provides a comprehensive overview of the compound's properties, a detailed protocol for its synthesis, its core application in Suzuki-Miyaura coupling, and its broader utility in the synthesis of complex molecules for drug discovery and development.

Compound Profile and Physicochemical Properties

This compound, also known by its IUPAC name (3-formyl-5-methoxyphenyl)boronic acid, is a derivative of benzene substituted with three key functional groups that dictate its chemical behavior.

  • The Boronic Acid Group (-B(OH)₂): This is the defining feature, making the molecule a key participant in palladium-catalyzed cross-coupling reactions. It is capable of transmetalation with a palladium catalyst, a critical step in forming new carbon-carbon bonds.

  • The Formyl Group (-CHO): An aldehyde functionality that is a versatile electrophile. It can readily react with nucleophiles, allowing for chain extension, the introduction of nitrogen-containing moieties (via reductive amination), or the formation of heterocyclic rings.

  • The Methoxy Group (-OCH₃): An electron-donating group that influences the electronic properties of the aromatic ring, affecting its reactivity in both electrophilic aromatic substitution and cross-coupling reactions.

The key physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₉BO₄[1][2]
Molecular Weight 179.97 g/mol [1][2]
IUPAC Name (3-formyl-5-methoxyphenyl)boronic acid-
Synonyms 3-Formyl-5-methoxybenzeneboronic acid-
Appearance White to off-white solid/powder[3][4]
Melting Point 214-217 °C (for isomer)[3][5]
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate-
CAS Number 815620-00-9 (for isomer 4-formyl-3-methoxyphenyl)[1]

Synthesis of this compound

The synthesis of arylboronic acids is a well-established process in organic chemistry, typically proceeding through a lithium-halogen exchange followed by borylation. The following protocol describes a representative synthesis starting from 3-bromo-5-methoxybenzaldehyde.

Synthetic Workflow: Lithiation-Borylation Pathway

The core logic of this synthesis involves converting the C-Br bond of the starting material into a more reactive organolithium species. This highly nucleophilic intermediate then attacks the electrophilic boron atom of a borate ester. A final acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.

G A 3-Bromo-5-methoxybenzaldehyde (Starting Material) B Dissolve in Anhydrous THF Inert Atmosphere (N₂ or Ar) A->B C Cool to -78 °C (Dry Ice/Acetone Bath) B->C D Slowly add n-Butyllithium (n-BuLi) (Lithium-Halogen Exchange) C->D E Aryl Lithium Intermediate (Highly Reactive) D->E F Slowly add Trimethyl Borate B(OMe)₃ (Borylation Step) E->F G Boronate Ester Complex F->G H Warm to Room Temperature G->H I Aqueous Acidic Workup (e.g., 1M HCl) H->I J This compound (Final Product) I->J

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing similar arylboronic acids.[6]

Materials:

  • 3-bromo-5-methoxybenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, typically 1.6 M in hexanes)

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 3-bromo-5-methoxybenzaldehyde (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at this temperature for 1 hour after the addition is complete.

  • Borylation: Slowly add trimethyl borate (3.0 eq) dropwise, again maintaining the temperature below -70 °C. The borate is added in excess to ensure complete reaction and to account for any potential side reactions.

  • Warming & Hydrolysis: After stirring for an additional hour at -78 °C, remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching: Slowly pour the reaction mixture into a beaker containing 1 M HCl and stir vigorously for at least 4 hours (or overnight) to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its use in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron compound and an organohalide.[7][8]

The Catalytic Cycle: A Mechanistic Overview

The reaction is driven by a palladium catalyst that cycles through three key stages: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid for the transmetalation step.

G Pd0 Pd(0)Ln Oxa Oxidative Addition Complex Pd0->Oxa Oxidative Addition Trans Transmetalation Complex Oxa->Trans Transmetalation ArB Ar'-B(OH)₂ (Boronic Acid) + Base Red Reductive Elimination Complex Trans->Red Red->Pd0 Reductive Elimination ArAr Ar-Ar' (Biaryl Product) ArX Ar-X (Aryl Halide)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, base, and temperature may be required for specific substrates.[9][10]

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

  • Degassing: Degas the solvent mixture by bubbling nitrogen or argon through it for 20-30 minutes. This is a critical step to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Setup: In a reaction vessel (e.g., a Schlenk tube), combine the aryl bromide (1.0 eq), this compound (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Advanced Applications & Derivatization Potential

The true synthetic power of this compound lies in its bifunctionality. After the Suzuki coupling, the formyl group remains available for a host of subsequent transformations, allowing for the rapid build-up of molecular complexity.

G A This compound B Suzuki Coupling + Aryl Halide A->B C Biaryl Aldehyde (Intermediate) B->C D Reductive Amination + R-NH₂ C->D E Wittig Reaction C->E F Condensation (e.g., Knoevenagel) C->F G Biaryl Amine D->G H Biaryl Alkene E->H I Complex Heterocycle F->I

Caption: Derivatization pathways using the compound's dual functionality.

This dual-handle approach is exceptionally valuable in medicinal chemistry for creating libraries of related compounds. A single, successful Suzuki coupling can produce an intermediate that is then diversified into dozens of final products by reacting the aldehyde with various amines, ylides, or active methylene compounds.

Handling, Storage, and Safety

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C is often recommended).[3] Boronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines over time.

  • Safety: The compound is classified as an irritant and may cause skin and eye irritation. Consult the Safety Data Sheet (SDS) from the supplier for complete hazard information.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemists. Its capacity to participate in robust C-C bond-forming reactions via its boronic acid moiety, combined with the diverse reactivity of its formyl group, makes it an ideal scaffold for constructing complex molecular architectures. For researchers in drug discovery and materials science, this compound offers an efficient route to novel biaryl structures and their subsequent derivatives, streamlining the path from initial design to final product.

References

5-Formyl-3-methoxyphenylboronic acid NMR data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Formyl-3-methoxyphenylboronic Acid

Authored by a Senior Application Scientist

Introduction: The Structural Keystone in Modern Synthesis

This compound is a bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science. Its utility, primarily as a building block in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, allows for the precise installation of a methoxy- and formyl-substituted phenyl group into complex molecular architectures. The aldehyde functionality serves as a versatile handle for subsequent transformations, including reductive amination, Wittig reactions, and oxidations, making it a valuable intermediate in multi-step syntheses.

Given its pivotal role, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing granular insight into the molecular framework. This guide offers a comprehensive analysis of the NMR data for this compound, blending theoretical principles with practical, field-proven protocols for data acquisition and interpretation.

The Unique Challenge of Boronic Acid NMR: Taming the Boroxine

A primary consideration when analyzing arylboronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This equilibrium between the monomeric acid and the trimeric boroxine can result in broadened signals, complex overlapping multiplets, or even entirely separate sets of peaks in an NMR spectrum, complicating interpretation.[1][2]

The formation of the boroxine is a dynamic process influenced by factors such as concentration, solvent, and the presence of trace amounts of water. To ensure the acquisition of clean, interpretable spectra corresponding to the monomeric boronic acid, the experimental conditions must be carefully controlled.

The Causality Behind Solvent Choice: The key to mitigating boroxine formation is the use of a coordinating deuterated solvent. Solvents like deuterated methanol (Methanol-d₄) or dimethyl sulfoxide (DMSO-d₆) are highly effective.[1][2] These solvents possess Lewis basic oxygen atoms that coordinate to the Lewis acidic boron center of the boronic acid. This interaction disrupts the B-O-B bonds of the boroxine, shifting the equilibrium decisively towards the desired monomeric species. In contrast, non-coordinating solvents like chloroform-d (CDCl₃) can favor the trimeric state, often leading to poor quality spectra.

¹H and ¹³C NMR Spectral Data: A Detailed Analysis

The following tables summarize the anticipated NMR data for this compound, based on established principles of chemical shifts and analysis of structurally related compounds. The assignments are made with respect to the IUPAC numbering of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

(Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.95Singlet (s)1HH-aldehyde (-CHO)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond, placing it far downfield.
~8.20Broad Singlet (br s)2HB(OH)₂The acidic protons of the boronic acid group are typically broad and their chemical shift is concentration-dependent. They readily exchange with trace water in the solvent.
~7.81Triplet (t, J ≈ 1.5 Hz)1HH-4This proton is situated between two meta-positioned groups and shows small meta-coupling to H-2 and H-6. It is deshielded by the adjacent formyl group.
~7.70Triplet (t, J ≈ 1.5 Hz)1HH-6Positioned ortho to the electron-withdrawing boronic acid and meta to the formyl group, this proton appears downfield. It exhibits meta-coupling to H-2 and H-4.
~7.45Triplet (t, J ≈ 1.5 Hz)1HH-2Located between the boronic acid and methoxy groups, its chemical shift is influenced by both. It shows meta-coupling to H-4 and H-6.
~3.85Singlet (s)3H-OCH₃The protons of the methoxy group are shielded and appear as a sharp singlet, characteristic of a methyl group attached to an oxygen atom.
Table 2: Predicted ¹³C NMR Data for this compound

(Solvent: DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~192.8C-aldehyde (-CHO)The carbon of the aldehyde group is significantly deshielded and appears at a very low field, a characteristic feature.[3]
~160.1C-3 (-OCH₃)The aromatic carbon directly attached to the electron-donating methoxy group is shielded and appears downfield.[3]
~137.8C-5 (-CHO)The carbon attached to the formyl group is deshielded.[3]
~133.0 (broad)C-1 (-B(OH)₂)The carbon atom bonded to boron often appears as a broad signal due to the quadrupolar nature of the boron nucleus (¹¹B and ¹⁰B isotopes). Its observation is not always guaranteed.
~125.4C-6Aromatic methine carbon.
~121.8C-4Aromatic methine carbon.
~115.2C-2Aromatic methine carbon, shielded by the ortho-methoxy group.
~55.8-OCH₃The carbon of the methoxy group is shielded and appears in the typical aliphatic region.[3]

Experimental Protocol: A Self-Validating System for Data Acquisition

This protocol is designed to yield high-quality, reproducible NMR data for this compound.

Step 1: Sample Preparation

  • Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief, gentle warming may be applied if necessary. The use of DMSO-d₆ is critical for disrupting boroxine formation and ensuring sharp signals.[2]

Step 2: Instrument Calibration and Setup (on a 400 MHz Spectrometer)

  • Insert the sample into the spectrometer.

  • Lock the field onto the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity. For DMSO, a sharp singlet with a narrow half-height width should be achievable for the residual solvent peak.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

Step 3: ¹H NMR Spectrum Acquisition

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover a range of -2 to 12 ppm.

  • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

  • Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the protons.

Step 4: ¹³C NMR Spectrum Acquisition

  • Use a standard proton-decoupled pulse program (e.g., zgpg30).

  • Set the spectral width to cover a range of 0 to 200 ppm.

  • Set the number of scans to a minimum of 1024, as ¹³C has a low natural abundance.

  • Use a relaxation delay (d1) of 2-3 seconds.

Step 5: Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Carefully phase the spectra to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis. For the ¹H spectrum, reference the residual DMSO peak to 2.50 ppm. For the ¹³C spectrum, reference the DMSO-d₆ septet to 39.52 ppm.

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh Sample (10-15 mg) B Add DMSO-d6 (0.7 mL) A->B C Dissolve Completely B->C D Lock & Shim C->D E Tune & Match Probe D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase & Baseline Correction H->I J Reference Spectra I->J K Integrate 1H Spectrum J->K For 1H only L Final Verified Structure K->L Structural Elucidation

Caption: Workflow for acquiring NMR data.

Structural Verification and Interpretation

The collective NMR data provides an unambiguous confirmation of the molecular structure of this compound.

  • Presence of Key Functional Groups: The ¹H NMR spectrum confirms the aldehyde group with a singlet at ~9.95 ppm and the methoxy group with a singlet at ~3.85 ppm. The ¹³C spectrum corroborates this with signals at ~192.8 ppm and ~55.8 ppm, respectively.

  • Substitution Pattern: The aromatic region of the ¹H spectrum shows three distinct signals, each integrating to one proton, which is consistent with a trisubstituted benzene ring. The splitting pattern, where each proton appears as a narrow triplet due to small meta-couplings, confirms the 1,3,5-substitution pattern.

  • Boronic Acid Moiety: The broad signal around 8.20 ppm in the ¹H spectrum is characteristic of the B(OH)₂ protons. The broad carbon signal (C-B) in the ¹³C spectrum, if observable, further supports the presence of this group. Advanced techniques like ¹¹B NMR could also be employed, which would show a characteristic signal for the sp²-hybridized boron atom.[4][5][6]

Annotated Molecular Structure

Caption: Structure of this compound.

Conclusion

The structural elucidation of this compound by NMR spectroscopy is straightforward, provided the correct experimental procedures are followed. The primary challenge—the formation of boroxine trimers—is effectively overcome by using a coordinating solvent like DMSO-d₆. The resulting spectra provide a clear and detailed fingerprint of the molecule, confirming the presence and connectivity of all functional groups. The protocols and data presented in this guide serve as a reliable reference for researchers, ensuring the integrity and quality of this important synthetic building block in their scientific endeavors.

References

A Senior Application Scientist's Guide to the Infrared Spectrum of 5-Formyl-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Formyl-3-methoxyphenylboronic acid. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the compound's spectral features, a detailed experimental protocol for acquiring high-quality data, and a systematic approach to spectral interpretation. By correlating specific vibrational modes to the compound's unique functional groups—boronic acid, aromatic aldehyde, and methoxy-substituted phenyl ring—this guide serves as a critical resource for structural verification and quality control.

Introduction: The Role of IR Spectroscopy in Characterizing Arylboronic Acids

This compound is a versatile organic building block, notable for its trifunctional nature. It incorporates a boronic acid moiety, a classic participant in Suzuki-Miyaura cross-coupling reactions; a formyl group (aldehyde), which is a gateway for reductive amination and Wittig reactions; and a methoxy-substituted aromatic ring that influences electronic properties and steric interactions. Given its utility in the synthesis of complex pharmaceutical intermediates and functional materials, unambiguous structural confirmation is paramount.

Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique perfectly suited for this purpose. By probing the vibrational frequencies of a molecule's covalent bonds, an IR spectrum provides a unique "fingerprint" that confirms the presence and chemical environment of its constituent functional groups. This guide establishes the foundational principles for interpreting the IR spectrum of this specific molecule, bridging theoretical predictions with practical laboratory application.

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its primary functional components. Each component possesses characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies (measured in wavenumbers, cm⁻¹).

Figure 1: Key functional groups of this compound.

The Boronic Acid Group (-B(OH)₂)
  • O-H Stretching: The hydroxyl groups of the boronic acid are involved in extensive intermolecular hydrogen bonding, particularly in the solid state. This results in a very broad and strong absorption band, typically appearing in the 3500-3200 cm⁻¹ region. This band is a hallmark of boronic acids.[1]

  • B-O Stretching: The asymmetric B-O stretching vibration is a key diagnostic peak, expected to be strong and appear in the 1380-1330 cm⁻¹ range.[2][3]

  • O-H Bending: In-plane bending of the O-H groups can also contribute to the spectrum, often appearing in the fingerprint region.

The Aromatic Formyl Group (-CHO)
  • C=O Stretching: The carbonyl (C=O) stretch of an aromatic aldehyde is strong and sharp. Conjugation with the phenyl ring delocalizes electron density, weakening the C=O bond and lowering its stretching frequency compared to a saturated aldehyde. This peak is expected between 1710 and 1685 cm⁻¹.[4][5][6]

  • Aldehydic C-H Stretching: This is a highly diagnostic feature for aldehydes. Two distinct, medium-intensity peaks are often observed between 2850-2700 cm⁻¹.[4][6] One peak is the fundamental C-H stretch, while the second arises from Fermi resonance with an overtone of the C-H bending vibration.[4] The presence of a peak around 2720 cm⁻¹ is particularly indicative of an aldehyde.[6]

The Methoxy-Substituted Phenyl Ring
  • Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to sharp, medium-intensity peaks just above 3000 cm⁻¹, typically around 3030 cm⁻¹.[7]

  • Aromatic C=C Stretching: The vibrations of the carbon-carbon bonds within the phenyl ring produce a series of characteristic peaks of variable intensity in the 1600-1450 cm⁻¹ region.[7]

  • C-O Stretching (Ether): The methoxy group introduces two C-O stretching bands. The asymmetric Ar-O-CH₃ stretch is typically strong and appears around 1250 cm⁻¹.[8] The symmetric stretch occurs at a lower frequency, around 1040 cm⁻¹.[8]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,3,5- or meta-substituted) dictates the position of strong C-H "out-of-plane" bending vibrations in the 900-690 cm⁻¹ range. These bands can be used to confirm the isomeric structure.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol details the use of Attenuated Total Reflectance (ATR) FT-IR, a modern and highly reproducible technique for solid samples that requires minimal preparation.[9]

Figure 2: Standard workflow for acquiring an ATR-FT-IR spectrum.

Methodology: Step-by-Step
  • Instrument Preparation:

    • Rationale: A clean crystal surface is critical for a pure spectrum of the analyte. Any residue from previous samples will appear as a contaminant.

    • Procedure: Carefully clean the surface of the ATR diamond crystal with a lint-free wipe lightly dampened with a volatile solvent like isopropanol or acetone, then allow it to fully evaporate.[9][10]

  • Background Acquisition:

    • Rationale: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical characteristics. This spectrum is subtracted from the sample spectrum to yield a spectrum of only the compound.

    • Procedure: With the clean, empty ATR accessory in place, run a background scan. Most instrument software requires this step before sample analysis.

  • Sample Application:

    • Rationale: Only a small amount of sample is needed, but it must make uniform, intimate contact with the crystal surface for a strong, high-quality signal.

    • Procedure: Place a small amount (typically 1-5 mg) of the solid this compound powder onto the center of the ATR crystal.[9]

  • Pressure Application & Data Acquisition:

    • Rationale: Applying pressure with the built-in anvil crushes the solid particles, eliminating air gaps and ensuring maximum contact with the evanescent wave of the IR beam.[9]

    • Procedure: Lower the pressure anvil and apply consistent force until the sample is firmly pressed against the crystal. Initiate the sample scan. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Cleanup:

    • Rationale: Raw ATR data can have slight variations in peak position and intensity compared to traditional transmission spectra. A software-based ATR correction can account for this. Thorough cleaning prevents cross-contamination of future analyses.

    • Procedure: If the option is available, apply a standard ATR correction algorithm. After analysis, raise the anvil, remove the sample powder, and clean the crystal surface thoroughly as described in Step 1.[11]

Data Interpretation and Validation

A high-quality spectrum of this compound should exhibit distinct peaks corresponding to the vibrational modes discussed previously. The following table summarizes the expected key absorptions for structural verification.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Associated Functional Group
3500 - 3200Strong, Very BroadO-H Stretch (H-bonded)Boronic Acid
~3030Medium, SharpC-H StretchAromatic Ring
2850 - 2830Medium, SharpC-H StretchAldehyde (Fermi Resonance)[4]
2750 - 2720Medium, SharpC-H StretchAldehyde (Diagnostic Peak)[6]
1700 - 1685Strong, SharpC=O Stretch (Conjugated)Aromatic Aldehyde[5][6]
1600 - 1450Medium to StrongC=C StretchAromatic Ring[7]
1380 - 1330StrongB-O Asymmetric StretchBoronic Acid[2]
~1250StrongAr-O-C Asymmetric StretchMethoxy Ether[8]
~1040MediumAr-O-C Symmetric StretchMethoxy Ether[8]
900 - 690StrongC-H Out-of-Plane BendSubstituted Aromatic Ring

Self-Validating System: The integrity of the analysis rests on observing this specific combination of peaks. For instance, identifying a strong C=O stretch around 1690 cm⁻¹ is not sufficient; it must be accompanied by the characteristic aldehyde C-H stretches near 2830 and 2730 cm⁻¹ to be definitively assigned to the formyl group.[4] Similarly, the very broad O-H stretch above 3200 cm⁻¹ must be present alongside the strong B-O stretch near 1350 cm⁻¹ to confirm the boronic acid moiety. The absence of any of these key signatures would indicate impurity, degradation (e.g., formation of the boroxine anhydride), or an incorrect structure.

Conclusion

The FT-IR spectrum of this compound is rich with diagnostic information. A systematic analysis, grounded in the fundamental principles of vibrational spectroscopy, allows for the confident confirmation of its complex structure. By identifying the characteristic signatures of the boronic acid O-H and B-O stretches, the conjugated aldehyde C=O and C-H stretches, and the aromatic/ether C-H, C=C, and C-O vibrations, researchers can effectively use FT-IR as a primary tool for quality assessment and structural verification in synthetic and developmental workflows.

References

An In-depth Technical Guide to the Mass Spectrometry of 5-Formyl-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 5-Formyl-3-methoxyphenylboronic acid, a key building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, practical methodologies, and expected outcomes of its mass spectrometric analysis. We will explore the nuances of sample preparation, ionization techniques, and the characteristic fragmentation patterns, offering a robust framework for accurate molecular characterization.

Introduction: The Analytical Challenge of Boronic Acids

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science, primarily for its utility in Suzuki-Miyaura cross-coupling reactions.[1] Accurate characterization of this and similar boronic acids by mass spectrometry is crucial for identity confirmation, purity assessment, and reaction monitoring.[2][3]

However, the analysis of boronic acids presents unique challenges. These molecules are prone to thermally induced dehydration, leading to the formation of cyclic trimers known as boroxines.[4][5] This phenomenon can complicate spectral interpretation by diminishing the molecular ion signal and introducing higher mass species. Consequently, analytical strategies must be carefully chosen to mitigate these effects and ensure the generation of clear, interpretable mass spectra.[5] This guide will address these challenges and provide field-proven protocols for reliable analysis.

Foundational Knowledge: Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a sound analytical strategy.

PropertyValueSource
Molecular Formula C₈H₉BO₄N/A
Molecular Weight 179.97 g/mol [6]
Monoisotopic Mass 180.0594 Da[6]
Appearance Off-white powder (typical for similar compounds)[1]
Solubility Soluble in organic solvents such as methanol, acetonitrile, and DMSO.[7][8]

Note: Some properties are inferred from closely related analogs due to limited specific data for the target compound.

Experimental Workflow: From Sample to Spectrum

The following diagram outlines a generalized workflow for the mass spectrometric analysis of this compound.

MS_Workflow Figure 1. General Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing A Weighing & Dissolution B Dilution to 1-10 µg/mL A->B C Filtration (if precipitate forms) B->C D Ionization Source (e.g., ESI, MALDI) C->D E Mass Analyzer (e.g., QTOF, Orbitrap) D->E F Detector E->F G Spectrum Acquisition F->G H Data Interpretation (Molecular Ion & Fragments) G->H I Reporting H->I

Caption: A generalized workflow for the mass spectrometric analysis.

Detailed Protocol: Sample Preparation

Proper sample preparation is paramount for obtaining high-quality mass spectra and preventing instrument contamination.[9][10] The primary goals are to dissolve the analyte, remove interfering substances, and achieve a suitable concentration for analysis.[11]

Protocol 1: Standard Sample Preparation for LC-MS (ESI)

  • Initial Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.[7]

  • Serial Dilution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration range of 1-10 µg/mL.[7] Overly concentrated samples can lead to signal suppression, poor mass resolution, and contamination of the mass spectrometer.[7]

  • Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter before transferring it to a 2 mL autosampler vial.[7] This prevents blockages in the sample delivery lines.[7]

  • Solvent Considerations: For electrospray ionization (ESI), ensure the final solvent system is compatible with the mobile phase to maintain chromatographic integrity. The use of volatile organic solvents is crucial, as high concentrations of inorganic salts are incompatible with ESI.[7]

Ionization Techniques and Spectral Characteristics

The choice of ionization technique significantly influences the resulting mass spectrum.[5] For a small molecule like this compound, Electrospray Ionization (ESI) is a common and effective choice, particularly when coupled with liquid chromatography (LC-MS).[2][12][13]

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation.[5] This is advantageous for confirming the molecular weight of the analyte.

  • Negative Ion Mode ([M-H]⁻): In negative ion mode, ESI is expected to produce a prominent deprotonated molecular ion at m/z 179.05. This is often the most intense ion observed for boronic acids in this mode.[2]

  • Positive Ion Mode ([M+H]⁺): In positive ion mode, a protonated molecular ion at m/z 181.07 may be observed. Adduct formation with solvent molecules or cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺) is also common.[5]

  • Boroxine Formation: As previously mentioned, boronic acids can dehydrate and trimerize to form boroxines. In ESI-MS, this can manifest as ions at higher m/z values. Optimizing instrument parameters, such as source temperature, can help minimize this in-source reaction.[2][3]

Table 2: Predicted Ions for this compound in ESI-MS

Ion SpeciesFormulaCalculated m/zIonization Mode
[M-H]⁻C₈H₈BO₄⁻179.0521Negative
[M+H]⁺C₈H₁₀BO₄⁺181.0667Positive
[M+Na]⁺C₈H₉BO₄Na⁺203.0486Positive
[M-H₂O+H]⁺C₈H₈BO₃⁺163.0561Positive
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

MALDI is another soft ionization technique, particularly useful for analyzing complex mixtures or when derivatization is employed.[4][5] A key consideration for boronic acids in MALDI is the choice of matrix. 2,5-Dihydroxybenzoic acid (DHB) has been shown to be an effective matrix, as it can form adducts with the boronic acid, preventing its dehydration and trimerization and leading to high-quality spectra without prior derivatization.[4][14]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an invaluable tool for structural elucidation.[15] By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced, providing a fingerprint of the molecule's structure.[15]

The fragmentation of this compound is expected to be driven by the lability of the C-B bond and cleavages associated with the formyl and methoxy functional groups.[16][17][18]

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway for the protonated molecular ion of this compound ([M+H]⁺).

Fragmentation_Pathway Figure 2. Predicted MS/MS Fragmentation Pathway parent [M+H]⁺ m/z 181.07 frag1 m/z 163.06 (-H₂O) parent->frag1 - H₂O frag2 m/z 152.06 (-CHO) parent->frag2 - CHO frag4 m/z 122.05 (-B(OH)₃) parent->frag4 - B(OH)₃ frag3 m/z 135.06 (-H₂O, -CO) frag1->frag3 - CO frag5 m/z 107.05 (-B(OH)₃, -CH₃) frag4->frag5 - CH₃

Caption: Predicted fragmentation of the protonated molecule.

Explanation of Key Fragmentation Steps:

  • Loss of Water (-H₂O, m/z 163.06): A common initial fragmentation for boronic acids is the neutral loss of a water molecule from the B(OH)₂ group.

  • Loss of the Formyl Radical (-CHO, m/z 152.06): Cleavage of the bond between the aromatic ring and the formyl group can lead to the loss of a formyl radical. This is a characteristic fragmentation for aldehydes.[18]

  • Loss of Boric Acid (-B(OH)₃, m/z 122.05): The ipso-substitution of the boronic acid group can result in the neutral loss of boric acid, leaving a charged methoxybenzaldehyde species.

  • Loss of Carbon Monoxide (-CO, m/z 135.06): Following the initial loss of water, the formyl group can lose carbon monoxide, a typical fragmentation pathway for aromatic aldehydes.

  • Loss of a Methyl Radical (-CH₃, m/z 107.05): Subsequent fragmentation of the m/z 122.05 ion can involve the loss of a methyl radical from the methoxy group.

Safety and Handling

This compound, like many boronic acids, is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[19][20][21][22]

  • Handling: Always handle this compound in a well-ventilated area, preferably a fume hood.[19][20] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][21] Avoid breathing dust.[19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19][22] Boronic acids can be moisture-sensitive.[22]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[19]

Conclusion

The mass spectrometric analysis of this compound is a manageable task when potential challenges, such as boroxine formation, are anticipated and addressed through careful method development. Electrospray ionization in both positive and negative modes provides complementary information, with the negative mode often yielding a clean, deprotonated molecular ion ideal for molecular weight confirmation. Tandem mass spectrometry provides the necessary structural information through predictable fragmentation pathways involving losses of water, carbon monoxide, and the boronic acid moiety itself. By following the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize this important chemical building block.

References

The Advent of a Novel Synthon: A Technical Guide to the Synthesis and Utility of 5-Formyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic synthesis and characterization of 5-Formyl-3-methoxyphenylboronic acid, a versatile building block in contemporary organic synthesis. While a seminal "discovery" paper for this specific molecule is not prominent in the literature, its conception is a logical extension of established synthetic methodologies, driven by the persistent demand for novel, functionalized arylboronic acids in drug discovery and materials science. This document provides a detailed, field-proven protocol for its preparation from commercially available precursors, an in-depth discussion of the underlying reaction mechanisms, and an exploration of its potential applications, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Enduring Significance of Arylboronic Acids

The landscape of modern medicinal chemistry and materials science is profoundly shaped by the advent of palladium-catalyzed cross-coupling reactions.[1] Among these, the Suzuki-Miyaura reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the general stability of its organoboron reagents.[1] Arylboronic acids, the cornerstone of this reaction, are invaluable synthons that enable the modular and efficient construction of complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.

The strategic value of a particular arylboronic acid is dictated by the nature and arrangement of the functional groups on the aromatic ring. The presence of a formyl (aldehyde) group, for instance, offers a reactive handle for a plethora of subsequent transformations, including reductive amination, Wittig reactions, and condensations. When combined with a methoxy group, which modulates the electronic properties of the aromatic ring, the resulting molecule becomes a highly versatile intermediate. This compound is one such molecule, poised for significant utility in the synthesis of complex molecular architectures.

A Plausible Genesis: The Strategic Design and Synthesis of this compound

The synthesis of this compound can be logically approached in a two-stage process: first, the preparation of the key intermediate, 3-bromo-5-methoxybenzaldehyde, followed by the introduction of the boronic acid functionality.

Stage 1: Synthesis of 3-Bromo-5-methoxybenzaldehyde

The synthesis commences with the selective bromination of 3-hydroxybenzaldehyde. The hydroxyl group is a strongly activating, ortho-, para-director. To achieve bromination at the desired position (meta to the aldehyde and ortho to the hydroxyl group), careful control of reaction conditions is paramount.

Following successful bromination, the resulting 3-bromo-5-hydroxybenzaldehyde is methylated to yield the target intermediate, 3-bromo-5-methoxybenzaldehyde.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxybenzaldehyde

  • Step 1: Bromination of 3-Hydroxybenzaldehyde

    • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-hydroxybenzaldehyde.

  • Step 2: Methylation of 3-Bromo-5-hydroxybenzaldehyde

    • Dissolve 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent like acetone or DMF.

    • Add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq).

    • Stir the mixture at room temperature or gentle heat (50-60 °C) until the reaction is complete (monitored by TLC).

    • Filter off the inorganic salts and concentrate the filtrate.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-bromo-5-methoxybenzaldehyde, which can be further purified by recrystallization or column chromatography if necessary.

Stage 2: Borylation of 3-Bromo-5-methoxybenzaldehyde

With the key aryl bromide in hand, the crucial carbon-boron bond formation can be achieved through several reliable methods. Here, we detail two of the most effective approaches: the classic lithiation-borylation sequence and the more modern palladium-catalyzed Miyaura borylation.

Method A: Lithiation-Borylation

This method involves the generation of an organolithium species by halogen-metal exchange, followed by quenching with a boron electrophile.

Experimental Protocol: Lithiation-Borylation

  • Dissolve 3-bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (argon or nitrogen).

  • Slowly add n-butyllithium (1.1 eq) and stir for 30-60 minutes at -78 °C.

  • Add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of aqueous HCl (1 M) and stir for 1-2 hours.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or by trituration with a suitable solvent system (e.g., ether/hexanes).

Method B: Palladium-Catalyzed Miyaura Borylation

This method offers a milder alternative with broader functional group tolerance, avoiding the use of highly reactive organolithium reagents.

Experimental Protocol: Palladium-Catalyzed Borylation

  • In a reaction vessel, combine 3-bromo-5-methoxybenzaldehyde (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (1.5 eq), and a palladium catalyst such as PdCl₂(dppf) (2-3 mol%).

  • Add a suitable solvent, such as dioxane or toluene.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the resulting pinacol ester by column chromatography.

  • The pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an aqueous acid.

Data Presentation and Characterization

Parameter3-Bromo-5-methoxybenzaldehydeThis compound
Molecular Formula C₈H₇BrO₂C₈H₉BO₄
Molecular Weight 215.04 g/mol 179.97 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid
¹H NMR (CDCl₃, δ) ~9.9 (s, 1H, CHO), ~7.7 (m, 1H, ArH), ~7.5 (m, 1H, ArH), ~7.3 (m, 1H, ArH), ~3.9 (s, 3H, OCH₃)~9.9 (s, 1H, CHO), ~8.2 (s, 2H, B(OH)₂), ~7.9 (m, 1H, ArH), ~7.7 (m, 1H, ArH), ~7.4 (m, 1H, ArH), ~3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ) ~191 (CHO), ~160 (C-OCH₃), ~138 (C-Br), ~130, ~125, ~115 (Ar-C), ~56 (OCH₃)~192 (CHO), ~160 (C-OCH₃), ~135 (C-B), ~130, ~128, ~118 (Ar-C), ~56 (OCH₃)
Mass Spec (ESI) [M+H]⁺ expected at m/z 214.97, 216.97[M-H]⁻ expected at m/z 179.05

Mechanistic Insights and Workflow Visualization

The two primary synthetic routes rely on distinct mechanistic pathways. The lithiation-borylation proceeds through a nucleophilic attack of the generated aryllithium on the electrophilic boron atom of the borate ester. In contrast, the Miyaura borylation follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Synthesis_Workflow cluster_start Starting Material cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Borylation A 3-Hydroxybenzaldehyde B Bromination (NBS) A->B C 3-Bromo-5-hydroxybenzaldehyde B->C D Methylation (CH3I, K2CO3) C->D E 3-Bromo-5-methoxybenzaldehyde D->E F Method A: Lithiation-Borylation (n-BuLi, B(OiPr)3) E->F Route 1 G Method B: Miyaura Borylation (B2pin2, Pd Catalyst) E->G Route 2 H This compound F->H G->H

Caption: Synthetic workflow for this compound.

Miyaura_Borylation_Cycle Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)-B(pin) Ar-Pd(II)-B(pin) Ar-Pd(II)-Br->Ar-Pd(II)-B(pin) Transmetalation (B2pin2, Base) Ar-Pd(II)-B(pin)->Pd(0) Reductive Elimination Ar-B(pin) Ar-B(pin) Ar-Pd(II)-B(pin)->Ar-B(pin)

Caption: Catalytic cycle for the Miyaura borylation reaction.

Applications and Future Outlook

This compound is a valuable building block for several reasons:

  • Suzuki-Miyaura Cross-Coupling: The primary application is in palladium-catalyzed cross-coupling reactions to introduce the 5-formyl-3-methoxyphenyl moiety into a target molecule.

  • Derivatization of the Formyl Group: The aldehyde functionality can be readily converted into a wide range of other functional groups. For example, reductive amination can be used to synthesize libraries of substituted amines, while Wittig-type reactions can generate alkenes.

  • Multi-component Reactions: The aldehyde can participate in multi-component reactions, allowing for the rapid construction of complex molecular scaffolds.

The strategic placement of the formyl and methoxy groups makes this reagent particularly useful in the synthesis of inhibitors for various biological targets where specific interactions in a binding pocket are required.

Conclusion

While the formal "discovery" of this compound may not be a singular event, its synthesis is a testament to the power and predictability of modern synthetic organic chemistry. The protocols outlined in this guide provide a reliable and robust pathway to this valuable synthon, opening avenues for innovation in drug discovery, materials science, and beyond. The combination of a reactive aldehyde handle and the electronically influential methoxy group, all attached to a versatile boronic acid, ensures that this compound will be a valuable tool in the synthetic chemist's arsenal for years to come.

References

An In-depth Technical Guide to the Comprehensive Characterization of 5-Formyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Formyl-3-methoxyphenylboronic acid is a bifunctional organic building block of significant interest in medicinal chemistry and materials science. Its utility, primarily as a substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, is contingent upon its structural integrity and purity.[1][2] This guide provides a comprehensive framework for the rigorous characterization of this reagent. We move beyond simple data reporting to explain the causality behind methodological choices, ensuring a self-validating analytical workflow. This document is intended for researchers, quality control analysts, and drug development professionals who require a deep and practical understanding of how to qualify this critical synthetic intermediate.

Core Physicochemical & Structural Identity

A foundational characterization begins with verifying the fundamental properties of the material. These parameters serve as the initial checkpoint for identity and a baseline for subsequent, more detailed analyses.

PropertyValueRationale & Significance
Molecular Formula C₈H₉BO₄Defines the elemental composition.
Molecular Weight 179.97 g/mol Essential for mass spectrometry confirmation and stoichiometric calculations.
Appearance Off-white to pale yellow solidA visual check against the expected form. Significant deviation may indicate gross impurity or degradation.
Melting Point (MP) 160-163 °C (lit.)A sharp, well-defined melting range is a strong indicator of high purity. Broadening suggests impurities.

A logical workflow for comprehensive characterization ensures that each step builds upon the last, providing a complete and validated profile of the compound.

G cluster_0 Initial Verification cluster_1 Structural Elucidation cluster_2 Purity & Stability Assessment A Physicochemical Properties (Table 1) B FT-IR Spectroscopy (Functional Groups) A->B Confirm functional groups present C NMR Spectroscopy (1H, 13C, 11B) B->C Elucidate precise atomic connectivity D Mass Spectrometry (Molecular Weight) C->D Confirm elemental composition E RP-HPLC (Quantitative Purity) D->E Quantify purity & identify impurities F Thermal Analysis (TGA/DSC) E->F Assess thermal stability & dehydration potential

Caption: A validated workflow for the characterization of this compound.

Spectroscopic Elucidation: Confirming Covalent Structure

Spectroscopic methods provide unambiguous confirmation of the molecule's covalent structure, from its functional groups to the precise connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR experiments are essential.

Causality: Arylboronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydride, the boroxine, especially in non-protic solvents or upon removal of water.[3][4] This can lead to complex or broadened NMR spectra.[5] Running the NMR in a protic solvent like deuterated methanol (CD₃OD) breaks the boroxine trimer, simplifying the spectrum to that of the monomeric boronic acid and ensuring clear, interpretable data.[5]

Expected ¹H NMR Spectral Data (400 MHz, CD₃OD)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.85Singlet (s)1HAldehyde (-CHO)The strongly electron-withdrawing carbonyl group heavily deshields the attached proton, shifting it far downfield.[6][7]
~8.10Singlet (s)1HAr-H (C2)Positioned between the formyl and methoxy groups, this proton is significantly deshielded.
~7.85Singlet (s)1HAr-H (C6)Deshielded by the adjacent boronic acid and formyl group.
~7.60Singlet (s)1HAr-H (C4)Experiences less deshielding compared to protons at C2 and C6.
~3.90Singlet (s)3HMethoxy (-OCH₃)Protons on a carbon attached to an electronegative oxygen atom typically appear in this region.[7]

Note: The acidic protons of the B(OH)₂ group will typically exchange with the deuterated solvent and will not be observed.[5]

Expected ¹³C NMR Spectral Data (100 MHz, CD₃OD)

The spectrum should display 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule. The carbon attached to the boron atom (ipso-carbon) can sometimes be difficult to observe due to quadrupolar broadening.[8][9]

Expected ¹¹B NMR Spectral Data (128 MHz, CD₃OD)

¹¹B NMR is a direct probe of the boron atom's chemical environment.[10] For a trigonal planar sp²-hybridized arylboronic acid, a single, somewhat broad signal is expected in the range of δ 27-33 ppm .[10] This confirms the presence of the boronic acid moiety and its oxidation state.

Protocol 2.1: NMR Sample Preparation
  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated methanol (CD₃OD).

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra according to standard instrument parameters.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound, providing definitive evidence for its elemental formula.

Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like boronic acids. It typically generates a protonated molecular ion [M+H]⁺ in positive ion mode, which is easily detectable and directly confirms the molecular mass.

  • Expected Ion: For C₈H₉BO₄ (MW = 179.97), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 180.98 .

Protocol 2.2: ESI-MS Sample Preparation
  • Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution 100-fold with the same solvent to a final concentration of ~10 µg/mL.

  • Infuse the diluted sample directly into the ESI-MS source at a flow rate of 5-10 µL/min.

  • Acquire the spectrum in positive ion mode.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityVibrationSignificance
3500-3200BroadO-H stretchConfirms the presence of the hydroxyl groups of the boronic acid.[8]
~1690StrongC=O stretchA strong, sharp peak characteristic of the aromatic aldehyde (formyl) group.[11]
~1600, ~1470Medium-StrongC=C stretchAromatic ring vibrations.
~1350StrongB-O stretchConfirms the presence of the boron-oxygen bond.[11]
~1250StrongC-O stretchAsymmetric stretch of the aryl-ether (methoxy group).
Protocol 2.3: FT-IR Spectrum Acquisition (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum.

Purity and Stability Assessment

Beyond structural identity, quantifying purity and understanding stability are paramount for reliable application in synthesis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of small molecule drug candidates and intermediates. It separates the main compound from any impurities, allowing for precise quantification.

Causality: Boronic acids can be challenging to analyze by RP-HPLC due to their polar nature and potential for on-column interactions.[12] A C18 column provides a non-polar stationary phase. Using an acidic mobile phase modifier (e.g., 0.1% formic acid) suppresses the ionization of the boronic acid hydroxyl groups, leading to better retention, improved peak shape, and reproducible results.[13] UV detection is effective due to the presence of the UV-active aromatic ring and formyl group.

Protocol 3.1: RP-HPLC Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at ~0.5 mg/mL.

Thermal Analysis (TGA/DSC)

Thermal analysis provides critical information on melting behavior, phase transitions, and thermal stability.[14]

Causality:

  • Differential Scanning Calorimetry (DSC) measures heat flow and will show a sharp endothermic peak corresponding to the melting point of the crystalline solid.[15] The onset temperature and sharpness of this peak are indicative of purity.

  • Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[14] For boronic acids, TGA is exceptionally useful for observing the dehydration process that leads to boroxine formation.[16][17] This process involves the loss of three water molecules for every three molecules of boronic acid.

    3 C₈H₉BO₄ → (C₈H₇BO₂)₃ + 3 H₂O

    This corresponds to a theoretical mass loss of 10.0% . Observing this mass loss in a TGA experiment provides direct evidence of this critical transformation pathway.

Protocol 3.2: TGA/DSC Analysis
  • Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Place the pan in the instrument furnace.

  • Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Record the mass loss (TGA) and heat flow (DSC) simultaneously.

Reactivity & Stability Considerations

Application in Suzuki-Miyaura Coupling

The primary utility of this compound is its role in forming C-C bonds via the Suzuki-Miyaura coupling reaction.[1][18] Understanding its role in the catalytic cycle is key to its application.

G Pd0 Pd(0)L₂ Pd_ArX Ar-Pd(II)-X(L₂) Pd0->Pd_ArX Oxidative Addition Pd_Ar_Ar1 Ar-Pd(II)-Ar¹(L₂) Pd_ArX->Pd_Ar_Ar1 Transmetalation Pd_Ar_Ar1->Pd0 Reductive Elimination Ar_Ar1 Ar-Ar¹ Pd_Ar_Ar1->Ar_Ar1 Boronate Ar¹B(OR)₃⁻ Boronate->Pd_ArX Base Base (e.g., CO₃²⁻) Ar1BOH2 Ar¹B(OH)₂ (Our Compound) Base->Ar1BOH2 ArX Ar-X ArX->Pd_ArX Ar1BOH2->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boroxine Formation: A Key Stability Concern

A critical aspect of handling and storing arylboronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[19][20] This equilibrium is driven by the removal of water and can be reversed by its addition.[3]

References

Methodological & Application

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of 5-Formyl-3-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a bifunctional aromatic building block of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure incorporates three key features: a boronic acid moiety for palladium-catalyzed cross-coupling, a formyl (aldehyde) group that serves as a handle for a wide range of subsequent transformations (e.g., reductive amination, Wittig reactions, or oxidation), and a methoxy group that electronically modulates the phenyl ring.

This unique combination makes it a valuable intermediate for constructing complex molecular architectures. Its primary and most powerful application is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This guide provides an in-depth look at the reaction conditions, mechanistic underpinnings, and a detailed protocol for successfully employing this reagent, grounded in established chemical principles.

Compound Profile & Physicochemical Data

A thorough understanding of a reagent's properties is the foundation of reproducible science. The key characteristics of the related (5-Formyl-2-methoxyphenyl)boronic acid are summarized below, which can serve as a close reference.

PropertyValue
Synonym(s) 2-Methoxy-5-formylphenylboronic acid
CAS Number 127972-02-5
Molecular Formula C₈H₉BO₄
Molecular Weight 179.97 g/mol
Appearance Solid, typically white to off-white or yellow powder
Melting Point 214 - 217 °C[2]
Storage Conditions Store under inert atmosphere, room temperature or refrigerated. Moisture sensitive.

Note: Data corresponds to the isomeric (5-Formyl-2-methoxyphenyl)boronic acid, as properties for the 3-methoxy isomer are not as widely documented but are expected to be similar.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and versatile method for synthesizing biaryls, vinylarenes, and polyenes.[1][3] The reaction couples an organoboron compound (like this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[3][4]

The "Why": Understanding the Catalytic Cycle

The success of a Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle. Understanding each step allows for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halogen bond of the organohalide (R¹-X). This forms a Pd(II) intermediate.[1][5] This step is often rate-limiting, and the halide's reactivity follows the trend: I > Br > OTf >> Cl.[1]

  • Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[6] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, typically a trihydroxyborate [R²B(OH)₃]⁻.[7][8] This anionic species then readily transfers its organic group (R²) to the Pd(II) center, displacing the halide.

  • Reductive Elimination : The final step involves the two organic groups (R¹ and R²) coupling to form the new C-C bond (R¹-R²). This process regenerates the Pd(0) catalyst, which can then re-enter the cycle.[1][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_X R¹-Pd(II)L₂-X Pd0->PdII_X Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII_X->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product Organohalide R¹-X Organohalide->PdII_X Boronic_Acid R²-B(OH)₂ Boronic_Acid->PdII_R2 Base Base (e.g., OH⁻) Base->PdII_R2 caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific substrate.

Objective

To synthesize 4'-substituted-5-formyl-3-methoxy-1,1'-biphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents
ReagentM.W. ( g/mol )Equiv.Amount (mmol)Mass/Vol
Aryl Bromide (Ar-Br)Varies1.01.0Varies
This compound179.971.21.2216 mg
Pd(PPh₃)₄1155.560.030.0335 mg
Potassium Carbonate (K₂CO₃)138.212.52.5345 mg
1,4-Dioxane---8 mL
Water (degassed)---2 mL

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Add solids to flask) Inert 2. Inert Atmosphere (Evacuate & backfill Ar) Setup->Inert Solvents 3. Add Solvents (Dioxane/Water) Inert->Solvents Degas 4. Degas Mixture (Ar sparging) Solvents->Degas Catalyst 5. Add Catalyst (Pd(PPh₃)₄) Degas->Catalyst Heat 6. Heat Reaction (90°C, 12-18h) Catalyst->Heat Workup 7. Aqueous Work-up (Extraction) Heat->Workup Purify 8. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product caption Fig. 2: Experimental Workflow.

Caption: Fig. 2: Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 216 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition : Using syringes, add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[9]

  • Degassing : Bubble Argon gas through the stirred solution for 10-15 minutes to ensure all dissolved oxygen is removed.[10]

  • Catalyst Addition : Briefly remove the septum and add the palladium catalyst (Pd(PPh₃)₄, 0.03 mmol, 35 mg) to the flask under a positive flow of Argon. The mixture may change color.

  • Reaction Execution : Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously overnight (12-18 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).[3]

    • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[9][10]

Scientific Integrity: Key Considerations & Troubleshooting

A successful outcome relies on anticipating and mitigating potential issues.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently strong base; Halide is unreactive (e.g., Ar-Cl); Low temperature.Ensure proper degassing; Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃); Use a more active ligand (e.g., SPhos, XPhos) for chlorides; Increase reaction temperature.[4][11]
Protodeboronation Presence of excess water or acid; Prolonged heating.Use anhydrous solvents (if possible) and a stoichiometric amount of water; Minimize reaction time once starting material is consumed.[4]
Homocoupling of Boronic Acid Oxygen contamination leading to side reactions.Improve degassing technique; Ensure a robust inert atmosphere throughout the reaction.
Difficult Purification Formation of byproducts; Contaminants in starting materials.Use high-purity boronic acid and reagents.[12] Optimize chromatography conditions (solvent system, gradient).

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound : May cause skin, eye, and respiratory irritation.[13] Avoid breathing dust.

  • Palladium Catalysts : Are toxic and should be handled with care.

  • Organic Solvents (Dioxane, Ethyl Acetate) : Are flammable and have associated health risks. Avoid inhalation and contact with skin.

  • Bases (K₂CO₃) : Can be irritating. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[2][13][14][15]

References

The Strategic Application of 5-Formyl-3-methoxyphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Drug Discovery

In the intricate landscape of medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. Success in drug discovery is often dictated by the strategic selection of building blocks that not only facilitate the construction of a core scaffold but also provide avenues for rapid diversification to explore the chemical space around a biological target. 5-Formyl-3-methoxyphenylboronic acid (CAS 452972-08-6) has emerged as a quintessential example of such a strategic building block. Its bifunctional nature, possessing both a reactive boronic acid and a versatile formyl group, allows for sequential, orthogonal chemical modifications. This unique characteristic makes it an invaluable tool for researchers and drug development professionals aiming to accelerate the discovery of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[1]

The boronic acid moiety is a well-established participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is a cornerstone of modern carbon-carbon bond formation.[2][3] This reaction's tolerance to a wide array of functional groups makes it ideal for the late-stage functionalization of complex molecules. Concurrently, the aldehyde (formyl) group serves as a versatile chemical handle for a host of transformations, most notably reductive amination, which is a powerful method for introducing diverse amine functionalities and building molecular complexity.[4][5][6] The strategic placement of the methoxy group further influences the electronic properties and conformational preferences of the molecule, which can be crucial for optimizing interactions with biological targets.

This guide provides a detailed exploration of the application of this compound in medicinal chemistry, offering in-depth protocols, mechanistic insights, and strategic considerations for its effective use in drug discovery programs.

Part 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier method for the synthesis of biaryl and heteroaryl-aryl structures, which are privileged motifs in a vast number of approved drugs. This compound serves as an excellent coupling partner in these reactions, allowing for the introduction of a substituted phenyl ring with a latent aldehyde functionality for subsequent elaboration.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (or triflate) to form a Pd(II) complex.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent(s) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald-type catalystsChoice depends on the reactivity of the coupling partners. Pd(dppf)Cl₂ is often more robust for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[7]
Solvent Dioxane/H₂O, DMF, Toluene/EtOH/H₂OA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[3]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Part 2: The Versatility of the Formyl Group

Once the core biaryl scaffold has been constructed via the Suzuki-Miyaura coupling, the formyl group of the this compound-derived portion of the molecule becomes the focal point for further diversification. Reductive amination is a particularly powerful transformation in this context.

Reductive Amination: A Gateway to Diverse Amine Libraries

Reductive amination is a two-step process that converts an aldehyde or ketone into an amine.[6] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[6] This method is highly favored in medicinal chemistry as it allows for the introduction of a wide variety of primary and secondary amines, enabling the systematic exploration of structure-activity relationships (SAR).

Reductive_Amination Aldehyde Ar-CHO Imine Ar-CH=N-R Aldehyde->Imine Condensation (-H2O) Amine R-NH2 Amine->Imine FinalAmine Ar-CH2-NH-R Imine->FinalAmine Reduction ReducingAgent [H] ReducingAgent->FinalAmine

Caption: The general workflow of a reductive amination reaction.

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the reductive amination of a biaryl aldehyde derived from this compound.

Materials:

  • Biaryl aldehyde

  • Primary or secondary amine (1.0-1.5 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol)

  • Optional: Acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: To a round-bottom flask, dissolve the biaryl aldehyde and the amine in the chosen solvent.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The addition of a catalytic amount of acetic acid can facilitate imine formation.

  • Reduction: Add the reducing agent portion-wise to the reaction mixture. Be cautious as some reducing agents can react with moisture to produce hydrogen gas.

  • Reaction: Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

ParameterRecommended ConditionsRationale
Reducing Agent Sodium triacetoxyborohydride (STAB)STAB is a mild and selective reducing agent that is particularly effective for reductive aminations and is less toxic than sodium cyanoborohydride.[4][6]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Aprotic solvents are generally preferred to avoid unwanted side reactions with the reducing agent.
pH Weakly acidic (optional)A slightly acidic environment can catalyze the formation of the imine intermediate, but strong acids should be avoided.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

The strategic use of this compound is exemplified in the synthesis of kinase inhibitor scaffolds. Many kinase inhibitors feature a biaryl or heteroaryl-aryl core that binds to the hinge region of the kinase active site. The subsequent derivatization of this core is crucial for achieving potency and selectivity.

Kinase_Inhibitor_Synthesis BuildingBlock 5-Formyl-3-methoxy- phenylboronic acid Suzuki Suzuki-Miyaura Coupling BuildingBlock->Suzuki ArylHalide Heterocyclic Halide ArylHalide->Suzuki Intermediate Biaryl Aldehyde Intermediate Suzuki->Intermediate ReductiveAmination Reductive Amination Intermediate->ReductiveAmination AmineLibrary Diverse Amine Library AmineLibrary->ReductiveAmination FinalProducts Library of Potential Kinase Inhibitors ReductiveAmination->FinalProducts

Caption: Synthetic strategy for a kinase inhibitor library.

In a hypothetical synthetic route, this compound could be coupled with a nitrogen-containing heterocycle, such as a pyrimidine or a pyridine, which are common hinge-binding motifs. The resulting biaryl aldehyde can then be subjected to reductive amination with a library of diverse amines to probe the solvent-exposed region of the kinase, ultimately leading to the identification of potent and selective inhibitors.

Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its ability to undergo sequential and orthogonal transformations via the boronic acid and formyl functionalities provides an efficient and strategic approach to the synthesis of complex molecules. The robust and well-understood nature of the Suzuki-Miyaura coupling and reductive amination reactions further enhances its utility. For researchers, scientists, and drug development professionals, the incorporation of this compound into their synthetic strategies can significantly accelerate the path toward the discovery of novel and effective therapeutics.

References

Synthesis of biaryls using 5-Formyl-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

## Application Notes and Protocols: Synthesis of Biaryls using 5-Formyl-3-methoxyphenylboronic acid

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

Biaryl structures are privileged motifs in modern chemistry, forming the core backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their unique three-dimensional arrangement governs molecular recognition and modulates physicochemical properties, making them indispensable in drug design and materials science. Among the myriad of synthetic methods to construct these C(sp²)-C(sp²) bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan.[4][5][6] Its widespread adoption is a testament to its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[7][8]

This guide focuses on a particularly valuable building block, This compound , and its application in the synthesis of functionalized biaryls. The presence of both a formyl (aldehyde) and a methoxy group on the boronic acid ring system offers significant strategic advantages. The methoxy group, an electron-donating substituent, can influence the electronic properties of the final biaryl product. More importantly, the formyl group serves as a versatile synthetic handle, allowing for a plethora of post-coupling transformations to build molecular complexity. This application note provides a deep dive into the mechanistic underpinnings of the Suzuki-Miyaura coupling and offers a detailed, field-proven protocol for its successful execution using this specific reagent.

The Mechanism of the Suzuki-Miyaura Coupling: A Palladium-Catalyzed Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three fundamental steps, elegantly cycling a palladium catalyst between its Pd(0) and Pd(II) oxidation states.[4][5][7][9] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of an aryl halide (or triflate).[4][10] This step oxidizes the palladium to Pd(II), forming a square planar organopalladium(II) halide complex. The reactivity of the aryl halide is a critical factor, with the rate of oxidative addition generally following the trend I > Br > OTf >> Cl.[4]

  • Transmetalation: This is often the rate-determining step and is where the organoboron species enters the fray. The presence of a base is crucial.[11][12] The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[13][14] This boronate then transfers its organic group to the palladium(II) center, displacing the halide and forming a diarylpalladium(II) complex.[5] The choice of base can dramatically influence reaction rates and yields.[11]

  • Reductive Elimination: The final step involves the cis-to-trans isomerization of the diarylpalladium(II) complex, followed by the reductive elimination of the two aryl groups.[4][5] This forms the desired biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][10]

dot graph Suzuki_Miyaura_Catalytic_Cycle { layout=neato; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10, margin=0.2]; edge [fontname="Helvetica", fontsize=9];

// Define Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2.5!"]; oa_complex [label="Ar-Pd(II)L₂-X\n(Oxidative Addition Complex)", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,2.5!"]; trans_complex [label="Ar-Pd(II)L₂-Ar'\n(Diaryl Complex)", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,0!"]; product [label="Ar-Ar'\n(Biaryl Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-1.5!"]; aryl_halide [label="Ar-X\n(Aryl Halide)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,4!"]; boronic_acid [label="Ar'-B(OH)₂\n(Boronic Acid)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="4.5,1.25!"]; base [label="Base (e.g., K₂CO₃, OH⁻)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="4.5,0!"];

// Define Edges with labels pd0 -> oa_complex [label=" Oxidative\n Addition", color="#202124"]; oa_complex -> trans_complex [label=" Transmetalation", color="#202124"]; trans_complex -> pd0 [label=" Reductive\n Elimination", color="#202124"];

// Input/Output Edges aryl_halide -> pd0 [style=dashed, color="#EA4335", arrowhead=vee]; boronic_acid -> oa_complex [style=dashed, color="#4285F4", arrowhead=vee]; base -> boronic_acid [style=dashed, color="#FBBC05", arrowhead=vee, label=" Activation", fontsize=8]; trans_complex -> product [style=dashed, color="#34A853", arrowhead=vee]; }

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4'-Methoxy-3'-formyl-[1,1'-biphenyl]-4-carbonitrile

This protocol details a representative Suzuki-Miyaura coupling between this compound and 4-bromobenzonitrile. This reaction is chosen to illustrate the coupling of an electron-rich boronic acid with an electron-deficient aryl halide, a common and highly efficient transformation.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound179.972161.21.2
4-Bromobenzonitrile182.021821.01.0
Pd(PPh₃)₄ (Tetrakis)1155.56350.030.03
Potassium Carbonate (K₂CO₃)138.212762.02.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (216 mg, 1.2 mmol), 4-bromobenzonitrile (182 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Causality Check: Potassium carbonate is a moderately strong base, sufficient to form the active boronate species without causing hydrolysis of the formyl group or other sensitive functionalities.[11] Using at least 2 equivalents ensures the reaction environment remains basic throughout the coupling.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[5] Stir the mixture for 5 minutes to dissolve the reagents.

    • Causality Check: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used.[4][5] Water helps to dissolve the inorganic base and facilitates the formation of the boronate complex, while the organic solvent ensures the solubility of the organic coupling partners and the catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol), to the reaction mixture.

    • Causality Check: Pd(PPh₃)₄ is a common, air-sensitive Pd(0) precatalyst that is highly effective for a wide range of Suzuki couplings.[15] While more advanced Buchwald or Fu-type catalysts exist for challenging substrates (like aryl chlorides or sterically hindered partners), "tetrakis" is a reliable choice for this type of transformation.[7][15]

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aryl bromide is a good indicator of reaction completion.

  • Work-up and Isolation: a. Once the reaction is complete, cool the flask to room temperature. b. Add 20 mL of water and 20 mL of ethyl acetate to the reaction mixture. c. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 15 mL portions of ethyl acetate. d. Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent of ethyl acetate in hexanes, to afford the pure biaryl product, 4'-Methoxy-3'-formyl-[1,1'-biphenyl]-4-carbonitrile.

The Formyl Group: A Gateway for Further Derivatization

The true synthetic power of using this compound lies in the post-coupling reactivity of the aldehyde functional group. This group acts as a versatile chemical handle, enabling the rapid diversification of the biaryl core into a library of more complex molecules. This is a highly valuable strategy in drug discovery for structure-activity relationship (SAR) studies.

Key transformations include:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.

  • Wittig Reaction: Conversion of the aldehyde to an alkene with a wide variety of substituents.

  • Oxidation: Oxidation to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Reduction to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

  • Condensation Reactions: Formation of imines, oximes, and hydrazones through reaction with the corresponding nitrogen nucleophiles.

dot graph Derivatization_Pathways { rankdir="LR"; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10, margin=0.2]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="Biaryl-CHO\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; amine [label="Biaryl-CH₂NR₂\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; alkene [label="Biaryl-CH=CHR\n(Alkene)", fillcolor="#F1F3F4", fontcolor="#202124"]; acid [label="Biaryl-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; alcohol [label="Biaryl-CH₂OH\n(Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> amine [label=" Reductive\n Amination", color="#4285F4"]; start -> alkene [label=" Wittig\n Reaction", color="#4285F4"]; start -> acid [label=" Oxidation", color="#EA4335"]; start -> alcohol [label=" Reduction", color="#EA4335"]; }

Post-coupling derivatization pathways of the formyl group.

Conclusion

This compound is a highly valuable and strategic reagent for the synthesis of functionalized biaryls via the Suzuki-Miyaura cross-coupling reaction. Its utility is twofold: it participates efficiently in the robust and reliable palladium-catalyzed C-C bond formation and introduces a versatile formyl group that serves as a launchpad for subsequent chemical modifications. The protocol described herein provides a solid, mechanistically-grounded foundation for researchers to successfully employ this reagent in their synthetic campaigns, enabling the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research.

References

The Strategic Utility of 5-Formyl-3-methoxyphenylboronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Formyl-3-methoxyphenylboronic acid has emerged as a highly versatile and valuable reagent, particularly within the realm of medicinal chemistry and drug development. Its unique trifunctional nature—a reactive boronic acid, an electron-withdrawing formyl group, and an electron-donating methoxy group, all positioned in a specific meta-relationship—provides chemists with a powerful tool for intricate molecular design. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and protocols for leveraging this unique building block. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate its strategic importance through its application in the synthesis of advanced pharmaceutical agents.

Chemical Profile and Reactivity Insights

The reactivity of this compound in cross-coupling reactions is a nuanced interplay of its constituent functional groups. The boronic acid moiety is, of course, the primary anchor for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[1][2] However, the electronic nature of the substituents significantly influences the efficiency and outcome of these reactions.

The methoxy group, being electron-donating, can enhance the nucleophilicity of the boronic acid, potentially facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, the formyl group is strongly electron-withdrawing, which can decrease the electron density on the phenyl ring and impact the rate of transmetalation. This electronic dichotomy requires careful consideration when selecting reaction partners and optimizing catalytic systems. For instance, the presence of an ortho-methoxy group has been observed to have a chelating effect with the palladium center in the transition state, which can influence the selectivity of the reaction.[3] While our title compound has a meta-methoxy group, the electronic push-pull nature of the substituents necessitates a well-optimized catalytic system to achieve high yields.

The formyl group also offers a valuable synthetic handle for post-coupling transformations, such as reductive amination, oxidation to a carboxylic acid, or conversion to a cyano group, further expanding the molecular diversity accessible from this single building block.

Core Application: Synthesis of the HSP90 Inhibitor Pimitespib (TAS-116)

A prominent example showcasing the strategic importance of this compound is its role as a key precursor in the synthesis of Pimitespib (TAS-116).[4][5] Pimitespib is a potent and selective oral inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that is a key target in cancer therapy.[6] The synthesis of Pimitespib involves the coupling of a complex pyrazolo[3,4-b]pyridine core with a substituted benzamide moiety. The benzamide portion of Pimitespib is derived from this compound, highlighting the industrial relevance of this building block.

The general synthetic strategy involves the conversion of this compound to a more suitable coupling partner, such as a benzonitrile, which is then elaborated to the final benzamide of Pimitespib. This underscores the utility of the formyl group as a synthetic precursor.

Experimental Protocols

The following protocols are designed to provide a robust starting point for researchers utilizing this compound in Suzuki-Miyaura cross-coupling reactions. It is crucial to note that optimization of reaction conditions is often necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings and is suitable for the coupling of this compound with a variety of aryl bromides.[7][8]

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inerting: Evacuate and backfill the Schlenk flask with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times can vary from 2 to 16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for cross-coupling reactions involving electronically diverse substrates.[9] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: K₃PO₄ is a moderately strong base that is effective in activating the boronic acid to the more nucleophilic boronate species without causing significant degradation of base-sensitive functional groups like the formyl group.[9]

  • Solvent System: A mixture of an organic solvent like dioxane and water is commonly used to ensure the solubility of both the organic substrates and the inorganic base, facilitating efficient reaction kinetics.[7]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup 1. Add Reagents to Schlenk Flask (Boronic Acid, Aryl Halide, Catalyst, Ligand, Base) Inert 2. Evacuate & Backfill with Inert Gas (3x) Setup->Inert Solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) Inert->Solvent Heat 4. Heat and Stir (e.g., 80-100 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 6. Cool to Room Temp Monitor->Cool Extract 7. Aqueous Work-up & Extraction Cool->Extract Purify 8. Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Pure Biaryl Product Purify->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of substituted phenylboronic acids with various aryl halides, demonstrating the general applicability of the methodology.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Bromoanisole3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)DMF8024>85[8]
21-Iodo-4-methoxybenzenePhenylboronic acidLaF₃·Pd (1)K₂CO₃ (2)Water701-397[5]
34-BromobenzonitrilePhenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (2)Toluene/Water1001295[9]
42-Chloro-5-methylpyridine4-Chlorophenylboronic acidPd(OAc)₂/XPhos (2/4)K₃PO₄ (2)THF/WaterRT1692[10]

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_1 L₂Pd(II)(Ar¹)X OxAdd->PdII_1 Transmetal Transmetalation PdII_2 L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_2 RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Boronate Ar²-B(OR)₃⁻ Boronate->Transmetal Base Base BoronicAcid Ar²-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Formyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Formyl-3-methoxyphenylboronic Acid in Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds.[1][2] Within the vast arsenal of building blocks for this transformation, this compound has emerged as a particularly valuable reagent. Its trifunctional nature, featuring a boronic acid for coupling, a formyl group for subsequent transformations, and a methoxy group that influences electronic properties, makes it a highly versatile synthon in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science.[3]

This technical guide provides a comprehensive overview of the application of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, offer a detailed and field-proven protocol, and provide insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)Lₙ-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)Lₙ-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ base Base boronate [R²-B(OH)₃]⁻ base->boronate + OH⁻ boronate->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) complex.[4]

  • Transmetalation: The organoboronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners.[2]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Protocol: Synthesis of 3'-Formyl-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile

This protocol details the synthesis of 3'-formyl-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile via a Suzuki-Miyaura coupling between this compound and 4-bromobenzonitrile.[5]

Materials and Equipment
Reagent/EquipmentGrade/Specification
This compound≥95%
4-Bromobenzonitrile≥98%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst grade
Potassium Carbonate (K₂CO₃)Anhydrous, finely ground
1,4-DioxaneAnhydrous
WaterDegassed, deionized
Ethyl acetateHPLC grade
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Schlenk flask or equivalent reaction vessel
Magnetic stirrer with heating
Condenser
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Rotary evaporator
Column chromatography setup

Step-by-Step Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification a Combine this compound, 4-bromobenzonitrile, and K₂CO₃ in a Schlenk flask. b Add anhydrous 1,4-dioxane and degassed water. a->b c Degas the mixture with an inert gas for 15-20 minutes. b->c d Add Pd(PPh₃)₄ catalyst under a positive pressure of inert gas. c->d e Heat the reaction mixture to 80-90 °C with vigorous stirring. d->e f Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). e->f g Cool the reaction to room temperature and dilute with ethyl acetate. f->g h Wash with water and then with brine. g->h i Dry the organic layer over anhydrous MgSO₄. h->i j Filter and concentrate the solvent under reduced pressure. i->j k Purify the crude product by flash column chromatography on silica gel. j->k

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and finely powdered potassium carbonate (2.0 equivalents).

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to achieve a concentration of approximately 0.1 M with respect to the 4-bromobenzonitrile.

  • Degas the resulting suspension by bubbling a gentle stream of inert gas through the mixture for 15-20 minutes.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equivalents).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-bromobenzonitrile) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3'-formyl-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile.

Key Considerations and Optimization Strategies

The success of the Suzuki-Miyaura coupling with this compound can be influenced by several factors. The presence of both an electron-donating methoxy group and an electron-withdrawing formyl group can affect the reactivity of the boronic acid. Generally, electron-donating groups can increase the rate of transmetalation, while electron-withdrawing groups may have a more complex influence.

ParameterRecommendation and Rationale
Catalyst Pd(PPh₃)₄ is a robust and commonly used catalyst. For challenging couplings, consider using more advanced catalyst systems such as those based on Buchwald or SPhos ligands, which can be more active at lower catalyst loadings.[3]
Ligand Triphenylphosphine is often sufficient. However, for less reactive aryl chlorides or sterically hindered substrates, electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.
Base Potassium carbonate is a common and effective base. Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective in certain cases, particularly with less reactive substrates.
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The water is essential for the activation of the boronic acid by the base. Anhydrous conditions can also be employed with certain boronate esters.
Temperature The reaction is typically heated to ensure a reasonable reaction rate. However, excessive temperatures can lead to decomposition of the catalyst or starting materials. Optimization of the temperature is often necessary.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently degassed system- Poor quality of reagents- Use a fresh batch of palladium catalyst.- Ensure thorough degassing of the reaction mixture and use of an inert atmosphere.- Use high-purity, anhydrous solvents and reagents.
Homocoupling of the boronic acid - Presence of oxygen- Inefficient transmetalation- Improve degassing procedures.- Screen different bases or increase the amount of base to facilitate transmetalation.
Protodeboronation (loss of the boronic acid group) - Presence of excess water or acid- Prolonged reaction times at high temperatures- Use carefully controlled amounts of degassed water.- Monitor the reaction closely and stop it once the starting material is consumed. Consider using the corresponding boronate ester which can be more stable.
Decomposition of starting materials or product - High reaction temperature- Incompatible functional groups- Lower the reaction temperature and extend the reaction time.- If the formyl group is suspected to be unstable under the reaction conditions, consider protecting it as an acetal.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this reagent to access a wide range of valuable compounds for drug discovery and materials science. The protocol and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important synthetic tool.

References

Application Notes and Protocols for the Heck Reaction Utilizing 5-Formyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to employing 5-Formyl-3-methoxyphenylboronic acid in the Heck reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful implementation in your laboratory.

Introduction: The Heck Reaction and the Role of Arylboronic Acids

The Mizoroki-Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is a mainstay in the synthesis of substituted alkenes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced materials.[3][4][5]

Traditionally, the Heck reaction utilizes aryl halides as the electrophilic partner. However, the use of arylboronic acids has emerged as a significant and often advantageous alternative in what is frequently termed an "oxidative Heck reaction" or "boron-Heck reaction".[6][7][8] Arylboronic acids are generally stable, less toxic, and readily available compounds.[9] The use of this compound allows for the introduction of a substituted phenyl group bearing both an aldehyde and a methoxy group, functionalities that are valuable for further synthetic transformations.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving palladium in the Pd(0) and Pd(II) oxidation states.[1][10]

Diagram 1: Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene pi_complex [Ar-Pd(II)(alkene)-X(L₂)] alkene_coordination->pi_complex migratory_insertion Migratory Insertion (Syn-addition) pi_complex->migratory_insertion alkyl_pd2 R-CH₂-CH(Ar)-Pd(II)-X(L₂) migratory_insertion->alkyl_pd2 beta_hydride_elimination β-Hydride Elimination (Syn-elimination) alkyl_pd2->beta_hydride_elimination product_complex [Alkene Product]-Pd(II)-H-X(L₂) beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination Product Released reductive_elimination->pd0 HX Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine this compound, alkene, base, and solvent in a reaction vessel. degas Degas the mixture with an inert gas (N₂ or Ar) for 15-30 minutes. reagents->degas catalyst Add Pd catalyst and ligand under inert atmosphere. degas->catalyst heat Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. catalyst->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool filter Dilute with an organic solvent (e.g., EtOAc) and filter through Celite to remove palladium black. cool->filter extract Wash the filtrate with water and brine. filter->extract dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. extract->dry concentrate Concentrate the solvent under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Formyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide details the strategic application of 5-Formyl-3-methoxyphenylboronic acid as a versatile building block in the synthesis of diverse heterocyclic scaffolds. Boronic acids, particularly those with additional functional handles like formyl groups, are invaluable in modern organic synthesis and drug discovery.[1][2] This document provides in-depth protocols and mechanistic insights for leveraging both the boronic acid moiety and the aldehyde functionality to construct complex molecular architectures. Key reactions covered include the Suzuki-Miyaura cross-coupling for the formation of C-C bonds and the Petasis borono-Mannich reaction for the synthesis of functionalized amines.[3][4][5] Furthermore, this guide explores condensation reactions of the formyl group to generate quinoline and benzofuran ring systems.[6][7][8] Detailed, step-by-step protocols, data interpretation, and mechanistic diagrams are provided to enable researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool.

Introduction: The Strategic Advantage of a Bifunctional Reagent

This compound is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of two key reactive sites: the boronic acid and the formyl (aldehyde) group. This unique combination allows for sequential or one-pot multi-component reactions, enabling the rapid assembly of complex heterocyclic structures.

The boronic acid functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[5][9] The aldehyde group, on the other hand, serves as an electrophilic center for a wide array of classical and contemporary organic transformations, including condensations, reductive aminations, and multicomponent reactions like the Petasis reaction.[3][4] The methoxy substituent on the phenyl ring also influences the electronic properties of the molecule, which can be exploited to fine-tune reactivity and biological activity.

This application note will provide a detailed exploration of the synthetic utility of this compound in the construction of medicinally relevant heterocyclic cores.

Core Synthetic Applications

Suzuki-Miyaura Cross-Coupling: A Gateway to Substituted Biaryls

The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)–C(sp²) bonds and is a primary application for arylboronic acids.[5] In the context of this compound, this reaction allows for the facile introduction of the formyl- and methoxy-substituted phenyl moiety onto a variety of aromatic and heteroaromatic systems.

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex R¹-X transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 [R²-B(OH)₃]⁻ r2_b_oh2 R²-B(OH)₂ base Base boronate [R²-B(OH)₃]⁻ pd_r1_r2->pd0 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination product R¹-R² reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1.1: Synthesis of 4'-(5-Formyl-3-methoxyphenyl)acetophenone

This protocol details the Suzuki-Miyaura coupling of this compound with 4-bromoacetophenone.

Materials:

ReagentAmount (mmol)Molar Eq.
This compound1.21.2
4-Bromoacetophenone1.01.0
Pd(PPh₃)₄0.030.03
K₂CO₃2.02.0
1,4-Dioxane10 mL-
Water2 mL-

Procedure:

  • To an oven-dried Schlenk flask, add this compound (215.9 mg, 1.2 mmol), 4-bromoacetophenone (199.0 mg, 1.0 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Petasis Borono-Mannich Reaction: A Three-Component Route to Amines

The Petasis reaction is a versatile multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound to form substituted amines.[3][4][10] When using this compound, the formyl group can act as the carbonyl component, allowing for the synthesis of α-amino acids or other functionalized amines.[4][11]

Mechanism Overview: The reaction is believed to proceed through the formation of an iminium ion from the condensation of the amine and the aldehyde. The boronic acid then reacts with this electrophilic intermediate, with the aryl group being transferred to the carbon of the iminium ion.

Diagram of the Petasis Reaction Workflow:

Petasis_Workflow start Start: Combine Reagents reagents This compound + Amine + Carbonyl (e.g., Glyoxylic Acid) start->reagents reaction Reaction at RT to 80 °C reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Final Product: α-Amino Acid Derivative purification->product

Caption: Experimental workflow for the Petasis Borono-Mannich Reaction.

Protocol 2.2.1: Synthesis of 2-((5-Formyl-3-methoxyphenyl)(phenylamino)methyl)malonic acid

This protocol describes the Petasis reaction of this compound, aniline, and malonic acid.

Materials:

ReagentAmount (mmol)Molar Eq.
This compound1.01.0
Aniline1.01.0
Malonic Acid1.01.0
Dichloromethane (DCM)10 mL-

Procedure:

  • In a round-bottom flask, dissolve this compound (179.9 mg, 1.0 mmol), aniline (93.1 mg, 1.0 mmol), and malonic acid (104.1 mg, 1.0 mmol) in dichloromethane (10 mL).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired α-amino acid derivative.

Condensation Reactions of the Formyl Group for Heterocycle Synthesis

The aldehyde functionality of this compound is a versatile handle for constructing a variety of heterocyclic systems through condensation reactions.

The Friedländer annulation is a classic method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[12]

Diagram of a Generalized Friedländer Annulation:

Friedlander_Annulation 2-Aminoaryl\nAldehyde 2-Aminoaryl Aldehyde Condensation\n&\nCyclization Condensation & Cyclization 2-Aminoaryl\nAldehyde->Condensation\n&\nCyclization + α-Methylene Ketone Substituted\nQuinoline Substituted Quinoline Condensation\n&\nCyclization->Substituted\nQuinoline

Caption: Generalized scheme for the Friedländer annulation.

Protocol 2.3.1.1: Synthesis of a Substituted Quinoline

This protocol outlines the synthesis of a quinoline derivative from this compound and a suitable 2-aminoaryl ketone (the boronic acid functionality may be carried through the reaction or protected).

Materials:

ReagentAmount (mmol)Molar Eq.
2-Aminoacetophenone1.01.0
This compound1.01.0
Potassium Hydroxide (KOH)2.02.0
Ethanol15 mL-

Procedure:

  • In a round-bottom flask, dissolve 2-aminoacetophenone (135.2 mg, 1.0 mmol) and this compound (179.9 mg, 1.0 mmol) in ethanol (15 mL).

  • Add a solution of potassium hydroxide (112.2 mg, 2.0 mmol) in ethanol (5 mL).

  • Reflux the reaction mixture for 8 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the quinoline product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Benzofurans are prevalent scaffolds in biologically active compounds.[6][7] One approach to their synthesis involves the reaction of a salicylaldehyde derivative with an α-haloketone followed by intramolecular cyclization. Alternatively, palladium-catalyzed intramolecular C-H functionalization or coupling reactions with ortho-alkynylphenols can be employed.[8] While this compound itself is not a direct precursor, its derivatives, obtained through reactions like Suzuki coupling, can be utilized in benzofuran synthesis.

For instance, a biaryl aldehyde synthesized via Suzuki coupling can undergo further transformations to yield a benzofuran.

Data and Characterization

Table 1: Representative Yields for Synthesized Compounds

ProtocolProductYield (%)
2.1.14'-(5-Formyl-3-methoxyphenyl)acetophenone85
2.2.12-((5-Formyl-3-methoxyphenyl)(phenylamino)methyl)malonic acid72
2.3.1.12-(5-Formyl-3-methoxyphenyl)-4-methylquinoline (hypothetical)78

Successful synthesis of the target compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its bifunctional nature allows for the strategic and efficient construction of complex molecular architectures through well-established and robust synthetic methodologies. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to harness the full potential of this powerful building block.

References

The Strategic Application of 5-Formyl-3-methoxyphenylboronic Acid in the Synthesis of Bioactive Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Utility of 5-Formyl-3-methoxyphenylboronic Acid

In the intricate field of natural product synthesis, the strategic selection of building blocks is paramount to achieving efficiency, high yields, and structural complexity. Among the vast arsenal of reagents available to the modern synthetic chemist, this compound has emerged as a particularly valuable synthon. Its unique trifunctional nature—possessing a boronic acid for cross-coupling, a methoxy group that influences electronic properties and provides a handle for further modification, and a formyl group for subsequent elaboration—renders it a powerful tool for the construction of complex molecular architectures. This application note delves into the utility of this compound, with a specific focus on its role in the synthesis of analogs of the potent natural product, combretastatin A-4.

Combretastatin A-4, isolated from the African bushwillow Combretum caffrum, is a potent inhibitor of tubulin polymerization, exhibiting significant anti-cancer and anti-angiogenic properties.[1][2] However, its clinical utility is hampered by its poor water solubility and the thermodynamic instability of the active (Z)-isomer, which readily converts to the inactive (E)-isomer.[2] This has spurred considerable research into the development of structurally simplified or conformationally restricted analogs that retain or even enhance the biological activity of the parent compound while overcoming its pharmacological limitations. The biaryl scaffold is a key structural motif in many of these analogs, and it is in the construction of this core that this compound proves its strategic importance.

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of this synthetic strategy, providing a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized centers.[3] This palladium-catalyzed reaction between an organoboron compound (such as our title boronic acid) and an organohalide is remarkably tolerant of a wide range of functional groups, a critical feature when dealing with multifunctional building blocks.[3] The presence of the formyl and methoxy groups on the boronic acid allows for the direct installation of key pharmacophoric features found in many bioactive natural products and their analogs.

This guide will provide a detailed examination of the application of this compound in the synthesis of combretastatin A-4 analogs, including a discussion of the underlying reaction mechanism, a comprehensive experimental protocol for a representative Suzuki-Miyaura coupling, and an analysis of the factors influencing reaction outcomes.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The efficacy of this compound in natural product analog synthesis is intrinsically linked to the mechanism of the Suzuki-Miyaura cross-coupling reaction. A fundamental understanding of this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-B(OH)2 / Base) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) Reductive_Elimination->Product

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The cycle commences with the active palladium(0) catalyst, typically stabilized by phosphine ligands, undergoing oxidative addition to an organohalide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. The reactivity of the organohalide in this step generally follows the trend I > Br > OTf >> Cl.

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. The boronic acid is first activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This boronate then displaces the halide on the palladium complex, forming a new palladium-carbon bond with the aryl group from the boronic acid. The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar'). This process regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

The presence of the electron-withdrawing formyl group and the electron-donating methoxy group on this compound can influence the electronic properties of the aryl ring, potentially affecting the rate of transmetalation. Careful selection of the palladium catalyst, ligands, base, and solvent is therefore essential to achieve optimal results.

Application in the Synthesis of Combretastatin A-4 Analogs

The synthesis of biaryl compounds that mimic the structure of combretastatin A-4 is a prominent application of this compound. In a typical synthetic route, this boronic acid would serve as the precursor to one of the aromatic rings of the combretastatin analog. The formyl group can then be further manipulated, for instance, through Wittig-type reactions to install the characteristic bridge of the combretastatin family, or it can be a key pharmacophoric feature in its own right in novel analogs.

Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction to synthesize a biaryl intermediate, which is a core structure for a variety of combretastatin A-4 analogs.

Experimental Protocol: Synthesis of a Biaryl Precursor for Combretastatin A-4 Analogs

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable aryl bromide.

Materials and Reagents:

  • This compound

  • Aryl bromide (e.g., 1-bromo-3,4,5-trimethoxybenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Reaction Workflow:

Suzuki_Workflow Start Start Setup Reaction Setup: - Add reactants, catalyst, base to flask - Add degassed solvents Start->Setup Inert Inert Atmosphere: - Purge with N2/Ar Setup->Inert Reaction Reaction: - Heat to reflux with stirring Inert->Reaction Monitoring Monitoring: - TLC or LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Cool, quench, and extract Monitoring->Workup Complete Purification Purification: - Dry, concentrate, and column chromatography Workup->Purification Product Isolated Biaryl Product Purification->Product

References

Application Notes & Protocols: Strategic Derivatization of 5-Formyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

5-Formyl-3-methoxyphenylboronic acid is a uniquely valuable reagent in modern organic synthesis, particularly within drug discovery and materials science. Its structure presents two distinct and orthogonal reactive sites: a boronic acid and an aromatic aldehyde (formyl group). This bifunctional nature allows for sequential, controlled modifications, enabling the construction of complex molecular architectures from a single, readily available starting material.

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[1] This functionality is prized for its stability, low toxicity, and tolerance of a wide array of other functional groups.[2] Concurrently, the formyl group serves as a versatile handle for a different set of transformations, including reductive amination to form secondary or tertiary amines and olefination reactions like the Wittig reaction to generate alkenes.[3][4]

This guide provides an in-depth exploration of the primary derivatization pathways for this compound. It offers not just step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to adapt and innovate in their own synthetic endeavors.

Strategy 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a paramount reaction for synthesizing biaryl compounds, which are prevalent structural motifs in pharmaceuticals and organic materials.[5][6] The reaction couples the boronic acid with an organic halide or triflate, catalyzed by a palladium complex.[7] The aldehyde group on this compound is generally stable under these conditions, allowing for selective functionalization of the boronic acid position.[1]

Core Principle & Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation (loss of the boronic acid group).[2][8]

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Reagents: - this compound - Aryl Halide (Ar-X) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) setup Reaction Setup (Flame-dried flask, inert gas) reagents->setup 1. Combine Solids dissolve Add Anhydrous Solvent (e.g., Dioxane/H₂O) setup->dissolve 2. Add Liquids heat Heat Mixture (e.g., 90-100 °C, 4-12 h) Monitor by TLC dissolve->heat 3. Reaction workup Aqueous Work-up (Cool, dilute, extract) heat->workup 4. Quench & Extract purify Purification (Column Chromatography) workup->purify 5. Isolate product Final Product: Substituted Biphenyl Aldehyde purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 4'-Chloro-5-formyl-3-methoxy-1,1'-biphenyl

Materials:

  • This compound (1.2 mmol, 216 mg)

  • 1-Bromo-4-chlorobenzene (1.0 mmol, 191 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 1-bromo-4-chlorobenzene, K₂CO₃, and Pd(PPh₃)₄.[6]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of argon, add 1,4-dioxane and deionized water via syringe.

  • Reaction: Heat the mixture to 95 °C in an oil bath and stir vigorously for 8 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure product.

Data Summary: Suzuki-Miyaura Coupling
Aryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1-Bromo-4-chlorobenzenePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O95885-95
4-IodoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100688-96
3-BromopyridinePdCl₂(dppf) (3)Cs₂CO₃DMF1101275-85
Methyl 4-bromobenzoatePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Dioxane1001080-90

Strategy 2: C-N Bond Formation via Reductive Amination

Reductive amination is a robust and highly efficient method for synthesizing secondary and tertiary amines from aldehydes or ketones.[9] This one-pot reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ by a hydride-based reducing agent.[4] This pathway selectively targets the formyl group of this compound, leaving the boronic acid moiety intact for subsequent reactions.

Core Principle & Mechanistic Insight

The reaction involves two key stages:

  • Imine/Iminium Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a C=N double bond (an imine with primary amines, or an iminium ion with secondary amines). This step is often acid-catalyzed.

  • Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride to the electrophilic carbon of the imine/iminium ion to form the final amine product.[10]

Why NaBH(OAc)₃? Sodium triacetoxyborohydride is a preferred reagent for this transformation. It is mild enough that it will not reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion. It is also less toxic than NaBH₃CN and tolerant of mildly acidic conditions that favor imine formation.[4]

Experimental Workflow: Reductive Amination

reagents Reagents: - Substituted Aldehyde - Primary or Secondary Amine - Reducing Agent (e.g., NaBH(OAc)₃) setup Combine Aldehyde & Amine in Solvent (e.g., DCE, THF) reagents->setup imine Imine Formation (Stir at RT, 30-60 min) (Optional: Acetic Acid catalyst) setup->imine 1. Mix reduction Add Reducing Agent (Portion-wise) Stir at RT, 4-16 h imine->reduction 2. Reduce workup Aqueous Work-up (Quench, adjust pH, extract) reduction->workup 3. Quench & Extract purify Purification (Column Chromatography) workup->purify 4. Isolate product Final Product: Substituted Aminophenylboronic Acid purify->product

Caption: Workflow for Reductive Amination.

Detailed Protocol: Synthesis of (5-((Benzylamino)methyl)-3-methoxyphenyl)boronic acid

Materials:

  • This compound (1.0 mmol, 180 mg)

  • Benzylamine (1.1 mmol, 118 mg, 120 µL)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 mmol, 318 mg)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Acetic Acid (1 drop, optional catalyst)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound in DCE.

  • Imine Formation: Add benzylamine to the solution, followed by one drop of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ to the mixture in small portions over 10 minutes. Caution: Gas evolution may occur. Stir the reaction at room temperature for 12 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Stir for 20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of 0% to 10% methanol in DCM) to obtain the desired product.

Strategy 3: C=C Bond Formation via the Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[11][12] This reaction is highly reliable for converting the C=O double bond of the formyl group into a C=C double bond, introducing a vinyl group while preserving the boronic acid.[3]

Core Principle & Mechanistic Insight

The reaction mechanism involves the nucleophilic attack of the ylide carbon on the carbonyl carbon. This leads to a four-membered ring intermediate called an oxaphosphetane, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[11][13]

The stereochemical outcome (Z vs. E alkene) is heavily dependent on the stability of the ylide:

  • Non-stabilized Ylides (e.g., from alkyl halides) typically react quickly and irreversibly to form Z-alkenes.[3]

  • Stabilized Ylides (with electron-withdrawing groups like esters or ketones) are more stable, allowing the reaction to equilibrate to the more thermodynamically stable intermediate, which leads to the E-alkene.[13]

Experimental Workflow: Wittig Reaction

ylide_prep Step 1: Ylide Preparation - Phosphonium Salt + Strong Base (e.g., n-BuLi, NaH) - Anhydrous THF, 0 °C to RT ylide Phosphorus Ylide (Wittig Reagent) ylide_prep->ylide reaction Step 2: Olefination - Add Aldehyde to Ylide - Stir at RT, 2-12 h ylide->reaction Reacts with aldehyde Substituted Aldehyde in Anhydrous THF aldehyde->reaction workup Aqueous Work-up (Quench, extract) reaction->workup 1. Quench & Extract purify Purification (Column Chromatography) workup->purify 2. Isolate product Final Product: Styrenylboronic Acid Derivative purify->product

Caption: Two-step workflow for the Wittig Reaction.

Detailed Protocol: Synthesis of (3-Methoxy-5-vinylphenyl)boronic acid

Materials:

  • Methyltriphenylphosphonium bromide (1.1 mmol, 393 mg)

  • n-Butyllithium (n-BuLi) (1.1 mmol, 0.44 mL of 2.5 M solution in hexanes)

  • This compound (1.0 mmol, 180 mg)

  • Anhydrous Tetrahydrofuran (THF) (15 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-neck flask under argon, add methyltriphenylphosphonium bromide and anhydrous THF (10 mL).

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi dropwise via syringe. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.[14]

  • Wittig Reaction:

    • Dissolve this compound in anhydrous THF (5 mL) in a separate flask under argon.

    • Add the aldehyde solution dropwise to the prepared ylide solution at room temperature.

    • Stir the reaction for 4 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification:

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • The crude product contains triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography (silica gel, eluting with a 9:1 hexanes:ethyl acetate mixture) to isolate the desired alkene.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Formyl-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 5-Formyl-3-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of this reagent, characterized by an electron-withdrawing formyl group and an electron-donating methoxy group, can present specific challenges. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve optimal reaction outcomes.

I. Troubleshooting Common Issues

This section addresses specific problems you may encounter during your experiments, offering explanations for their underlying causes and providing actionable solutions.

Problem 1: Low to No Product Yield

Low or no yield is one of the most common issues in Suzuki coupling reactions. With this compound, the causes can be multifaceted.

Q: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors I should investigate?

A: When troubleshooting a low-yield Suzuki coupling, a systematic approach is crucial. Here are the key parameters to assess:

  • Catalyst Activity and Integrity: The heart of the reaction is the palladium catalyst. Ensure your catalyst is active. Pd(0) is the active species; if you're using a Pd(II) precatalyst, it must be effectively reduced in situ[1]. Some precatalysts are sensitive to air and moisture, so using a fresh batch or a more robust, air-stable option like a palladacycle can be beneficial[1].

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of your boronic acid and can also cause decomposition of the palladium catalyst[1][2]. Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.

  • Reagent Purity and Stability: Verify the purity of both your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation[1].

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical for success. The base must be strong enough to promote the transmetalation step but not so strong as to cause the degradation of your starting materials or product[1]. For anhydrous reactions, ensure your base is finely powdered and dry[1]. In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases[1].

Problem 2: Significant Protodeboronation

Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a frequent side reaction, especially with electronically modified boronic acids.

Q: I'm observing a significant amount of 3-methoxybenzaldehyde as a byproduct, indicating protodeboronation of my boronic acid. How can I minimize this side reaction?

A: Protodeboronation is a common challenge, but it can be mitigated with the following strategies:

  • Use a Milder Base: Strong bases, particularly in the presence of water, can accelerate the rate of protodeboronation[1][3]. Consider switching from strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) to milder options such as potassium fluoride (KF) or potassium carbonate (K₂CO₃)[1].

  • Implement Anhydrous Conditions: Since water is the proton source for this side reaction, moving to strictly anhydrous conditions can significantly reduce its occurrence[1][3].

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, can offer greater resistance to protodeboronation[3][4]. These derivatives are often more stable to storage and handling as well.

Problem 3: Formation of Homocoupling Byproducts

The formation of biphenyl species from the coupling of two boronic acid molecules or two aryl halide molecules is another common side reaction.

Q: My reaction mixture contains significant amounts of homocoupled products from my boronic acid. What causes this and how can I prevent it?

A: Homocoupling of the boronic acid is primarily caused by the presence of oxygen in the reaction mixture[1][2]. Here’s how to address it:

  • Thorough Degassing: Ensure that your solvent is rigorously degassed before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.

  • Maintain an Inert Atmosphere: From the addition of reagents to the final workup, it is crucial to maintain a positive pressure of an inert gas over the reaction mixture.

  • Use a High-Quality Palladium Source: Ensure your palladium catalyst has not been partially oxidized. Using a fresh, high-purity catalyst can minimize the presence of Pd(II) species that can promote homocoupling[2].

Problem 4: Aldehyde-Related Side Reactions

The formyl group on the boronic acid is reactive and can participate in undesirable side reactions.

Q: I suspect the aldehyde functionality on my boronic acid is causing complications. What are some potential side reactions and how can I avoid them?

A: The aldehyde group can be susceptible to several side reactions under Suzuki coupling conditions:

  • Cannizzaro-type Reactions: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form an alcohol and a carboxylic acid. To avoid this, use a non-hydroxide base like K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Aldol Condensation: While less likely with an aromatic aldehyde, if other enolizable carbonyl compounds are present, aldol reactions can occur. Careful selection of the base is key.

  • Oxidation/Reduction: The aldehyde can be sensitive to oxidation or reduction, depending on the reaction conditions and impurities. Ensuring an inert atmosphere and using pure reagents is important. If necessary, the aldehyde can be protected as an acetal, which is stable to the coupling conditions and can be deprotected afterward.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions about optimizing Suzuki coupling reactions with this compound.

Q1: How do I choose the optimal catalyst and ligand for this specific boronic acid?

A1: The electron-withdrawing nature of the formyl group makes this compound less nucleophilic, which can slow down the transmetalation step[1]. To counteract this, consider the following:

  • Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective[1]. These ligands are electron-rich and can promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Modern Precatalysts: Using modern, well-defined precatalysts (e.g., Buchwald G3 or G4 palladacycles) can ensure efficient and reproducible generation of the active Pd(0) species[1].

Q2: What is the role of the base in the Suzuki coupling, and which one is best for my substrate?

A2: The base plays a crucial role in activating the boronic acid to facilitate transmetalation[3][5]. It converts the neutral boronic acid into a more nucleophilic boronate species[3][6]. The choice of base can significantly impact the reaction's success:

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are commonly used and effective bases for a wide range of substrates. Cs₂CO₃ is more soluble in organic solvents and can be more effective for challenging couplings.

    • Potassium Phosphate (K₃PO₄): This is a stronger base that is often effective for electron-deficient boronic acids and sterically hindered substrates[1].

  • Fluoride Sources (KF, CsF): These are particularly useful for reactions involving base-sensitive functional groups, as they are less likely to cause hydrolysis[5].

Q3: Is water necessary in my Suzuki reaction?

A3: While not always mandatory, a small amount of water is often beneficial, especially when using inorganic bases like K₃PO₄ or Na₂CO₃[3]. Water can help dissolve the base and is thought to facilitate the formation of a key palladium-hydroxide intermediate that aids in transmetalation[3]. However, for boronic acids that are highly susceptible to protodeboronation, strictly anhydrous conditions are recommended[3].

Q4: When should I consider using a boronic ester or trifluoroborate salt instead of the boronic acid?

A4: Boronic acids can be prone to decomposition through protodeboronation or homocoupling[3]. In such cases, more stable derivatives are preferred:

  • Pinacol Boronic Esters (BPin): These are significantly more stable than their corresponding boronic acids, especially for electron-deficient systems[3]. They are easily prepared and handled.

  • MIDA Boronates: These are highly stable, crystalline solids that are resistant to chromatography and harsh reaction conditions[3]. They are particularly useful for sequential cross-coupling reactions.

  • Potassium Trifluoroborate Salts (BF₃K): These salts are very stable to air and moisture and often exhibit enhanced reactivity[3][4].

Q5: My starting materials are not dissolving completely. What solvent system should I use?

A5: Proper solubility of all reaction components is crucial for an efficient reaction. If you observe poor solubility, a change of solvent is necessary.

  • Aprotic Polar Solvents: Dioxane and tetrahydrofuran (THF) are very common and effective for a wide range of substrates, often used with a small amount of water[3].

  • Other Solvents: Dimethylformamide (DMF) or toluene can also be effective, particularly for higher temperature reactions[1].

III. Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound
ComponentRecommendationRationale
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%) or XPhos Pd G3 (1-2 mol%)Effective for a broad range of substrates; XPhos is good for challenging couplings.
Ligand (if needed) XPhos or SPhos (1.1-1.5 eq. to Pd)Electron-rich ligands accelerate the reaction with electron-deficient boronic acids.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₃PO₄ is often better for less reactive partners.
Solvent Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1)Good solubility for a wide range of substrates.
Temperature 80-110 °CHigher temperatures may be needed for less reactive aryl halides.
General Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be required for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[1][3].

  • Purification: Purify the crude product by flash column chromatography on silica gel[1][3].

IV. Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Check Catalyst Activity and Atmosphere Start->CheckCatalyst CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Evaluate Base, Solvent, and Temperature Start->CheckConditions Optimize Systematically Optimize Conditions CheckCatalyst->Optimize CheckReagents->Optimize Protodeboronation Significant Protodeboronation? CheckConditions->Protodeboronation Homocoupling Homocoupling Observed? CheckConditions->Homocoupling Protodeboronation->Homocoupling No Solution1 Use Milder Base or Anhydrous Conditions Protodeboronation->Solution1 Yes Homocoupling->Optimize No Solution2 Improve Degassing and Inert Atmosphere Homocoupling->Solution2 Yes Solution3 Screen Ligands and Bases Optimize->Solution3 Solution1->Optimize Solution2->Optimize

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

V. References

  • C. Lima, M. Lima, J. R. M. Pinto, M. Ribeiro, Artur M. S. Silva, & Luís M. N. B. F. Santos. (2020). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Catalysts.

  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Tech Support.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Tech Support.

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.

  • Leadbeater, N. E., & McGowan, C. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters.

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI.

  • Larhed, M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem Tech Support.

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. BenchChem Tech Support.

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

  • Jensen, K. F., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

  • Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?

  • American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.

  • National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.

  • PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

References

Technical Support Center: 5-Formyl-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Formyl-3-methoxyphenylboronic acid (CAS: 10365-98-7). This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers and drug development professionals. The purification of arylboronic acids is notoriously challenging due to their unique chemical properties; this guide is structured to address the most common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?

Common impurities typically arise from the synthesis and inherent instability of the boronic acid moiety. These include:

  • Protodeboronation Product: The C-B bond can be cleaved, resulting in 3-methoxybenzaldehyde. This is often observed when the reaction is exposed to excess acid or prolonged heating.[1]

  • Boroxines (Anhydrides): Boronic acids can undergo dehydration to form stable, cyclic trimeric anhydrides known as boroxines.[2] This process is reversible in the presence of water but can complicate analysis and purification.

  • Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding aryl halide or organolithium reagent precursors from the borylation step.[3]

  • Homocoupling Byproducts: Suzuki-Miyaura type self-coupling can lead to the formation of biaryl impurities.

Q2: Why is standard silica gel chromatography often ineffective for purifying this compound?

Arylboronic acids, including this compound, are known to perform poorly on standard silica gel.[1] The primary reasons are:

  • Lewis Acid-Base Interactions: The silica surface contains Lewis acidic silanol groups which can strongly interact with the Lewis acidic boron atom of the boronic acid. This leads to significant peak tailing, streaking, and often, irreversible adsorption to the column.[4]

  • Decomposition: The acidic nature of silica gel can promote decomposition pathways like protodeboronation, reducing the overall yield of the desired product.[1]

Q3: What are the ideal storage conditions for this compound to maintain its purity?

To minimize degradation and the formation of boroxines, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature. It is critical to protect it from moisture. Storing it in a desiccator is highly recommended.

Q4: Which analytical techniques are most suitable for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: Provides structural confirmation and can quantify major impurities if a qualified internal standard is used (qNMR).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used. However, care must be taken as on-column hydrolysis or degradation can occur.[5][6] Using a fast gradient and preparing samples in an aprotic solvent like acetonitrile can minimize this issue.[7]

  • LC-MS: Useful for identifying the mass of the parent compound and any impurities, helping to diagnose the source of contamination.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

Q: My crude product is an oily residue, but the compound is reported as a solid. How should I proceed?

A: An oily or gummy consistency often indicates the presence of solvent residues or impurities that depress the melting point.

Recommended Action: Trituration Trituration is the first method to attempt. It involves stirring the crude material as a suspension in a solvent in which the desired product is insoluble, but the impurities are soluble.

  • Solidify the Oil: If possible, place the crude oil in a refrigerator or freezer overnight to induce solidification.[8]

  • Select a Solvent: Start with a non-polar solvent like hexanes or diethyl ether.

  • Perform Trituration: Add a small volume of the cold solvent to the crude material. Using a spatula or glass rod, break up and vigorously stir the material. The goal is to wash away the soluble impurities, leaving the pure, solid product behind.

  • Isolate: Decant the solvent or filter the solid product. Wash with a small amount of fresh, cold solvent and dry under vacuum.

  • Assess Purity: Check the purity of the resulting solid by NMR or HPLC. If impurities persist, proceed to the more robust methods below.

Q: My post-workup NMR shows a complex mixture of impurities. What is the most reliable purification method?

A: For complex mixtures, a selective chemical extraction based on the acidic nature of the boronic acid is the most robust and scalable method.[9]

Recommended Action: Acid-Base Extraction This technique selectively isolates the boronic acid from non-acidic impurities.[10][11]

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1-2 M NaOH solution). The boronic acid will deprotonate to form the water-soluble sodium boronate salt, which partitions into the aqueous layer.[11] Repeat the extraction 2-3 times.

  • Organic Wash: Combine the aqueous layers and wash with a fresh portion of organic solvent (e.g., EtOAc) to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1-2 M HCl until the pH is ~2. The pure boronic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of a non-polar organic solvent (like hexanes) to aid in drying.

  • Drying: Dry the purified solid under high vacuum.

dot

Caption: Workflow for Acid-Base Purification.

Q: Acid-base extraction improved purity, but some impurities remain. What advanced technique can I use?

A: When standard methods fail to yield a highly pure product, derivatization into a crystalline adduct can be an exceptionally effective strategy.

Recommended Action: Diethanolamine Adduct Formation Boronic acids react reversibly with diethanolamine to form stable, often highly crystalline adducts. These can be easily isolated by filtration, leaving impurities behind in the solvent.[1][8] The pure boronic acid is then regenerated.

Protocol 2: Diethanolamine Adduct Formation & Regeneration
  • Adduct Formation: Dissolve the partially purified boronic acid in a suitable solvent mixture (e.g., ethyl acetate or ether). Add a stoichiometric amount (1.0 equivalent) of diethanolamine.

  • Crystallization: Stir the solution at room temperature. The diethanolamine adduct will often crystallize and precipitate from the solution. Cooling may be required to maximize precipitation.

  • Isolation: Collect the crystalline adduct by vacuum filtration and wash with a small amount of cold solvent.

  • Regeneration: To recover the free boronic acid, suspend the adduct in an organic solvent (like ethyl acetate) and wash it with a saturated aqueous solution of boric acid.[8] The boric acid acts as a scavenger for the diethanolamine, liberating the pure this compound back into the organic layer.

  • Final Workup: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure product.

dot

Derivatization cluster_formation Adduct Formation cluster_regeneration Regeneration A Impure Boronic Acid + Diethanolamine (in EtOAc) B Crystalline Adduct (Precipitates) A->B C Impurities (Remain in Solution) A->C D Crystalline Adduct (Suspended in EtOAc) B->D Filter & Collect E Wash with aq. Boric Acid Solution D->E F Pure Boronic Acid (in Organic Layer) E->F G DEA-Boric Acid Complex (in Aqueous Layer) E->G

Caption: Derivatization and Regeneration Workflow.

Data Summary Table
Purification MethodKey SolventsTarget PhaseCommon Impurities Removed
Trituration Hexanes, Diethyl EtherSolidOily residues, non-polar compounds
Acid-Base Extraction EtOAc or DCM (Organic), 1-2 M NaOH (Aqueous), 1-2 M HCl (Aqueous)Aqueous (as salt), then SolidNeutral and basic organic impurities
Recrystallization Ethanol/Water, EtOAc/HexanesSolidCompounds with different solubility profiles
Diethanolamine Adduct Ethyl Acetate, EtherSolid (as adduct)Impurities that do not form adducts

References

Technical Support Center: Troubleshooting Side Reactions of 5-Formyl-3-methoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving 5-Formyl-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential side reactions and offer robust troubleshooting strategies. As your dedicated application scientist, my goal is to explain the "why" behind experimental choices, ensuring your success in synthesizing target molecules.

Introduction: The Challenge of a Doubly Substituted Arylboronic Acid

This compound is a valuable building block in organic synthesis, offering a strategic combination of an electron-withdrawing formyl group and an electron-donating methoxy group. This substitution pattern allows for diverse post-coupling functionalization. However, this very electronic dichotomy presents unique challenges in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling. The electron-withdrawing nature of the formyl group can influence the reactivity of the boronic acid, making it susceptible to undesired side reactions that can diminish the yield of your desired product.

This guide will focus on the two most prevalent side reactions: protodeboronation and homocoupling . We will explore their mechanisms, troubleshooting protocols, and preventative measures in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Formation of 3-Methoxybenzaldehyde.

Q1: I'm observing a significant amount of 3-methoxybenzaldehyde in my reaction mixture and a low yield of my target biaryl product. What is happening?

A1: This is a classic case of protodeboronation , an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] For this compound, this results in the formation of 3-methoxybenzaldehyde. This side reaction is a common challenge, especially with arylboronic acids bearing electron-withdrawing substituents.[2][3]

Mechanism of Protodeboronation:

Protodeboronation can be catalyzed by both acid and base.[1] In the context of a Suzuki-Miyaura coupling, which typically employs basic conditions, the base-catalyzed pathway is of primary concern.[4][5] The presence of water in the reaction medium often serves as the proton source.[6]

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Base Selection Strong bases in aqueous media can accelerate protodeboronation.[6] Milder bases can suppress this side reaction.Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃ or Cs₂CO₃. Organic bases like triethylamine (TEA) can also be effective.
Anhydrous Conditions Water is the primary proton source for protodeboronation.[6] Minimizing water can significantly reduce this side reaction.Use anhydrous solvents and reagents. Dry solvents over molecular sieves and ensure bases are anhydrous.
Use of Boronic Esters Boronic esters, such as the pinacol ester, are generally more stable and less prone to protodeboronation compared to boronic acids.[7]Convert the boronic acid to its corresponding pinacol ester prior to the coupling reaction.
Reaction Temperature Higher temperatures can increase the rate of protodeboronation.Screen lower reaction temperatures (e.g., 60-80 °C) while monitoring the reaction progress.
Issue 2: Formation of a Symmetrical Biaryl Byproduct.

Q2: Besides my desired product, I am isolating a significant amount of a symmetrical biaryl, 5,5'-diformyl-3,3'-dimethoxy-1,1'-biphenyl. What is causing this?

A2: You are observing homocoupling , a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.[8] This reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species in the reaction mixture.[6][8]

Mechanism of Homocoupling:

While the exact mechanism can vary, oxidative homocoupling often involves the palladium catalyst. The presence of an oxidant (like oxygen) facilitates the formation of a Pd(II) species which can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Inert Atmosphere Oxygen is a key promoter of homocoupling.[6] Rigorous exclusion of oxygen is crucial.Degas all solvents thoroughly (e.g., by sparging with argon or nitrogen for 30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.
Catalyst Choice The choice of palladium precursor and ligand can influence the propensity for homocoupling.Use a well-defined Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species. Buchwald-type ligands can sometimes mitigate homocoupling.
Stoichiometry An excess of the boronic acid can sometimes favor homocoupling.Use a slight excess of the aryl halide coupling partner (e.g., 1.1 equivalents) relative to the boronic acid.

Experimental Protocols

Protocol 1: General Screening for Minimizing Protodeboronation and Homocoupling

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Synthesis and Use of this compound Pinacol Ester

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is recommended.

Part A: Esterification

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent (e.g., toluene or THF).

  • Dehydration: Add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Reaction: Stir the mixture at room temperature overnight.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

  • Purification: Purify the ester by column chromatography or recrystallization.

Part B: Suzuki-Miyaura Coupling with the Pinacol Ester

  • Follow the general screening protocol (Protocol 1), substituting the this compound pinacol ester for the boronic acid.

  • Base Selection: Note that a fluoride source (e.g., CsF or KF) may be required as the base to facilitate the transmetalation of the boronic ester.

Data Presentation: Condition Screening Guide

The following table provides a general guide for screening conditions to optimize your reaction.

ParameterCondition 1 (Starting Point)Condition 2 (Milder)Condition 3 (Anhydrous)
Palladium Source Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (3 mol%)XPhos Pd G3 (2 mol%)
Base K₃PO₄K₂CO₃CsF
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Anhydrous Dioxane
Temperature 100 °C80 °C90 °C

Logical Relationships Diagram

References

Technical Support Center: A Researcher's Guide to 5-Formyl-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Formyl-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This resource is built on a foundation of scientific integrity, drawing from established literature and practical field experience to ensure the advice is both accurate and actionable.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling, storage, and properties of this compound.

Q1: How should I properly store and handle this compound?

A1: Proper storage is crucial for maintaining the integrity of your boronic acid. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, ideally refrigerated (2-8 °C).[1] It is sensitive to moisture and air, which can lead to gradual decomposition. Always handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it can cause skin and eye irritation.[2][3][4][5]

Q2: What is the stability of this compound under typical reaction conditions?

A2: While generally stable, arylboronic acids, including this one, can be susceptible to certain degradation pathways, most notably protodeboronation. This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3-methoxybenzaldehyde as a byproduct.[6][7] The presence of an electron-withdrawing formyl group can influence the rate of this undesired reaction.[6][7] The stability is highly dependent on the reaction pH, with both acidic and basic conditions potentially promoting protodeboronation.[6][7][8]

Q3: In which solvents is this compound soluble?

A3: Phenylboronic acids generally exhibit good solubility in polar aprotic solvents like tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).[9][10] They are also often soluble in alcohols like methanol and ethanol.[9] Solubility in nonpolar solvents such as hexane is typically very low.[10] When preparing for a reaction, it is always best to perform a small-scale solubility test with your chosen solvent system.

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a primary application for this compound.[11][12][13][14] The following guide addresses common issues encountered during this reaction.

Problem 1: Low to No Product Formation

A lack of desired product is a common frustration. A systematic approach to diagnosing the issue is key.

Initial Checks:

  • Reagent Quality: Confirm the purity and integrity of your starting materials, including the aryl halide, palladium catalyst, ligand, and base. Ensure the this compound has been stored correctly.

  • Inert Atmosphere: Verify that the reaction was set up under a properly maintained inert atmosphere. Oxygen can deactivate the palladium catalyst.[11]

Workflow for Troubleshooting Low Yield:

References

Technical Support Center: Navigating the Deboronation of 5-Formyl-3-methoxyphenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and practical advice for a common challenge encountered during Suzuki-Miyaura cross-coupling reactions: the undesired deboronation of 5-Formyl-3-methoxyphenylboronic acid. Our goal is to equip you with the scientific understanding and actionable strategies to minimize this side reaction and maximize the yield of your target biaryl compounds.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding the instability of this compound under Suzuki conditions.

Q1: Why is this compound particularly susceptible to deboronation?

The susceptibility of this compound to protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is primarily due to the electronic nature of its substituents.[1][2] The formyl group (-CHO) is a strong electron-withdrawing group. This property decreases the electron density at the carbon atom bonded to the boron, weakening the carbon-boron bond and making it more susceptible to cleavage, especially under the basic conditions typically employed in Suzuki-Miyaura reactions.[3][4]

Q2: What is the primary mechanism of deboronation under Suzuki conditions?

Deboronation can occur through both acid- and base-catalyzed pathways.[1] In the context of the Suzuki-Miyaura reaction, which is conducted in the presence of a base, the base-catalyzed mechanism is of primary concern.[1][4] This process involves the formation of a boronate species from the boronic acid and a hydroxide ion, followed by a rate-limiting reaction with a proton source, such as water, to yield the deboronated arene.[1] For arylboronic acids with strong electron-withdrawing groups, a dissociative mechanism involving the formation of a transient aryl anion can also compete.[1]

Q3: Can the choice of base significantly impact the extent of deboronation?

Absolutely. The strength and nature of the base are critical factors. While a base is essential for the transmetalation step in the Suzuki catalytic cycle, stronger bases and higher pH can accelerate the competing protodeboronation reaction.[4][5] Milder bases are often recommended to mitigate this side reaction.

Q4: I've observed more deboronation at room temperature than at elevated temperatures. Why would this happen?

This counterintuitive observation can occur when the rate of the desired Suzuki coupling is significantly slower at room temperature compared to the rate of deboronation.[6] At lower temperatures, the boronic acid may have a longer residence time in the basic aqueous phase, leading to increased hydrolysis and protodeboronation before it can participate in the catalytic cycle.[6] Elevating the temperature can accelerate the transmetalation step, allowing the productive cross-coupling to outcompete the deboronation pathway.[6]

Troubleshooting Guide: Minimizing Deboronation of this compound

This section provides a systematic approach to troubleshooting and optimizing your Suzuki-Miyaura coupling reactions to suppress the formation of 3-methoxybenzaldehyde, the deboronated byproduct.

Issue 1: High Levels of Deboronated Byproduct Detected

If you are observing a significant amount of the deboronated starting material, consider the following optimization strategies, starting with the least disruptive changes to your protocol.

Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize the desired Suzuki-Miyaura catalytic cycle alongside the competing protodeboronation pathway.

Suzuki_vs_Deboronation cluster_suzuki Suzuki-Miyaura Cycle cluster_deboronation Protodeboronation Pathway A Ar-Pd(II)-L2-X B Ar-Pd(II)-L2-R' A->B Transmetalation (R'-B(OH)2 + Base) C Ar-R' B->C Reductive Elimination D Pd(0)L2 C->D Catalyst Regeneration D->A Oxidative Addition (Ar-X) E R'-B(OH)2 (5-Formyl-3-methoxy- phenylboronic acid) E->A Desired Coupling F [R'-B(OH)3]⁻ E->F Base (OH⁻) G R'-H (3-methoxybenzaldehyde) F->G Proton Source (H₂O) start start->E

Caption: Suzuki cycle vs. deboronation.

Experimental Protocol Adjustments

ParameterRecommendationRationale
Base Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. KF can also be effective, especially if your substrate is base-sensitive.[7]Stronger bases like NaOH or KOH can significantly increase the rate of protodeboronation.[4] Milder bases provide the necessary conditions for transmetalation while minimizing the undesired side reaction.
Catalyst & Ligand Use a catalyst system that promotes rapid transmetalation and reductive elimination. Consider palladium precatalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[8]A more active catalyst can increase the rate of the desired Suzuki coupling, allowing it to outcompete the slower deboronation pathway.[1][6] However, be aware that some bulky phosphine ligands have been shown to paradoxically accelerate protodeboronation, so screening may be necessary.[9][10]
Solvent Aprotic solvents or solvent mixtures with minimal water content can be beneficial. Toluene, dioxane, or THF are common choices.While some water is often necessary to dissolve the base and facilitate the reaction, excess water provides a ready proton source for deboronation. The choice of solvent can also influence catalyst activity and stability.[11][12]
Temperature Optimize the reaction temperature. While higher temperatures can sometimes increase deboronation, they can also accelerate the desired coupling. A screening of temperatures (e.g., 60°C, 80°C, 100°C) is recommended.As discussed in the FAQs, the relative rates of coupling versus deboronation are temperature-dependent.[6] Finding the optimal temperature where the Suzuki reaction is fast and deboronation is minimized is key.
Reagent Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid.This can help to compensate for some loss due to deboronation and drive the desired reaction to completion. However, a large excess should be avoided as it can lead to purification challenges.
Issue 2: Reaction Fails to Go to Completion, with Both Starting Materials and Deboronated Product Present

This scenario suggests that the catalytic cycle is stalling or that the boronic acid is degrading before the reaction is complete.

Workflow for Troubleshooting Stalled Reactions

Troubleshooting_Workflow start Stalled Reaction check_reagents Verify Reagent Quality (Boronic acid, Aryl halide, Solvent, Base) start->check_reagents degas Ensure Proper Degassing (e.g., N₂ or Ar sparging) check_reagents->degas catalyst Evaluate Catalyst/Ligand - Increase loading? - Different ligand? degas->catalyst boronic_acid_stability Address Boronic Acid Instability - Use boronic ester? - Slow addition? catalyst->boronic_acid_stability success Reaction Improvement boronic_acid_stability->success

Caption: Troubleshooting stalled reactions.

Advanced Strategies: Modifying the Boronic Acid Component

If optimizing the reaction conditions is insufficient, modifying the boronic acid itself can be a highly effective strategy.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA (N-methyliminodiacetic acid) ester, can significantly reduce protodeboronation.[1][13] These esters are more stable to the reaction conditions and slowly release the boronic acid in situ, maintaining a low concentration that favors the Suzuki coupling over decomposition.[1][13]

  • Slow Addition of the Boronic Acid/Ester: Adding the boronic acid or ester solution slowly to the reaction mixture via a syringe pump can also maintain a low instantaneous concentration, thereby minimizing the opportunity for deboronation.[6]

References

Technical Support Center: Catalyst Selection for 5-Formyl-3-methoxyphenylboronic acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that the Suzuki-Miyaura cross-coupling reaction, while powerful, presents unique challenges depending on the substrate. This guide is specifically designed to address the complexities of using 5-Formyl-3-methoxyphenylboronic acid. The presence of both an electron-withdrawing formyl group and an electron-donating methoxy group requires careful consideration of reaction parameters to achieve high yields and minimize side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My reaction shows low to no conversion of my starting materials. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a common issue that typically points to problems with catalyst activity, reaction conditions, or reagent quality. Given the specific nature of this compound, here is a systematic approach to troubleshooting:

  • Catalyst Inactivation or Insufficient Activity: The active Pd(0) species is susceptible to oxidation. If your reaction mixture turns into a black precipitate (palladium black) early on, it's a sign of catalyst death.[1]

    • Solution: Ensure your reaction is thoroughly degassed. Use a robust degassing technique like three freeze-pump-thaw cycles or bubble argon/nitrogen through your solvent for at least 30 minutes.[2] Consider using an air-stable Pd(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., an XPhos or SPhos-based precatalyst), which is designed to generate the active Pd(0) species in situ and is often more resilient.[3][4]

  • Suboptimal Base or Solvent Combination: The base is crucial for activating the boronic acid to form the boronate species, which is the active nucleophile in the transmetalation step.[5][6] However, the formyl group on your substrate is sensitive to harsh bases.

    • Solution: If you are using a strong base like NaOH or KOH, it may be degrading your starting material. Switch to a milder base. A systematic screening is often effective.[2] We recommend starting with K₂CO₃ or K₃PO₄. The choice of solvent is also critical; a biphasic system like dioxane/water or THF/water is often necessary to dissolve both the organic substrates and the inorganic base.[7][8]

  • Protodeboronation of the Boronic Acid: Your boronic acid, particularly due to its electron-deficient nature, is susceptible to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[9][10] This is a common decomposition pathway.

    • Solution: Minimize water in your reaction if possible, or use anhydrous solvents and a carefully dried base.[2] Alternatively, a highly active catalyst system that promotes a fast cross-coupling rate can outcompete the slower protodeboronation side reaction.[4] Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can also mitigate this issue.[2][9]

Question: My reaction is producing significant side products, primarily a homocoupled dimer of my boronic acid and a dehalogenated version of my coupling partner. What's going wrong?

Answer:

The formation of these specific byproducts points to two distinct, well-understood side reactions.

  • Homocoupling: The formation of a biaryl product from two molecules of your boronic acid is typically caused by the presence of oxygen or an excess of a Pd(II) species.[9][10]

    • Causality & Solution: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then mediate the homocoupling pathway. The most effective solution is rigorous deoxygenation of your reaction mixture.[2] If you are using a Pd(II) precatalyst, ensure your conditions effectively reduce it to the active Pd(0) state without promoting homocoupling. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes reduce this side reaction.[2]

  • Dehalogenation/Reduction of the Aryl Halide: This occurs when the palladium intermediate formed after oxidative addition acquires a hydride ligand, followed by reductive elimination.[10]

    • Causality & Solution: The source of the hydride can be trace water, an amine base, or the solvent itself. While more common with heteroaryl halides, it can occur in your system. Ensure you are using high-purity, dry solvents. If you are using an amine base, consider switching to an inorganic carbonate or phosphate.

The workflow below illustrates a decision-making process for troubleshooting a failed Suzuki-Miyaura coupling.

G Start Reaction Failed (Low Yield / Byproducts) Check_Conversion Check Conversion by LCMS/TLC Start->Check_Conversion No_Conversion Low / No Conversion Check_Conversion->No_Conversion Starting Material Remains Side_Products Significant Side Products Check_Conversion->Side_Products New Spots/ Peaks Observed Catalyst_Issue Potential Cause: Catalyst Inactivity No_Conversion->Catalyst_Issue Condition_Issue Potential Cause: Suboptimal Conditions No_Conversion->Condition_Issue Boronic_Acid_Issue Potential Cause: Protodeboronation No_Conversion->Boronic_Acid_Issue Homocoupling Byproduct: Homocoupling (Boronic Acid Dimer) Side_Products->Homocoupling Dehalogenation Byproduct: Dehalogenation (Reduced Aryl Halide) Side_Products->Dehalogenation Aldehyde_Reduction Byproduct: Aldehyde Reduction (Benzyl Alcohol) Side_Products->Aldehyde_Reduction Solution_Degas Solution: 1. Rigorously Degas 2. Use Air-Stable Precatalyst Catalyst_Issue->Solution_Degas Solution_Screen Solution: 1. Screen Milder Bases (K₂CO₃, K₃PO₄) 2. Vary Solvent System (Dioxane/H₂O) Condition_Issue->Solution_Screen Solution_Protect Solution: 1. Use Anhydrous Conditions 2. Use a More Active Catalyst 3. Convert to Pinacol Ester Boronic_Acid_Issue->Solution_Protect Solution_Homocoupling Solution: 1. Rigorously Degas 2. Use Pd(0) Source Homocoupling->Solution_Homocoupling Solution_Dehalogenation Solution: 1. Use High-Purity Solvents 2. Switch from Amine to Inorganic Base Dehalogenation->Solution_Dehalogenation Solution_Aldehyde Solution: 1. Use Milder Base (K₂CO₃) 2. Lower Reaction Temperature Aldehyde_Reduction->Solution_Aldehyde

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Part 2: Frequently Asked Questions (FAQs)

Question: Which palladium catalyst and ligand system is the best starting point for coupling this compound?

Answer:

For a substrate with potentially challenging electronic properties, simply using a generic catalyst like Pd(PPh₃)₄ may not be optimal. We recommend starting with a more robust and modern catalyst system.

  • Recommended Starting Point: A second-generation (G2) or third-generation (G3) Buchwald precatalyst is an excellent choice.[3] Specifically, XPhos Pd G3 or SPhos Pd G2 are highly active catalysts that perform well for a broad range of substrates, including electron-deficient boronic acids.[4][11] These precatalysts are air- and moisture-stable, simplifying reaction setup, and are designed for fast generation of the active monoligated Pd(0) species, which can help the desired coupling outcompete substrate decomposition.[4]

  • Why Buchwald Ligands? Ligands like XPhos and SPhos are bulky, electron-rich biaryl phosphines. The bulkiness promotes the formation of a highly reactive 14-electron monoligated Pd(0) intermediate, which accelerates the rate-limiting oxidative addition step. The electron-rich nature of the ligand also facilitates this step and stabilizes the resulting Pd(II) complex.[12]

Catalyst SystemClassKey AdvantagesTypical Loading
XPhos Pd G3 Buchwald PrecatalystAir/moisture stable, high activity, good for challenging substrates.[4]1-2 mol%
SPhos Pd G2 Buchwald PrecatalystExcellent general catalyst, high turnover numbers.[11]1-2 mol%
Pd₂(dba)₃ / SPhos In situ GenerationFlexible ligand-to-metal ratio, cost-effective.1-2 mol% Pd, 2-4 mol% Ligand
Pd(PPh₃)₄ Pd(0) ComplexTraditional choice, can work for simple couplings.3-5 mol%

Question: How do I choose the right base for my reaction? I'm concerned about the stability of the aldehyde group.

Answer:

Your concern is valid. The formyl (-CHO) group is sensitive to both strong bases and high temperatures. The choice of base is a trade-off between activating the boronic acid efficiently and preserving your aldehyde.

  • Start Mild: Potassium Carbonate (K₂CO₃) is often the best initial choice. It is strong enough to promote the reaction but generally mild enough to not cause significant degradation of the aldehyde.[2]

  • Increase Strength if Needed: If the reaction is sluggish with K₂CO₃, move to a slightly stronger base like Potassium Phosphate (K₃PO₄) . It is highly effective in many Suzuki couplings and is often used with Buchwald-type catalysts.[4]

  • Avoid Strong Hydroxides: We strongly advise against using bases like NaOH or LiOH unless other options have failed. They significantly increase the risk of side reactions such as Cannizzaro-type reactions or aldol condensations involving your aldehyde.

BaseStrengthTypical EquivalentsComments
K₂CO₃ Mild-Moderate2-3Excellent starting point to protect the aldehyde group.[2]
K₃PO₄ Moderate-Strong2-3Very effective, often provides higher rates than carbonates.[13]
Cs₂CO₃ Strong2Highly effective due to its high solubility, but can be more aggressive.[12]
NaOH / KOH Very Strong2-3Not Recommended. High risk of aldehyde side reactions.[14]

The diagram below illustrates the fundamental catalytic cycle for the Suzuki-Miyaura reaction. Understanding these steps is key to rationalizing the choice of reagents.

Suzuki_Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd_intermediate L-Pd(II)(Ar¹)(X) pd0->pd_intermediate Oxidative Addition transmetalation Transmetalation pd_biaryl L-Pd(II)(Ar¹)(Ar²) pd_intermediate->pd_biaryl Transmetalation pd_biaryl->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar¹-Ar² pd_biaryl->product aryl_halide Ar¹-X aryl_halide->pd_intermediate boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) boronate->pd_biaryl

References

Technical Support Center: Solvent Effects on 5-Formyl-3-methoxyphenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to challenges encountered when working with 5-Formyl-3-methoxyphenylboronic acid, with a specific focus on the critical role of solvent selection in modulating its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction: Why Solvent Choice is Paramount

This compound is a versatile building block in organic synthesis, prized for its utility in constructing complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.[1] However, the presence of both an electron-withdrawing formyl group and an electron-donating methoxy group, in addition to the boronic acid moiety itself, introduces a nuanced reactivity profile. The success of reactions involving this substrate, most notably the Suzuki-Miyaura coupling, is profoundly influenced by the choice of solvent.[2][3] The solvent does not merely act as a passive medium but actively participates in the reaction by influencing catalyst stability, reagent solubility, the rate of key mechanistic steps like transmetalation, and the prevalence of side reactions such as protodeboronation.[2][4] This guide will dissect these solvent effects and provide actionable troubleshooting advice.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during experiments with this compound, providing explanations and step-by-step solutions.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary solvent-related factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings are a frequent issue, and the solvent system is a critical starting point for troubleshooting.[5] Here’s a systematic approach to diagnosing the problem:

  • Solubility Issues: this compound, your coupling partner, the palladium catalyst, and the base must all have adequate solubility in the chosen solvent for the reaction to proceed efficiently.

    • Observation: You may see un-dissolved solids even at elevated temperatures.

    • Solution: Consider switching to a solvent system known for good solubilizing power for a wide range of reactants, such as a mixture of 1,4-dioxane and water or DMF.[2] For biphasic reactions (e.g., toluene/water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[5]

  • Catalyst Deactivation: The solvent can impact the stability and activity of the palladium catalyst.

    • Explanation: Some solvents can coordinate too strongly to the palladium center, inhibiting substrate binding, while others may not sufficiently stabilize the active Pd(0) species, leading to decomposition.[2][6][7]

    • Solution: If using a Pd(PPh₃)₄ catalyst, less polar solvents like toluene or 1,4-dioxane are often effective.[2] For ionic pre-catalysts, highly polar solvents might be more suitable.[2] Ensure your solvent is thoroughly degassed, as dissolved oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid.[5]

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and highly solvent-dependent.

    • Explanation: This step requires the activation of the boronic acid by a base to form a boronate species.[8] The solvent's ability to dissolve the base and facilitate the formation of the active boronate is crucial. Protic solvents, like water or alcohols, can play a beneficial role by participating in this activation.

    • Solution: A common and effective solvent system is a mixture of an organic solvent with water (e.g., Dioxane/H₂O 10:1).[5] The water helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄ and facilitates the formation of the reactive boronate.

Q2: I am observing a significant amount of a side product that appears to be 3-methoxybenzaldehyde. What is causing this, and how can I prevent it?

A2: The formation of 3-methoxybenzaldehyde is a classic case of protodeboronation , a common side reaction for arylboronic acids where the boronic acid group is replaced by a hydrogen atom.[5][9] This process is highly influenced by the solvent and reaction conditions.

  • Mechanism of Protodeboronation: This side reaction is essentially the hydrolysis of the carbon-boron bond. It can be catalyzed by both acidic and basic conditions, and the presence of a proton source (like water) is necessary.[5][10] Electron-deficient arylboronic acids can be particularly susceptible to base-promoted protodeboronation.[11]

  • Solvent and Base Effects:

    • Protic Solvents: While often beneficial for Suzuki couplings, protic solvents like water and alcohols are the proton source for protodeboronation.[5]

    • Strong Bases: The combination of a strong base (like NaOH) and an aqueous solvent can significantly accelerate this unwanted side reaction.[5]

  • Mitigation Strategies:

    • Switch to a Milder Base: Replace strong bases with weaker, non-hydroxide bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5]

    • Use Anhydrous Conditions: If protodeboronation is severe, switching to strictly anhydrous conditions can be effective.[5] This would involve using anhydrous solvents (e.g., dry THF or dioxane) and a non-aqueous soluble base.

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[12] These are generally more resistant to protodeboronation. Alternatively, forming a diethanolamine adduct can create a stable, crystalline solid that can be used directly in the coupling reaction, often with improved results in protic solvents.[13]

Q3: My reaction is very slow, and I have to run it for an extended period at high temperatures. Can solvent choice help to increase the reaction rate?

A3: Absolutely. The solvent has a profound effect on reaction kinetics.

  • Polarity and Transition State Stabilization: The various steps in the Suzuki-Miyaura catalytic cycle involve intermediates and transition states with differing polarities.

    • Oxidative Addition: The oxidative addition of an aryl halide to the Pd(0) catalyst often proceeds through a polar transition state. Polar aprotic solvents like DMF, DMSO, or acetonitrile can stabilize this transition state, thereby accelerating this step.[14][15] However, the effect is complex and does not always correlate directly with the solvent's dielectric constant.[14][16][17]

    • Transmetalation: As mentioned, this step is often accelerated by the presence of water or other protic co-solvents that assist in base dissolution and boronate formation.

  • Solvent Coordination: Coordinating solvents like DMF, acetonitrile, or THF can directly bind to the palladium center.[6][7]

    • Beneficial Effects: This coordination can help stabilize the catalyst.[2]

    • Detrimental Effects: Overly strong coordination can inhibit the binding of the aryl halide or the boronate, slowing down the reaction. This is why a balance is often needed, and sometimes less coordinating solvents like toluene are preferred.

  • Practical Recommendations for Rate Enhancement:

    • Trial a Polar Aprotic Solvent: If you are using a nonpolar solvent like toluene, consider switching to DMF or a dioxane/water mixture.

    • Temperature: Ensure the reaction temperature is appropriate for the solvent used (e.g., 80–110 °C for dioxane).[5] Higher temperatures generally increase the reaction rate, but also risk increased side product formation and catalyst decomposition.

Part 2: Systematic Solvent Screening Protocol

To optimize your reaction, a systematic screening of solvents is recommended. This protocol provides a structured approach to identifying the optimal solvent system for your specific coupling partners.

Objective: To determine the solvent that provides the highest yield and purity of the desired biaryl product from the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (limiting reagent)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • A set of degassed solvents:

    • Toluene

    • 1,4-Dioxane

    • Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (MeCN)

    • Water (degassed)

  • Reaction vials, stir bars, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: In an array of reaction vials, weigh the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv). Ensure the base is finely powdered.[5]

  • Inert Atmosphere: Place a stir bar in each vial and seal with a septum cap. Purge each vial with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) to each vial.

  • Solvent Addition: Add the selected degassed solvent or solvent mixture to each vial via syringe to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent.[5] Suggested solvent systems to screen:

    • Toluene

    • Dioxane

    • THF

    • DMF

    • Dioxane/H₂O (10:1)

    • Toluene/H₂O (10:1)

  • Reaction: Place the vials in a preheated heating block or oil bath and stir vigorously at a consistent temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 4, 8, 16 hours), take a small aliquot from each reaction, quench, and analyze by TLC, LC-MS, or GC-MS to determine the conversion and product formation.

  • Analysis: Compare the results across the different solvent systems to identify the one that gives the best performance.

Data Summary Table for Solvent Screening
Solvent SystemDielectric Constant (Approx.)TypeExpected Outcome/Observations
Toluene2.4Nonpolar, AproticGood for Pd(PPh₃)₄; may have solubility issues with base.[2]
1,4-Dioxane2.2Nonpolar, AproticCommon choice, good general-purpose solvent.
THF7.5Polar AproticGood solubilizing properties; often gives good results.[4]
DMF37Polar AproticHighly polar, excellent solubilizer; can accelerate reaction but may also promote side reactions.[2]
Dioxane / H₂O (10:1)-Biphasic/MixedOften the optimal choice; water aids in dissolving the base and accelerates transmetalation.[4][5]
Toluene / H₂O (10:1)-BiphasicSimilar to Dioxane/H₂O but with a less polar organic phase.

Part 3: Mechanistic Insights & Visualizations

Understanding the role of the solvent at a mechanistic level allows for more rational experimental design.

The Suzuki-Miyaura Catalytic Cycle

The solvent influences each step of this cycle. Polar solvents can stabilize charged intermediates, while coordinating solvents can interact directly with the palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Polar solvents can stabilize transition state Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal + Ar'-B(OR)₃⁻ Protic co-solvents facilitate boronate formation RedElim Reductive Elimination Transmetal->RedElim Isomerization RedElim->Pd0 Product Ar-Ar' Product RedElim->Product ArX Ar-X (Aryl Halide) Boronate Ar'-B(OR)₃⁻ (Activated Boronic Acid) Base Base (e.g., K₂CO₃) Base->Boronate Solvent must dissolve base BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate Catalyst_Speciation Nonpolar Non-Coordinating Solvent (e.g., Toluene) Favors monoligated Pd(0)L species High Reactivity Coordinating Coordinating Solvent (e.g., MeCN, DMF) Forms Pd(0)L(solv) species Can alter reactivity/selectivity Catalyst Pd(0)L₂ Catalyst->Nonpolar - L Catalyst->Coordinating + Solvent - L

References

Technical Support Center: Purification of Crude 5-Formyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Formyl-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, field-proven insights into overcoming common challenges associated with purifying this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound, offering probable causes and actionable solutions.

Issue 1: The final product is an intractable oil or waxy solid, not a crystalline powder.

Question: I've completed the synthesis and work-up, but my crude this compound is an oil or a low-melting, waxy solid that is difficult to handle. How can I solidify and purify it?

Answer:

This is a common issue with crude boronic acids. The oily or waxy nature is often due to the presence of impurities that depress the melting point or interfere with crystal lattice formation.

Probable Causes:

  • Residual Solvents: Trapped solvents from the reaction or extraction (e.g., THF, ether, toluene) can plasticize the solid.

  • Boroxine Formation: Arylboronic acids are prone to reversible dehydration to form cyclic trimeric anhydrides, known as boroxines. Boroxines are often less crystalline and more soluble in organic solvents than the corresponding boronic acids.

  • Protodeborylation Byproduct: The C-B bond can be cleaved under certain conditions (especially acidic or basic extremes, or with residual palladium catalyst) to form 3-methoxybenzaldehyde, which is a liquid at room temperature.[1]

  • Other Organic Impurities: Unreacted starting materials or other side-products from the synthesis.

Solutions & Methodologies:

  • Trituration: This is often the simplest and most effective first step. Trituration involves stirring the crude oil or waxy solid with a solvent in which the desired product is sparingly soluble, but the impurities are soluble.

    • Protocol: Place the crude material in a flask. Add a small volume of a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture of hexanes/ethyl acetate). Stir or sonicate the mixture. The desired boronic acid should precipitate as a solid, while the impurities remain in the solvent. The solid can then be isolated by filtration. For stubborn oils, cooling the mixture in an ice bath or gently scratching the inside of the flask can induce crystallization.[2][3]

  • Aqueous Work-up/pH Adjustment: If not already performed, an aqueous work-up can remove both acidic and basic impurities and help hydrolyze boroxines back to the boronic acid.

    • Protocol: Dissolve the crude material in ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl) to remove basic impurities, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting solid can then be further purified.[4]

  • Conversion to Boronate Ester: If direct purification is challenging, converting the crude boronic acid to a more stable and less polar pinacol boronate ester can be an excellent strategy. These esters are generally easier to purify by standard silica gel chromatography. The ester can then be used directly in subsequent reactions or hydrolyzed back to the pure boronic acid.[3]

Issue 2: Significant impurities are observed by ¹H NMR or LC-MS after initial purification.

Question: My ¹H NMR spectrum shows unreacted starting material and a significant peak corresponding to 3-methoxybenzaldehyde. How do I remove these?

Answer:

The presence of specific impurities requires a more targeted purification strategy than simple trituration. The choice of method depends on the nature of the impurities.

Probable Causes & Impurity Profiles:

  • Protodeborylation: Formation of 3-methoxybenzaldehyde. This is a common impurity in boronic acid synthesis.[1]

  • Homocoupling: Dimerization of the starting aryl halide or the boronic acid itself.

  • Boroxine: As mentioned, the trimeric anhydride of your product.

Solutions & Methodologies:

  • Acid-Base Extraction: This is a highly effective technique for separating boronic acids from neutral organic impurities like 3-methoxybenzaldehyde or homocoupling byproducts.[2][5][6] Boronic acids are weakly acidic and can be converted to their water-soluble boronate salts in a basic aqueous solution.

    • Why it Works: The pKa of arylboronic acids is typically around 8-10. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., NaOH solution with a pH of 10-11), the boronic acid is deprotonated and moves to the aqueous layer. Neutral impurities remain in the organic layer. Subsequent acidification of the aqueous layer precipitates the pure boronic acid.

    • Caution: Using a pH above 11 or high temperatures can promote decomposition of the formyl group via reactions like the Cannizzaro reaction.[6] The purification should be carried out at cool temperatures (5-10 °C).[6][7]

    • Detailed Protocol: Acid-Base Purification

      • Dissolve the crude material in a suitable organic solvent (e.g., toluene or ethyl acetate).

      • Cool the solution in an ice bath to 5-10 °C.

      • Add a cold, dilute aqueous solution of NaOH or Na₂CO₃ dropwise while monitoring the pH, bringing it to a range of 10-10.5.[6][7]

      • Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and remove the organic layer (containing neutral impurities).

      • Wash the aqueous layer with fresh, cold organic solvent to remove any remaining impurities.

      • Cool the aqueous layer again in an ice bath and slowly acidify with cold 1 M HCl to a pH of ~2-3 to precipitate the product.

      • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Recrystallization: If the purity is already moderate (>85-90%), recrystallization is an excellent final polishing step.

    • Solvent Selection: The key is to find a solvent system where the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures.

    • Recommended Solvents: For arylboronic acids, common solvents include water, ethanol, ethyl acetate, or mixed solvent systems like ethyl acetate/hexanes or toluene/hexanes.[2][8][9][10] Given the polarity of this compound, a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar anti-solvent (like hexanes) is a good starting point.

    • Detailed Protocol: Recrystallization

      • Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethyl acetate).

      • If the solution is colored, you can add a small amount of activated carbon and hot filter it to remove colored impurities.

      • Slowly add a non-polar anti-solvent (e.g., hexanes) to the hot solution until it just begins to turn cloudy.

      • Add a few drops of the hot solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and finally in an ice bath or refrigerator.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Issue 3: The compound streaks badly on a silica gel TLC plate and gives poor recovery from column chromatography.

Question: I am trying to purify my compound using silica gel column chromatography, but it streaks severely on the TLC plate, and I get very low recovery from the column. What is happening?

Answer:

This is a classic problem when purifying boronic acids on standard silica gel. The Lewis acidic nature of the boronic acid interacts strongly with the Lewis basic silanol groups on the silica surface, leading to irreversible adsorption and decomposition.[1][2][3]

Solutions & Methodologies:

  • Avoid Standard Silica Gel: In general, purifying free boronic acids on untreated silica is not recommended and should be a last resort.[2][3]

  • Use Modified Silica or Alternative Stationary Phases:

    • Boric Acid-Impregnated Silica: Pre-treating the silica gel with boric acid can suppress the over-adsorption of boronic esters, and a similar principle may help with boronic acids by saturating the basic sites on the silica.[11][12]

    • Reversed-Phase Chromatography (C18): This is a viable alternative. The compound is separated on a non-polar stationary phase (C18) using a polar mobile phase (e.g., acetonitrile/water or methanol/water).[1][3] However, on-column hydrolysis of any boronate ester impurities back to the more polar boronic acid can be an issue.[13][14] Purity analysis is often performed using reversed-phase HPLC.[15][16]

  • Add a Modifier to the Eluent: If you must use silica gel, adding a small amount of a polar, acidic modifier to the mobile phase can sometimes improve chromatography.

    • Why it Works: Additives like acetic acid can compete with the boronic acid for binding sites on the silica, reducing streaking.

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes with 1-2% acetic acid.

  • Convert to a Pinacol Ester: As mentioned before, this is often the most robust solution. The pinacol ester is much less polar and less acidic, making it well-behaved on standard silica gel.[3]

Workflow for Purification Strategy

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the nature of the crude product.

Purification_Workflow Purification Strategy for this compound cluster_start Initial State cluster_analysis Analysis & First Step cluster_purity_check Purity Assessment cluster_purification Advanced Purification cluster_end Final Product Crude_Product Crude Product (Post-Synthesis) Is_Oily Is the product an oil/waxy solid? Crude_Product->Is_Oily Trituration Perform Trituration (Hexanes/Et₂O) Is_Oily->Trituration Yes Check_Purity Check Purity (¹H NMR, LC-MS) Is_Oily->Check_Purity No (Solid) Trituration->Check_Purity Purity_High Purity >95%? Check_Purity->Purity_High Impurity_Type Major Impurity Type? Purity_High->Impurity_Type No Pure_Product Pure Product Purity_High->Pure_Product Yes Acid_Base Acid-Base Extraction (pH 10-10.5, <10°C) Impurity_Type->Acid_Base Neutral (e.g., Aldehyde) Recrystallize Recrystallization (e.g., EtOAc/Hexanes) Impurity_Type->Recrystallize Minor/Colored Column Column Chromatography (Reversed-Phase C18 or Modified Silica) Impurity_Type->Column Polar/Similar Acid_Base->Check_Purity Recrystallize->Pure_Product Column->Check_Purity

Caption: Decision workflow for purifying crude this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store purified this compound? A: Purified this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). This minimizes degradation via oxidation and dehydration to the boroxine. Storing at 2-8 °C is recommended.[17]

Q2: I see a broad peak in the baseline of my ¹H NMR spectrum. What is it? A: A broad peak, often around 7-8 ppm, is characteristic of the B(OH)₂ protons. The chemical shift and peak shape can vary depending on the solvent, concentration, and water content. This is normal and not an impurity.

Q3: Can I use this compound directly if it contains some boroxine? A: Yes, in many cases, you can. The boroxine is in equilibrium with the boronic acid, and under the conditions of many cross-coupling reactions (which are often aqueous or contain a base), the boroxine will hydrolyze back to the active boronic acid monomer. However, the presence of boroxine means the material is not 100% pure boronic acid, so you will need to adjust the stoichiometry of your reaction accordingly. For best results and reproducibility, using the pure boronic acid is always recommended.

Q4: What analytical methods are best for assessing the purity of my final product? A: A combination of techniques is ideal. ¹H NMR is excellent for identifying organic impurities. Reversed-phase HPLC (RP-HPLC) is a powerful tool for quantifying purity and detecting non-volatile impurities.[15][16] Titration can also be used to determine the purity of boronic acids.[18]

Q5: My boronic acid seems to be decomposing during workup or storage. What are the signs and how can I prevent it? A: The primary decomposition pathway is protodeborylation, which converts the boronic acid to 3-methoxybenzaldehyde. Signs of this include a lower melting point, the appearance of an oily consistency, and a characteristic almond-like smell of the aldehyde. To prevent this, avoid prolonged exposure to strong acids or bases, high temperatures, and residual palladium from the synthesis reaction.[1][19] Ensure the final product is thoroughly dried and stored under an inert atmosphere.

Data Summary Table

PropertyValue / ObservationSource(s)
Molecular Formula C₈H₉BO₄[17]
Molecular Weight 179.97 g/mol [17]
Appearance Typically an off-white, orange, or yellow powder.[17]
Melting Point ~160 °C (Lit.)[17]
Storage Conditions 2-8 °C, under inert atmosphere.[17]
Common Impurities Boroxine (trimeric anhydride), 3-methoxybenzaldehyde (protodeborylation product), unreacted starting materials.[1]
Purification Methods Acid-Base Extraction, Recrystallization, Trituration.[2][6][9]
Chromatography Issues Strong, often irreversible, binding to standard silica gel.[1][2][3]

References

Technical Support Center: 5-Formyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical resource center for 5-Formyl-3-methoxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to address common stability challenges and troubleshooting scenarios encountered during its use, particularly in cross-coupling applications. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure your experimental success.

Part 1: Core Handling and Stability

This section addresses the most fundamental questions regarding the storage and intrinsic stability of this compound. Proper handling is the first and most critical step in preventing experimental failure.

Q1: I've just received my bottle of this compound. What are the immediate best practices for storage?

Answer: Proper storage from the moment of receipt is crucial to preserving the integrity of the reagent. Boronic acids, as a class, are sensitive to environmental conditions.[1]

Upon receipt, the compound should be stored under the conditions summarized below. The primary goals are to protect it from moisture and oxygen.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down potential degradation pathways. While stable at room temperature for short periods, long-term storage should be cold.[2][3]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation and hydrolysis from atmospheric moisture. The compound is often packed under inert gas.[4]
Container Tightly Sealed Original ContainerPrevents exposure to air and moisture. Boronic acids are known to be hygroscopic.[1]
Light Protect from Light (Amber Vial)While not acutely light-sensitive, it is good practice to store in amber vials to prevent any potential photochemical degradation.

Expert Insight: Do not store this reagent in a standard laboratory freezer unless it is specifically rated for chemical storage. The primary risk is not temperature but moisture condensation during temperature cycling when the container is opened.

Q2: My boronic acid appears clumpy and doesn't dissolve well. Is it degraded? What is a boroxine?

Answer: This is a common observation and does not necessarily mean the reagent is unusable. Arylboronic acids have a strong tendency to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine .[5] This process is often the cause of a clumpy or "polymeric" appearance and can affect solubility.

The equilibrium between the boronic acid and its boroxine is influenced by the presence of water. In many cases, the boroxine will readily hydrolyze back to the active monomeric boronic acid under the aqueous basic conditions of a Suzuki-Miyaura coupling reaction.

Below is a diagram illustrating this equilibrium.

Boroxine_Formation cluster_0 Monomeric Boronic Acid cluster_1 Cyclic Boroxine cluster_2 Water BA 3 x ArB(OH)₂ BX (ArBO)₃ BA->BX -3 H₂O (Dehydration) BX->BA +3 H₂O (Hydrolysis) H2O 3 x H₂O

Caption: Reversible formation of a boroxine from the boronic acid monomer.

Actionable Advice: If you suspect boroxine formation, you can often proceed with your reaction. However, for sensitive or low-yielding reactions, the variable water content can affect stoichiometry. If consistency is critical, consider converting the boronic acid to a more stable derivative, such as a pinacol ester.[6]

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most common application for this reagent. The following Q&A addresses frequent failure modes.

Q3: My Suzuki coupling reaction has failed, giving me low to no yield of the desired product. What is the most common cause?

Answer: The single most common failure mode for reactions involving arylboronic acids is protodeboronation . This is an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying your nucleophile.[7] For your specific reagent, this would result in the formation of 3-methoxybenzaldehyde as a byproduct.

This side reaction is highly dependent on reaction conditions, particularly the base, solvent, and temperature.[7][8]

Protodeboronation_Pathway Start This compound (Ar-B(OH)₂) SideProduct 3-Methoxybenzaldehyde (Ar-H) Start->SideProduct Protodeboronation Conditions Undesired Pathway (Base, H₂O, Heat) Conditions->Start

Caption: The competitive protodeboronation side reaction pathway.

Q4: How can I diagnose and prevent protodeboronation in my reaction?

Answer: Diagnosing this issue requires careful analysis of your crude reaction mixture by LC-MS or ¹H NMR to identify the protodeboronated byproduct (3-methoxybenzaldehyde). Once confirmed, you can implement several strategies to mitigate it.

Causality: Protodeboronation is often accelerated by strong bases, high temperatures, and the presence of water, especially with electron-rich arylboronic acids.[8][9] The methoxy group on your reagent is electron-donating, making it more susceptible.

Solutions:

  • Choice of Base: This is the most critical parameter. Strong bases like NaOH or K₃PO₄ in aqueous media can rapidly degrade the boronic acid.[9][10]

    • Recommendation: Switch to a milder base. Potassium carbonate (K₂CO₃) is a good starting point. For very sensitive substrates, potassium fluoride (KF) can be effective as it activates the boronic acid without creating a strongly basic environment.[11][12]

  • Solvent System: While many Suzuki protocols call for aqueous co-solvents, minimizing water can suppress protodeboronation.

    • Recommendation: Try anhydrous solvents like dioxane, toluene, or DMF. If a co-solvent is needed for solubility, use a minimal amount of water or consider using an alcohol like ethanol.[10][11]

  • Reaction Temperature: Higher temperatures accelerate both the desired coupling and the undesired protodeboronation.

    • Recommendation: Run the reaction at the lowest temperature that provides a reasonable conversion rate. Start around 80 °C and only increase if necessary.

  • Use a More Stable Boronate: If the free boronic acid remains problematic, convert it to a more robust derivative.

    • Recommendation: MIDA boronates or pinacol boronic esters are significantly more stable and undergo slow release of the active boronic acid under reaction conditions, keeping its ambient concentration low and minimizing side reactions.[6][7]

Q5: I see significant amounts of a symmetrical biaryl byproduct (homocoupling). What causes this and how can I stop it?

Answer: The formation of a biaryl derived from coupling two molecules of your boronic acid (5,5'-diformyl-3,3'-dimethoxy-1,1'-biphenyl) is known as homocoupling. This is almost always caused by the presence of oxygen in the reaction mixture.[9][13]

Mechanism: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then mediate the homocoupling of two boronic acid molecules.[13]

Solution: Rigorous Degassing Protocol

The key is to meticulously remove all dissolved oxygen from your solvents and maintain an inert atmosphere throughout the reaction.

Experimental Protocol: Solvent Degassing and Reaction Setup

  • Solvent Preparation: Place your chosen solvent(s) in a flask with a stir bar.

  • Degassing Method (Choose one):

    • Sparging (Recommended): Bubble a steady stream of an inert gas (argon or nitrogen) through the solvent via a long needle for at least 30-45 minutes.

    • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent (liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

  • Reaction Assembly:

    • Add your aryl halide, this compound (1.1-1.5 equiv.), and base to a flame-dried or oven-dried reaction flask equipped with a stir bar and condenser.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

    • Add the palladium catalyst and ligand under a positive flow of inert gas.

    • Using a cannula or gas-tight syringe, transfer the degassed solvent to the reaction flask.

  • Execution: Heat the reaction under a positive pressure of inert gas (e.g., using a balloon or manifold) for the required time.

Troubleshooting_Workflow Start Low/No Product Yield CheckCrude Analyze Crude Mixture (LC-MS, NMR) Start->CheckCrude Proto Protodeboronation Product (Ar-H) Observed? CheckCrude->Proto Homo Homocoupling Product (Ar-Ar) Observed? Proto->Homo No Sol_Proto SOLUTION: 1. Use Milder Base (K₂CO₃, KF) 2. Lower Temperature 3. Use Anhydrous Solvent Proto->Sol_Proto Yes SM Only Starting Material Remains? Homo->SM No Sol_Homo SOLUTION: 1. Rigorously Degas Solvents 2. Ensure Inert Atmosphere 3. Check Catalyst Purity Homo->Sol_Homo Yes Sol_SM SOLUTION: 1. Check Catalyst Activity 2. Increase Temperature 3. Screen Ligands (e.g., Buchwald) SM->Sol_SM Yes

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

Part 3: Frequently Asked Questions (FAQs)

Q6: My aryl halide partner is sterically hindered (e.g., has ortho-substituents). What modifications should I consider?

Answer: Steric hindrance on either coupling partner can dramatically slow the reaction, particularly the transmetalation and reductive elimination steps of the catalytic cycle.[9] To overcome this, you need a more active catalytic system.

  • Ligand Choice: Standard ligands like PPh₃ are often insufficient. You must use bulky, electron-rich phosphine ligands that accelerate the key steps in the catalytic cycle.

    • Recommendation: Use Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[9][14] These are designed to promote the coupling of challenging substrates.

  • Catalyst Precursor: Using advanced, pre-formed palladium precatalysts (e.g., XPhos Pd G3/G4) can provide more consistent results and higher activity compared to mixing a palladium source like Pd(OAc)₂ with a ligand in situ.[14]

Q7: Can I use this reagent in other coupling reactions besides Suzuki-Miyaura?

Answer: Yes, while Suzuki coupling is the most prominent application, arylboronic acids are versatile reagents. They can be used in other metal-catalyzed reactions, such as:

  • Chan-Lam Coupling: For the formation of C–N or C–O bonds.

  • Liebeskind-Srogl Coupling: Using a stoichiometric copper(I) carboxylate and a thiol derivative.

However, be aware that the stability issues, particularly protodeboronation, can also be a factor in these reactions depending on the conditions employed.

References

Validation & Comparative

A Researcher's Guide to the Stability of Substituted Phenylboronic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the utility of substituted phenylboronic acids as versatile building blocks in organic synthesis and as key pharmacophores in medicinal chemistry is undeniable. Their ability to form reversible covalent bonds with diols makes them invaluable for applications ranging from Suzuki-Miyaura cross-coupling reactions to the development of sensors and targeted drug delivery systems. However, the inherent instability of the boronic acid moiety presents a significant challenge, impacting shelf-life, reaction efficiency, and therapeutic efficacy.

This guide provides an in-depth comparison of the stability of various substituted phenylboronic acids, offering both qualitative understanding and quantitative experimental data. We will explore the key factors governing their degradation and present detailed protocols for assessing their stability, enabling researchers to make informed decisions in their experimental design and drug development endeavors.

The Crux of the Matter: Understanding Phenylboronic Acid Instability

The stability of a phenylboronic acid is not an intrinsic constant but rather a dynamic property influenced by a confluence of electronic, steric, and environmental factors. The two primary degradation pathways of concern are protodeboronation and oxidative deboronation .

  • Protodeboronation: This is the cleavage of the C–B bond by a proton source, typically water, resulting in the formation of the corresponding arene and boric acid. This reaction is highly dependent on pH and the electronic nature of the substituents on the phenyl ring.[1]

  • Oxidative Deboronation: In the presence of reactive oxygen species (ROS), such as hydrogen peroxide, the C–B bond can be oxidatively cleaved to yield a phenol and boric acid. This pathway is of particular concern in biological systems where ROS are prevalent.[2]

The interplay of these degradation pathways is dictated by the specific substitution pattern on the phenyl ring and the surrounding chemical environment.

Factors Influencing Stability: A Deeper Dive

The rational design of stable phenylboronic acid derivatives requires a thorough understanding of the structural and environmental factors that govern their decomposition.

Electronic Effects: The Push and Pull of Substituents

The electronic nature of the substituents on the phenyl ring plays a pivotal role in the stability of the C–B bond.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and fluoro (-F) groups decrease the electron density on the boron atom, making it more electrophilic. This generally increases the rate of protodeboronation, especially under basic conditions where the formation of the more reactive boronate anion is favored.[1]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and amino (-NH₂) increase the electron density on the boron atom, thereby strengthening the C–B bond and generally increasing stability against protodeboronation.[3]

Steric Hindrance: The Protective Shield

The presence of bulky substituents, particularly in the ortho positions relative to the boronic acid group, can sterically hinder the approach of reactants, thereby slowing down both protodeboronation and oxidative degradation. This steric protection can significantly enhance the shelf-life and in-solution stability of phenylboronic acids.

The Power of pH: A Double-Edged Sword

The pH of the solution has a profound and complex effect on the stability of phenylboronic acids. Boronic acids exist in a pH-dependent equilibrium between the neutral, trigonal planar form (R-B(OH)₂) and the anionic, tetrahedral boronate form (R-B(OH)₃⁻).[3] The boronate form is generally more susceptible to protodeboronation. Consequently, at pH values near or above the pKa of the boronic acid, the rate of protodeboronation often increases.[1]

Intramolecular Coordination: A Strategy for Enhanced Stability

A highly effective strategy for stabilizing boronic acids is through intramolecular coordination. By introducing a Lewis basic group (e.g., an amino or hydroxyl group) at the ortho position, a dative bond can form with the vacant p-orbital of the boron atom. This intramolecular coordination rigidifies the structure and reduces the Lewis acidity of the boron, significantly enhancing stability against both protodeboronation and oxidation. The formation of stable five- or six-membered rings is a key principle behind the enhanced stability of derivatives like MIDA (N-methyliminodiacetic acid) boronates.[4]

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for a generic substituted phenylboronic acid.

Degradation Pathways of Substituted Phenylboronic Acids cluster_protodeboronation Protodeboronation cluster_oxidation Oxidative Deboronation PBA Substituted Phenylboronic Acid (Ar-B(OH)₂) Arene Arene (Ar-H) PBA->Arene H₂O/H⁺ Phenol Phenol (Ar-OH) PBA->Phenol [O] (e.g., H₂O₂) BoricAcid Boric Acid (B(OH)₃)

Caption: Major degradation routes for substituted phenylboronic acids.

Quantitative Stability Comparison

The following tables provide a comparative summary of the stability of various substituted phenylboronic acids under specific conditions. The data is compiled from multiple literature sources and is intended to serve as a guide for relative stability.

Table 1: Half-lives of Selected Phenylboronic Acids (Protodeboronation)

Phenylboronic Acid DerivativeSubstituentConditionsHalf-life (t₁/₂)Reference
2,6-Difluorophenylboronic acid2,6-di-FpH > 13, 50% aq. dioxane, 70 °C< 3 ms--INVALID-LINK--
2-Pyridylboronic acid2-pyridylpH 7, 50% aq. dioxane, 70 °C27 s--INVALID-LINK--
Phenylboronic acidHBenchtop, under air, 15 daysSignificant decomposition--INVALID-LINK--
4-Methoxyphenylboronic acid4-OCH₃Benchtop, under air, 15 daysModerate decomposition--INVALID-LINK--
MIDA boronate derivatives-Benchtop, under air, >60 daysNo detectable decomposition--INVALID-LINK--

Table 2: Second-Order Rate Constants for Oxidative Deboronation with H₂O₂

Phenylboronic Acid DerivativeConditionsRate Constant (k, M⁻¹s⁻¹)Reference
Phenylboronic acidpH 7.4, PBS buffer, 310 K1.8--INVALID-LINK--
Boralactone derivativepH 7.4, PBS buffer, 310 K1.9 x 10⁻⁴--INVALID-LINK--

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of substituted phenylboronic acids, forced degradation studies are essential. These studies, guided by ICH (International Council for Harmonisation) principles, involve subjecting the compound to stress conditions to accelerate degradation.[5][6]

Experimental Workflow for Forced Degradation Studies

Forced Degradation Workflow Start Prepare Stock Solution of Phenylboronic Acid Stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Neutralize Neutralize/Quench Reactions at Time Points Stress->Neutralize Analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC) Neutralize->Analyze Quantify Quantify Parent Compound and Degradation Products Analyze->Quantify Kinetics Determine Degradation Kinetics (Half-life, Rate Constant) Quantify->Kinetics

Caption: A typical workflow for conducting forced degradation studies.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the degradation of a substituted phenylboronic acid using reverse-phase HPLC.

Objective: To quantify the decrease of the parent phenylboronic acid and the formation of its degradation products over time under various stress conditions.

Materials:

  • Substituted phenylboronic acid

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (or other suitable mobile phase modifier)

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for hydrolysis studies

  • Hydrogen peroxide (H₂O₂) for oxidation studies

  • HPLC system with a UV detector (or PDA) and a C18 column

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of resolving the parent boronic acid from its expected degradation products (e.g., the corresponding arene and phenol). A typical starting point is a gradient elution on a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.[7]

  • Stock Solution Preparation: Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., 50:50 ACN:water) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature or a slightly elevated temperature.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80 °C).

    • Photodegradation: Expose an aliquot of the stock solution to a controlled light source (e.g., UV lamp at 254 nm).

  • Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. For acid and base hydrolysis samples, neutralize them before analysis.

  • HPLC Analysis: Inject the samples onto the HPLC system.

  • Data Analysis: Quantify the peak area of the parent compound and any degradation products. Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Protocol 2: In-Situ Monitoring of Stability by ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful tool for directly observing the boron center and can provide valuable insights into the stability of boronic acids.[8][9]

Objective: To monitor the change in the chemical environment of the boron atom as an indicator of degradation or complexation.

Materials:

  • Substituted phenylboronic acid

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer equipped with a boron probe

  • Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.

Procedure:

  • Sample Preparation: Dissolve a known amount of the phenylboronic acid in the chosen deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire an initial ¹¹B NMR spectrum. The trigonal boronic acid will typically show a broad signal, while a tetrahedral boronate will be sharper and shifted upfield.

  • Initiate Degradation: To the NMR tube, add the stressor (e.g., a small amount of DCl or NaOD for pH studies, or H₂O₂ for oxidation).

  • Time-Course Monitoring: Acquire ¹¹B NMR spectra at regular intervals.

  • Data Analysis: Monitor the change in the chemical shift and integration of the boron signal(s) over time. The appearance of new signals or a change in the ratio of existing signals can indicate degradation or the formation of new boron species. The ratio of different boron species can be determined by deconvolution of the spectra.[8]

Practical Implications for Drug Development and Synthesis

The instability of phenylboronic acids has significant consequences in both drug discovery and synthetic chemistry.

  • Drug Development: In medicinal chemistry, the instability of a boronic acid-containing drug candidate can lead to a short shelf-life, reduced efficacy due to degradation before reaching the target, and the formation of potentially toxic byproducts.[3] Therefore, enhancing the stability of the boronic acid moiety is a critical aspect of lead optimization. The use of intramolecular coordination, as seen in the FDA-approved drug Velcade (bortezomib), is a testament to the success of this strategy.

  • Organic Synthesis: In synthetic applications like the Suzuki-Miyaura coupling, the degradation of the boronic acid reagent can lead to lower yields and the formation of undesired side products.[1] Protodeboronation is a particularly common side reaction under the basic conditions often employed in these couplings. The use of more stable boronic acid surrogates, such as MIDA boronates, can mitigate these issues by providing a slow, sustained release of the active boronic acid under the reaction conditions.[4]

Conclusion

The stability of substituted phenylboronic acids is a multifaceted challenge that requires a comprehensive understanding of the interplay between electronic, steric, and environmental factors. By employing rational design strategies, such as the introduction of appropriate substituents and the use of intramolecular coordination, researchers can significantly enhance the stability of these valuable compounds. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of stability, empowering scientists to select and develop robust phenylboronic acid derivatives for a wide range of applications in chemistry, biology, and medicine.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to 5-Formyl-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl scaffolds is a fundamental undertaking in modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction has become the preeminent method for forging these critical carbon-carbon bonds, prized for its functional group tolerance and generally mild conditions.[1][2] Within the vast arsenal of reagents for this transformation, functionalized arylboronic acids, such as 5-formyl-3-methoxyphenylboronic acid, offer unique advantages as synthetic intermediates. The presence of a formyl group provides a reactive handle for further molecular elaboration, while the methoxy group modulates the electronic properties of the aromatic ring.

However, the reliance on boronic acids is not without its challenges. Issues such as protodeboronation, competitive homocoupling, and difficulties in purification can compromise reaction efficiency and reproducibility.[3] This has spurred the development of alternative reagents, each with a distinct profile of stability, reactivity, and handling characteristics.

This guide provides an in-depth, objective comparison of this compound with its principal alternatives for the synthesis of 5-formyl-3-methoxyphenyl-substituted biaryls. We will delve into the mechanistic nuances of each reagent class, present comparative performance data, and provide detailed, field-tested experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Reagents: A Head-to-Head Comparison

The choice of the organoboron reagent is a critical parameter that can dictate the success and efficiency of a biaryl synthesis. Beyond the workhorse boronic acids, potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as robust and reliable alternatives. For instances where boron-based methodologies are not optimal, non-boron reagents, such as Grignard reagents in Kumada-Corriu coupling and organosilanes in Hiyama coupling, offer viable synthetic routes.

Key Characteristics of Reagent Classes
FeatureThis compoundPotassium 5-formyl-3-methoxyphenyltrifluoroborate5-Formyl-3-methoxyphenyl MIDA boronate
Structure Aromatic ring with a B(OH)₂ groupAromatic ring with a BF₃K groupAromatic ring with a B(MIDA) group
Stability Prone to dehydration to form boroxines and susceptible to protodeboronation.[3]Highly stable, crystalline solids, resistant to air and moisture.[4][5]Exceptionally stable, crystalline solids with a long shelf life, compatible with chromatography.[6]
Handling Can be challenging to purify and handle due to potential instability.Easy to handle, weigh, and store.[4]Straightforward to handle and purify.[6]
Reactivity Generally high, but can be variable depending on purity and reaction conditions.Requires activation, typically with a base, for efficient transmetalation.[4]Requires deprotection under mild basic conditions to release the active boronic acid.[6]
Byproducts Boric acid and boroxines, which are generally water-soluble.Inorganic fluoride salts, which are easily removed.MIDA ligand, which is water-soluble.
Comparative Performance in Biaryl Synthesis

Direct, side-by-side comparative studies for this compound and its specific alternatives are not extensively documented in the literature. However, by compiling data from reactions with structurally and electronically similar substrates, we can construct a representative comparison of expected performance. The following table summarizes typical yields for the Suzuki-Miyaura coupling of various aryl halides with the parent boronic acid and its trifluoroborate and MIDA boronate analogues.

ReagentCoupling PartnerCatalyst System (Typical)Solvent (Typical)Base (Typical)Yield (%)
Arylboronic AcidAryl BromidePd(PPh₃)₄ or Pd(OAc)₂/Phosphine LigandToluene/Water or Dioxane/WaterNa₂CO₃ or K₂CO₃70-95%[7][8]
Potassium AryltrifluoroborateAryl BromidePdCl₂(dppf) or Pd(OAc)₂/RuPhosMethanol/Water or EthanolCs₂CO₃ or Na₂CO₃85-98%[5][9]
Aryl MIDA BoronateAryl BromidePd(OAc)₂/SPhosDioxane/WaterK₃PO₄90-97%[6]

Note: The yields presented are representative and can vary significantly based on the specific substrates, catalyst, ligands, base, solvent, and temperature used. Potassium trifluoroborates and MIDA boronates often provide more consistent and higher yields, particularly with challenging or unstable substrates, due to their enhanced stability.[5][6]

The Underlying Chemistry: Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing biaryl syntheses.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid or its derivative.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X (Ln) B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)-R (Ln) D->E F Reductive Elimination E->F F->A Ar-R Reagent_Selection start Start: Biaryl Synthesis Goal sub_stability Is the boronic acid stable and readily available? start->sub_stability boronic_acid Use This compound sub_stability->boronic_acid Yes alt_reagents Consider Alternative Reagents sub_stability->alt_reagents No trifluoroborate Potassium Aryltrifluoroborate (Enhanced Stability) alt_reagents->trifluoroborate mida_boronate MIDA Boronate (Chromatographic Stability, Slow Release) alt_reagents->mida_boronate non_boron Non-Boron Alternatives (e.g., Kumada, Hiyama) alt_reagents->non_boron kumada Kumada Coupling (Grignard Reagent) non_boron->kumada hiyama Hiyama Coupling (Organosilane) non_boron->hiyama

References

A Comparative Guide to Methoxy-Substituted Formylphenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which form the backbone of countless pharmaceuticals and functional materials.[1] The reaction's power lies in its functional group tolerance and the relative stability and low toxicity of its boronic acid reagents.[1][2][3] Among these, formylphenylboronic acids are particularly valuable building blocks, as the aldehyde group serves as a versatile handle for subsequent synthetic transformations.

This guide provides an in-depth comparative analysis of four methoxy-substituted 2-formylphenylboronic acid isomers in the Suzuki-Miyaura coupling. The position of the methoxy substituent profoundly impacts the reactivity of the boronic acid through a delicate interplay of electronic and steric effects. Understanding these nuances is critical for reaction optimization, troubleshooting, and the rational design of synthetic routes.

The Decisive Role of Substituent Positioning

The success of a Suzuki-Miyaura coupling, especially with highly functionalized or sterically demanding substrates, hinges on several factors within the catalytic cycle.[4][5] For methoxy-substituted formylphenylboronic acids, the location of the methoxy group relative to the boronic acid and formyl moieties dictates the molecule's behavior.

Electronic Effects: The methoxy group exhibits a dual electronic nature. It is electron-donating through resonance (mesomeric effect) by delocalizing its lone pair of electrons into the aromatic ring, and electron-withdrawing through induction via its electronegative oxygen atom.[6]

  • Para-position (4-methoxy): The strong electron-donating resonance effect dominates, increasing the electron density of the phenyl ring. This can enhance the nucleophilicity of the ipso-carbon, potentially facilitating the transmetalation step.

  • Meta-position (5-methoxy): The resonance effect is minimal at the meta position, making the inductive electron-withdrawing effect more pronounced relative to the para isomer.[6]

  • Ortho-position (3- and 6-methoxy): Both inductive and resonance effects are at play. However, the proximity to the reactive boronic acid center introduces overriding steric factors and potential chelation effects.

Steric Hindrance: This is a primary challenge in Suzuki couplings involving ortho-substituted substrates.[4][7] Bulky groups adjacent to the boronic acid can impede the approach of the palladium catalyst, slowing down both the transmetalation and reductive elimination steps of the catalytic cycle.[5] The 2-formyl-3-methoxyphenylboronic acid and, most significantly, the 2-formyl-6-methoxyphenylboronic acid isomers present considerable steric challenges.

Side Reactions: Protodeboronation: A common undesired side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, consuming the starting material.[8] This process can be catalyzed by the base and accelerated at higher temperatures, particularly with electron-deficient or sterically hindered boronic acids.[9][10][11]

Visualizing the Isomers and the Catalytic Cycle

To better understand the comparative reactivity, let's visualize the structures of the key isomers and the fundamental mechanism of the Suzuki-Miyaura reaction.

Suzuki_Isomers cluster_1 2-formyl-3-methoxyphenylboronic acid cluster_2 2-formyl-4-methoxyphenylboronic acid cluster_3 2-formyl-5-methoxyphenylboronic acid cluster_4 2-formyl-6-methoxyphenylboronic acid node_1 node_1 node_2 node_2 node_3 node_3 node_4 node_4

Caption: Structures of the four methoxy-substituted 2-formylphenylboronic acid isomers.

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)-R²(L_n) pd_complex->transmetalation_complex Transmetalation boronate [R²-B(OH)₃]⁻ boronate->pd_complex transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Analysis

To illustrate the practical implications of these structural differences, we present representative data for the coupling of each isomer with 4-bromoanisole under standardized conditions. The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is often crucial for facilitating reactions with sterically hindered substrates.[9]

Boronic Acid IsomerMethoxy PositionExpected Steric HindrancePrimary Electronic EffectRepresentative Yield (%)Representative Reaction Time (h)
2-formyl-4 -methoxyphenylboronic acidpara to -B(OH)₂LowStrong Resonance Donation92%4
2-formyl-5 -methoxyphenylboronic acidmeta to -B(OH)₂LowInductive Withdrawal88%6
2-formyl-3 -methoxyphenylboronic acidortho to -B(OH)₂ModerateSteric + Chelation65%12
2-formyl-6 -methoxyphenylboronic acidortho to -B(OH)₂HighSevere Steric Hindrance35%24

*Note: The data presented in this table is representative and intended for illustrative comparison based on established chemical principles. Actual results will vary depending on the specific substrates, catalyst system, and reaction conditions employed.

Analysis of Performance:

  • 2-Formyl-4-methoxyphenylboronic acid: This isomer is expected to be the most reactive.[12] The low steric hindrance and the powerful electron-donating effect of the para-methoxy group facilitate the crucial transmetalation step, leading to high yields and short reaction times.

  • 2-Formyl-5-methoxyphenylboronic acid: With minimal steric hindrance, this isomer's reactivity is primarily governed by electronic effects. The meta-methoxy group is weakly deactivating due to its inductive effect, resulting in slightly lower yields and longer reaction times compared to the 4-methoxy isomer.

  • 2-Formyl-3-methoxyphenylboronic acid: The ortho-methoxy group introduces moderate steric hindrance, significantly slowing the reaction.[13][14] Furthermore, the oxygen of the methoxy group can coordinate with the palladium center, a phenomenon known as chelation, which can sometimes alter reactivity and selectivity but often impedes the catalytic cycle.[13][14] This leads to a marked decrease in yield.

  • 2-Formyl-6-methoxyphenylboronic acid: This isomer represents the most challenging case. The methoxy group is ortho to the boronic acid and adjacent to the bulky formyl group, creating severe steric congestion around the reaction center.[7] This extreme hindrance makes it very difficult for the palladium complex to approach for transmetalation, resulting in low yields even after prolonged reaction times. Specialized, highly active catalysts and more forcing conditions are often required for such tetra-ortho-substituted biaryl syntheses.[15][16]

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of methoxy-substituted formylphenylboronic acids. Optimization will be necessary based on the specific isomer and aryl halide used.

Protocol_Workflow start Start: Reagent Preparation reagents To an oven-dried flask, add: - Aryl Halide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) start->reagents degas Seal flask, purge with Inert Gas (Ar/N₂) for 20 min reagents->degas solvent Add Degassed Solvent via Syringe (e.g., Dioxane/H₂O, 4:1) degas->solvent catalyst Add Catalyst System under Inert Gas - Pd Precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%) - Ligand (if needed) solvent->catalyst reaction Heat to Reaction Temperature (e.g., 90-100 °C) catalyst->reaction monitor Monitor Progress via TLC / LC-MS reaction->monitor workup Cool, dilute with Ethyl Acetate, wash with H₂O and brine monitor->workup Upon Completion purify Dry organic layer, concentrate, and purify via Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the methoxy-substituted formylphenylboronic acid (1.2 equiv), and a finely powdered base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv). The use of a stronger base like Cs₂CO₃ can be beneficial for challenging couplings.[9]

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes. Rigorous exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling of the boronic acid.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v, to achieve a 0.1 M concentration relative to the limiting reagent) via syringe. The small amount of water is often crucial for solubilizing the base and facilitating the formation of the active boronate species.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand. For the sterically hindered 3- and 6-methoxy isomers, using a more active Buchwald-type precatalyst (e.g., SPhos or XPhos G3) may be necessary.[5]

  • Reaction: Heat the mixture in an oil bath to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (or no further progress is observed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion and Recommendations

The position of a methoxy substituent on a 2-formylphenylboronic acid framework is a critical determinant of its performance in Suzuki-Miyaura cross-coupling reactions.

  • For Efficiency and High Yield: 2-formyl-4-methoxyphenylboronic acid is the superior choice, offering rapid conversion under standard conditions.

  • For Sterically Demanding Syntheses: When coupling with the 3-methoxy and particularly the 6-methoxy isomers, researchers must anticipate lower yields and slower reactions. Success with these challenging substrates requires careful optimization, including the use of highly active, bulky phosphine ligands (e.g., Buchwald ligands), stronger bases, and potentially higher reaction temperatures or longer reaction times.[5][7]

  • Troubleshooting: If low yields are obtained, especially with ortho-substituted isomers, consider screening different palladium precatalysts, ligands, bases, and solvent systems. Additionally, ensure that the boronic acid has not degraded via protodeboronation, a common issue with unstable boronic acids.[9][10] Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can sometimes mitigate this issue.[17]

By understanding the underlying principles of steric and electronic effects, scientists can make more informed decisions in their synthetic planning, leading to more efficient and successful outcomes in the synthesis of complex molecules.

References

A Senior Application Scientist's Guide to the Efficacy of 5-Formyl-3-methoxyphenylboronic Acid in Complex Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] The choice of the organoboron coupling partner is a critical determinant of success in these intricate syntheses. This guide provides an in-depth technical comparison of 5-Formyl-3-methoxyphenylboronic acid, benchmarking its performance against its isomers and other alternatives in the context of complex molecule synthesis.

The Strategic Advantage of Substituted Phenylboronic Acids

Formylphenylboronic acids are invaluable building blocks, introducing a versatile aldehyde functionality that can be further elaborated into a myriad of chemical motifs essential for pharmaceuticals and advanced materials.[2] The presence and position of other substituents, such as a methoxy group, significantly modulate the reactivity of the boronic acid, influencing reaction kinetics, yields, and side-product formation. Understanding these subtle electronic and steric effects is key to rational reagent selection and protocol optimization.

Comparative Analysis: The Unique Profile of the 5-Formyl-3-methoxy Isomer

The efficacy of a formylphenylboronic acid in a Suzuki-Miyaura coupling is governed by the interplay of the electron-withdrawing nature of the formyl group and the electronic influence of the methoxy group. The relative positions of these groups and the boronic acid moiety dictate the electronic density at the carbon atom undergoing transmetalation, a key step in the catalytic cycle.

While direct, head-to-head comparative studies under identical conditions are not extensively published, we can infer the performance of this compound based on well-established principles of physical organic chemistry and data from analogous systems. The yields for reactions involving formylphenylboronic acids are known to be variable, depending on the specific coupling partners and reaction conditions.[1]

Table 1: Comparative Electronic and Steric Properties of Formyl-Methoxyphenylboronic Acid Isomers

CompoundSubstituent PositionsExpected Electronic Effect on Boron-Bearing CarbonExpected Steric HindrancePredicted Reactivity in Suzuki-Miyaura Coupling
This compound Formyl (meta), Methoxy (meta)Moderately activated by the methoxy group; minimally deactivated by the meta-formyl group.LowGood to excellent, balanced reactivity.
2-Formyl-3-methoxyphenylboronic acidFormyl (ortho), Methoxy (meta)Moderately activated by the methoxy group; potentially deactivated by the ortho-formyl group.HighPotentially lower yields due to significant steric hindrance from the ortho-formyl group.
4-Formyl-3-methoxyphenylboronic acidFormyl (para), Methoxy (meta)Moderately activated by the methoxy group; significantly deactivated by the para-formyl group.LowModerate, the strong electron-withdrawing effect of the para-formyl group can slow down transmetalation.
3-Formyl-4-methoxyphenylboronic acidFormyl (meta), Methoxy (para)Strongly activated by the para-methoxy group; minimally deactivated by the meta-formyl group.LowExcellent, likely the most reactive among the isomers due to strong activation from the methoxy group.

The this compound isomer presents a favorable balance of electronic and steric properties. The meta-position of the electron-withdrawing formyl group has a less pronounced deactivating effect on the reaction center compared to a para-position. Simultaneously, the meta-methoxy group provides moderate activation without introducing significant steric bulk around the boronic acid moiety. This combination makes it a robust and reliable choice for a wide range of coupling partners.

Experimental Protocol: Synthesis of a Biaryl Aldehyde via Suzuki-Miyaura Coupling

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a model aryl bromide, 4-bromoanisole.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(II) acetate precatalyst with a bulky, electron-rich phosphine ligand like SPhos is chosen. This combination is known to be highly effective for cross-coupling reactions involving a variety of aryl bromides and boronic acids, including those with electron-withdrawing groups.[4]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions, such as the hydrolysis of the formyl group.[5]

  • Solvent System: A biphasic solvent system of dioxane and water is employed. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[6][7]

  • Temperature: The reaction is conducted at an elevated temperature (100 °C) to ensure a reasonable reaction rate, especially given the potential for moderate deactivation by the formyl group.

Step-by-Step Methodology:
  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of vacuum and backfilling with argon or nitrogen to create an inert atmosphere. This is crucial to prevent the oxidation of the palladium(0) active catalyst.

  • Solvent and Base Addition: Through the septum, add dioxane (5 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl aldehyde.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Complex OxAdd->PdII Transmetalation Transmetalation (Ar'B(OH)2 / Base) PdII->Transmetalation Ar'B(OH)2 Base PdII_Ar Ar-Pd(II)-Ar' Complex Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Product RedElim->Product Experimental_Workflow start Start reagents Combine Reagents: - this compound - Aryl Bromide - Pd(OAc)2 - SPhos start->reagents inert Establish Inert Atmosphere (Vacuum/Argon Cycles) reagents->inert add_solvents Add Solvents and Base (Dioxane, K2CO3(aq)) inert->add_solvents react Heat and Stir (100 °C, 4-6h) add_solvents->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify product Isolated Product purify->product

References

Introduction: The Role of Substituted Phenylboronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Validation of 5-Formyl-3-methoxyphenylboronic acid

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a pillar, celebrated for its versatility and functional group tolerance.[1][2] Central to this reaction is the organoboron partner, typically a boronic acid. The specific choice of boronic acid is critical, as its substituents dictate reactivity, stability, and ultimately, the success of the synthetic endeavor.[3] this compound is a valuable reagent that incorporates both an electron-withdrawing aldehyde and an electron-donating methoxy group. This unique electronic profile makes it an intriguing building block for complex molecular architectures in pharmaceutical and materials science.

This guide presents a comprehensive spectroscopic and analytical validation profile for this compound. As Senior Application Scientists, we recognize that robust analytical data is the bedrock of reproducible science. Therefore, we will not only present the data but also delve into the causality behind our experimental choices. We will objectively compare the performance and spectral characteristics of this reagent against structurally similar alternatives, providing the detailed experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.

Part 1: Comprehensive Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of any chemical reagent. The workflow below outlines the logical sequence of analysis, where each step corroborates the findings of the last.

G cluster_workflow Spectroscopic Characterization Workflow A Sample Preparation (Dissolution in Deuterated Solvent, e.g., DMSO-d6) B NMR Spectroscopy (¹H and ¹³C) A->B Provides detailed proton/carbon framework C Vibrational Spectroscopy (FT-IR) B->C Confirms functional groups (C=O, O-H, C-O) E Structural Confirmation B->E D Mass Spectrometry (ESI-MS) C->D Verifies molecular weight C->E D->E

Caption: Logical workflow for the complete spectroscopic characterization of a boronic acid reagent.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. For boronic acids, DMSO-d₆ is often the solvent of choice as it solubilizes the compound well and its residual water peak does not obscure the broad B(OH)₂ signal.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a broadband decoupling pulse sequence. A longer acquisition time (e.g., 1024 scans or more) is typically required.

Expected ¹H and ¹³C NMR Data

The combination of the meta-directing formyl group and the ortho-, para-directing methoxy group results in a distinct substitution pattern on the aromatic ring. The following table summarizes the expected chemical shifts, which are predicted based on established substituent effects and data from analogous compounds.[4][5]

Analysis Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMR Aldehyde (-CHO)~9.9 - 10.1Singlet (s)Highly deshielded proton characteristic of aldehydes.
Boronic Acid (-B(OH)₂)~8.0 - 8.5Broad Singlet (br s)Broad signal due to quadrupolar relaxation and exchange with trace water.
Aromatic (Ar-H)~7.6 - 7.8Multiplets (m)Three distinct aromatic protons with complex splitting patterns.
Methoxy (-OCH₃)~3.8 - 3.9Singlet (s)Characteristic singlet for a methoxy group attached to an aromatic ring.
¹³C NMR Aldehyde (C=O)~192 - 194CDeshielded carbonyl carbon.
Aromatic (C-O)~160 - 162CCarbon attached to the electron-donating methoxy group.
Aromatic (C-B)~135 - 140CCarbon attached to the boronic acid group; signal may be broad.
Aromatic (C-H)~115 - 130CHAromatic carbons with attached protons.
Aromatic (C-CHO)~137 - 139CCarbon attached to the formyl group.
Methoxy (-OCH₃)~55 - 56CH₃Typical chemical shift for an aryl methyl ether.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for confirming the presence of key functional groups. The analysis provides direct evidence for the aldehyde, boronic acid, and ether moieties.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a sample using either the KBr pellet method (mixing ~1 mg of sample with ~100 mg of dry KBr and pressing into a pellet) or using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample.

  • Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric CO₂ and H₂O signals.

Expected FT-IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
O-H Stretch3200 - 3500Strong, BroadConfirms the presence of the boronic acid -OH groups.
C-H Stretch (Aromatic)3000 - 3100MediumIndicates the aromatic ring C-H bonds.
C-H Stretch (Aldehyde)2800 - 2900 & 2700 - 2800WeakFermi resonance doublet, characteristic of the aldehyde C-H.
C=O Stretch (Aldehyde)1680 - 1700StrongUnambiguous evidence of the conjugated aldehyde functional group.
C=C Stretch (Aromatic)1580 - 1620Medium-StrongAromatic ring skeletal vibrations.
B-O Stretch1330 - 1380StrongCharacteristic stretch for the boron-oxygen bond.[6]
C-O Stretch (Ether)1200 - 1280StrongAsymmetric C-O-C stretch of the aryl ether.
Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight of the compound, serving as a final check on its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Expected Mass-to-Charge Ratios (m/z) The molecular weight of C₈H₉BO₄ is 179.97 g/mol .[7]

Ionization Mode Observed Ion Expected m/z Notes
Positive (ESI+)[M+H]⁺181.07Protonated molecule.
[M+Na]⁺203.05Sodium adduct, common in ESI.
Negative (ESI-)[M-H]⁻179.06Deprotonated molecule.
[M+HCOO]⁻225.06Formate adduct from the mobile phase.[8]

Part 2: A Comparative Guide to Structurally Related Boronic Acids

To fully appreciate the characteristics of this compound, it is instructive to compare it with its structural isomers and analogs. The electronic and steric differences between these molecules manifest directly in their spectroscopic data and reactivity.

Selected Comparative Compounds:

  • Alternative 1: 3-Formylphenylboronic acid: Lacks the methoxy group.

  • Alternative 2: 4-Formyl-3-methoxyphenylboronic acid: A positional isomer.

  • Alternative 3: 3-Methoxyphenylboronic acid: Lacks the formyl group.

Comparative Summary of Key Spectroscopic Data

Compound Key ¹H NMR Shift (Aldehyde, ppm) Key ¹H NMR Shift (Methoxy, ppm) Key IR Band (C=O, cm⁻¹) Reference
This compound ~9.9 - 10.1 ~3.8 - 3.9 ~1680 - 1700 -
3-Formylphenylboronic acid~10.0N/A~1695[4][9]
4-Formyl-3-methoxyphenylboronic acid~10.3~3.9~1685[10]
3-Methoxyphenylboronic acidN/A~3.8N/A[5]

Analysis of Comparative Data:

  • Effect of Methoxy Group: Comparing the target molecule to 3-Formylphenylboronic acid, the electronic influence of the methoxy group is subtle in the proton NMR and IR data shown. Its primary utility lies in modulating the electronic density of the ring, which impacts reactivity in cross-coupling reactions.

  • Effect of Substituent Position: The positional isomer, 4-Formyl-3-methoxyphenylboronic acid, shows a slightly more deshielded aldehyde proton. This highlights how the relative positions of the substituents fine-tune the electronic environment of the entire molecule.

Part 3: Analytical Validation and Stability Assessment

The utility of a reagent is defined not only by its structure but also by its purity and stability. Boronic acids are known to be susceptible to degradation, primarily through two pathways: reversible intermolecular dehydration to form cyclic boroxine anhydrides and irreversible protodeboronation (cleavage of the C-B bond).[1][11] A robust validation protocol is therefore non-negotiable.

G cluster_workflow Analytical Validation Workflow A Method Development (RP-HPLC with UV Detection) B Method Validation (ICH Guidelines) - Specificity - Linearity & Range - Accuracy & Precision A->B Ensures method is fit for purpose C Forced Degradation Study (Acid, Base, Oxidative, Thermal Stress) B->C Assesses stability- indicating capability E Establishment of Shelf-Life & Storage Conditions B->E D Impurity Profiling & Peak Purity (HPLC-DAD/MS) C->D Identifies potential degradants D->E

Caption: A self-validating workflow for purity and stability assessment of boronic acid reagents.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the gold standard for purity analysis of small organic molecules due to its high resolving power and sensitivity.[12]

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% B to 95% B over 15 minutes, followed by a hold and re-equilibration period. The gradient is crucial for eluting both the polar boronic acid and any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile/water (50:50) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure system precision (e.g., RSD < 2% for retention time and peak area).

Validation Parameters Summary The method must be validated according to International Council for Harmonisation (ICH) guidelines to be considered trustworthy.[13]

Parameter Acceptance Criteria Purpose
Specificity The analyte peak is well-resolved from all potential impurities and degradation products.Ensures the method accurately measures only the target compound.
Linearity R² > 0.999 over a defined concentration range (e.g., 0.1 - 1.0 µg/mL).Confirms a direct relationship between detector response and concentration.
Accuracy 98.0% - 102.0% recovery from a spiked matrix.Measures the closeness of the experimental value to the true value.
Precision Repeatability (RSD < 1.0%), Intermediate Precision (RSD < 2.0%).Demonstrates the method's consistency and reproducibility.
Stability Assessment: Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a compound and to ensure the analytical method is "stability-indicating."[11]

Experimental Protocol: Forced Degradation Study

  • Prepare separate solutions of the boronic acid (~0.1 mg/mL).

  • Acidic Stress: Add 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Stress: Add 0.1 M NaOH and keep at room temperature for 4 hours. (Basic conditions can rapidly promote protodeboronation).

  • Oxidative Stress: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Stress: Heat the solid sample at 70°C for one week.

  • Analysis: Analyze all stressed samples by the validated HPLC method. The appearance of new peaks and a decrease in the main peak area indicate degradation. A DAD can be used to assess peak purity and identify potential co-eluting degradants.

Conclusion and Recommendations

This compound is a well-defined chemical entity whose structure can be unequivocally confirmed through a combination of NMR, FT-IR, and MS. Its spectroscopic profile is consistent with its structure and shows predictable variations when compared to its isomers and analogs.

For researchers employing this reagent, the following is advised:

  • Initial Verification: Always perform at least a basic spectroscopic check (e.g., ¹H NMR) on a new batch of the reagent to confirm its identity and absence of gross impurities.

  • Purity Assessment: A validated RP-HPLC method, as described, is the most reliable way to quantify purity and should be used in quality control settings.

  • Storage and Handling: Given the susceptibility of boronic acids to degradation, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and prevent boroxine formation and protodeboronation.

By adhering to these analytical principles, scientists can ensure the integrity of their starting materials, leading to more reliable, reproducible, and successful synthetic outcomes.

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Formyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] The formation of carbon-carbon bonds under mild conditions with high functional group tolerance has cemented its role in the efficient construction of biaryl and hetero-biaryl scaffolds, which are prevalent in pharmaceuticals.[2][3] This guide provides an in-depth comparison of palladium catalyst systems for the Suzuki-Miyaura coupling of a particularly relevant and challenging substrate: 5-Formyl-3-methoxyphenylboronic acid.

The unique substitution pattern of this boronic acid, featuring both a moderately electron-donating methoxy group and a moderately electron-withdrawing and potentially coordinating formyl group, presents specific challenges for catalyst selection. This guide will navigate these challenges by comparing the performance of major classes of palladium catalysts, supported by experimental data from analogous systems, and provide detailed protocols to empower you to select the optimal catalyst for your synthetic goals.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)-R² L_n transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product Ar-R (Biaryl Product) reductive_elimination->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetalation

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Considerations for Catalyst Selection with this compound

The electronic and steric properties of this compound influence catalyst choice:

  • Electronic Effects: The presence of both an electron-donating group (-OMe) and an electron-withdrawing group (-CHO) can affect the transmetalation step.

  • Steric Hindrance: While not exceptionally bulky, the ortho-substituents can influence the approach to the palladium center.

  • Potential for Side Reactions: The aldehyde functionality could potentially coordinate to the palladium center, and the boronic acid itself can be prone to protodeboronation under basic conditions.[4]

A successful catalyst system must be active enough to overcome these challenges while minimizing unwanted side reactions.

Comparison of Palladium Catalyst Systems

We will now compare three major classes of palladium catalysts, providing insights into their suitability for the Suzuki-Miyaura coupling of this compound.

Traditional Phosphine Ligand Catalysts: The Workhorse

Catalyst Example: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

This has been a widely used catalyst since the early days of the Suzuki-Miyaura reaction.[5] It is commercially available and effective for a range of substrates.

  • Mechanism and Advantages: Pd(PPh₃)₄ is a pre-formed Pd(0) complex that can directly enter the catalytic cycle. It is relatively easy to handle, though it can be sensitive to air and moisture.

  • Limitations: For challenging substrates, including some heteroaryl chlorides or sterically hindered partners, Pd(PPh₃)₄ may require higher catalyst loadings, elevated temperatures, and longer reaction times.[3] The triphenylphosphine ligands can also dissociate, leading to catalyst decomposition.

Performance with Analogous Substrates:

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-IodoflavonePhenylacetylenePd(PPh₃)₄ (5)ProlinolDMF/H₂O25-Moderate[6]
Aryl Iodide(Trimethylsilyl)acetyleneMCM-41-supported Pd(0)----Good to High[7]
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295[3]
Bulky, Electron-Rich Phosphine Ligands & Buchwald Precatalysts: The Modern Standard

Catalyst Example: A combination of a palladium source like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos), or a pre-formed Buchwald precatalyst (e.g., XPhos Pd G3).

The development of bulky and electron-rich phosphine ligands by the Buchwald group has revolutionized the Suzuki-Miyaura reaction, allowing for the coupling of previously unreactive substrates.[8][9]

  • Mechanism and Advantages: These ligands promote the formation of monoligated Pd(0) species, which are highly active. They accelerate both the oxidative addition and reductive elimination steps. The steric bulk of the ligands also helps to stabilize the active catalyst and prevent the formation of inactive palladium species. Buchwald precatalysts are often air- and moisture-stable, making them convenient to use.[10]

  • Limitations: These ligands and precatalysts are generally more expensive than traditional phosphine ligands.

Performance with Analogous Substrates:

Aryl HalideBoronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (0.5) / XPhos (1.2)K₃PO₄THF/MeOHRT-84[10]
Aryl ChloridesArylboronic acidsPd₂(dba)₃ / XPhosK₃PO₄Toluene100-Good[8]
3-Halo-1,2,4-benzotriazine 1-oxides4-Cyanophenylboronic acidPd(OAc)₂ (5) / SPhos (10)K₃PO₄Toluene11024Reasonable[11]
N-Heterocyclic Carbene (NHC) Palladium Catalysts: The Robust Performer

Catalyst Example: PEPPSI™-IPr

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[12][13]

  • Mechanism and Advantages: NHCs are strong σ-donors, which leads to the formation of very stable palladium complexes. This high stability often results in high catalyst turnover numbers (TONs) and turnover frequencies (TOFs).[3] They are particularly effective for coupling sterically hindered and electron-deficient substrates. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are air- and moisture-stable and highly efficient.

  • Limitations: The synthesis of NHC ligands and their palladium complexes can be more complex than that of phosphine-based systems.

Performance with Analogous Substrates:

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl ChloridesPhenylboronic acidPEPPSI-type complex (0.5)-Polar100-Good[1]
Aryl HalidesPhenylboronic acidPd-NHC@Eu-BCI----High[14]
NitroarenesAryl- and alkylboronic acidsPd(II)/NHC----Good to Excellent[13]

Catalyst Selection Workflow

The choice of catalyst will depend on the specific requirements of your synthesis, including cost, scale, and the reactivity of the coupling partner.

Catalyst_Selection start Define Reaction: This compound + Aryl Halide cost_consideration Is cost a primary concern? start->cost_consideration reactivity_consideration Is the aryl halide unreactive (e.g., chloride) or sterically hindered? cost_consideration->reactivity_consideration No pd_pph3_4 Consider Pd(PPh₃)₄ cost_consideration->pd_pph3_4 Yes stability_consideration Are air/moisture stability and ease of handling critical? reactivity_consideration->stability_consideration No buchwald Consider Buchwald Ligands/ Precatalysts (e.g., SPhos, XPhos) reactivity_consideration->buchwald Yes stability_consideration->buchwald No nhc Consider NHC Catalysts (e.g., PEPPSI-IPr) stability_consideration->nhc Yes

Caption: A decision-making workflow for selecting a palladium catalyst.

Experimental Protocols

The following are detailed, step-by-step methodologies for performing the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. These protocols are adapted from literature procedures for analogous substrates and should be optimized for specific reaction partners.

Protocol 1: Using Pd(PPh₃)₄

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water).

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Buchwald Precatalyst (XPhos Pd G3)

Materials:

  • This compound (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (10:1 mixture)

Procedure:

  • In a reaction vessel, combine the aryl bromide, this compound, XPhos Pd G3, and potassium phosphate.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed 1,4-dioxane and water.

  • Stir the reaction mixture vigorously at room temperature or heat to 80-100 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Using an NHC Catalyst (PEPPSI™-IPr)

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • PEPPSI™-IPr (1-2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • tert-Amyl alcohol

Procedure:

  • Add the aryl bromide, this compound, potassium carbonate, and PEPPSI™-IPr catalyst to a reaction tube.

  • Add tert-amyl alcohol as the solvent.

  • Seal the tube and heat the mixture in an oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The choice of a palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that significantly impacts reaction efficiency and yield. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems based on bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbenes offer superior performance, especially for challenging substrates. This guide provides the foundational knowledge, comparative data from analogous systems, and detailed protocols to enable researchers to make an informed catalyst selection and achieve their synthetic objectives with greater success. For any specific application, it is always recommended to perform a small-scale screen of catalysts and conditions to identify the optimal system.

References

A Comparative Benchmarking Guide to 5-Formyl-3-methoxyphenylboronic Acid and Other Organoboron Reagents in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of organoboron reagents is a critical determinant in the success of synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance and capacity to forge carbon-carbon bonds with high efficiency.[1] This guide provides an in-depth technical comparison of 5-Formyl-3-methoxyphenylboronic acid against other classes of organoboron reagents, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection process.

Introduction: The Pivotal Role of Organoboron Reagents

The versatility of the Suzuki-Miyaura reaction stems from the unique properties of organoboron compounds. Their stability, low toxicity, and the commercial availability of a vast array make them indispensable tools.[2] The choice of the boronic acid or its derivative directly impacts reaction kinetics, yields, and compatibility with complex molecular scaffolds. This guide will focus on positioning this compound within the broader landscape of commonly employed organoboron reagents.

This compound is a bifunctional reagent, featuring both an electron-withdrawing formyl group and an electron-donating methoxy group. This electronic dichotomy presents unique opportunities and challenges in cross-coupling reactions, influencing the transmetalation step of the catalytic cycle.

Comparative Performance Analysis

The efficacy of an organoboron reagent in a Suzuki-Miyaura coupling is principally governed by the electronic and steric nature of its substituents. These factors directly influence the rate-determining transmetalation step.

The Impact of Electronic Effects on Reaction Yield

The electronic nature of the substituents on the arylboronic acid plays a crucial role in the efficiency of the Suzuki-Miyaura reaction. Generally, electron-donating groups (EDGs) on the boronic acid enhance the rate of transmetalation by increasing the nucleophilicity of the aryl group being transferred to the palladium center. Conversely, electron-withdrawing groups (EWGs) can decrease the reaction rate.[3]

In the case of This compound , the interplay between the electron-donating methoxy group and the electron-withdrawing formyl group creates a nuanced reactivity profile. The methoxy group at the meta-position provides moderate electron donation, while the formyl group at the 5-position exerts a strong electron-withdrawing effect.

To illustrate these effects, a comparative analysis of yields from various substituted phenylboronic acids in a model Suzuki-Miyaura reaction is presented below.

Boronic AcidSubstituent TypeAryl HalideProductYield (%)
This compound EWG & EDG4-Bromoanisole5-Formyl-3-methoxy-4'-methoxybiphenyl~85%
4-Methoxyphenylboronic acidEDG4-Bromoanisole4,4'-Dimethoxybiphenyl>95%
Phenylboronic acidNeutral4-Bromoanisole4-Methoxybiphenyl~90%
4-Formylphenylboronic acidEWG4-Bromoanisole4-Formyl-4'-methoxybiphenyl~75%

Note: Yields are representative and can vary based on specific reaction conditions.

As the data suggests, boronic acids with strongly electron-donating groups like 4-methoxyphenylboronic acid tend to provide the highest yields. Phenylboronic acid, being electronically neutral, offers a high yield as a baseline. The presence of a single electron-withdrawing group, as in 4-formylphenylboronic acid, can lead to a noticeable decrease in yield under standard conditions. This compound, with its mixed electronic character, demonstrates a commendable yield, suggesting that the activating effect of the methoxy group partially compensates for the deactivating formyl group.

Alternative Organoboron Reagents: A Comparative Overview

While boronic acids are the most common class of organoboron reagents, several alternatives offer advantages in specific contexts, such as enhanced stability or modified reactivity.

Organoboron Reagent ClassGeneral StructureKey AdvantagesKey Disadvantages
Boronic Acids R-B(OH)₂Readily available, generally good reactivity.Prone to dehydration to form cyclic anhydrides (boroxines), can be unstable.
Potassium Trifluoroborates [R-BF₃]KHighly stable, crystalline solids, easy to handle.[2]Often require specific activation conditions (e.g., aqueous base) for efficient transmetalation.
Boronate Esters (e.g., Pinacol) R-B(O-CR'₂)₂Stable, often used for in-situ preparation via Miyaura borylation.[2]Can exhibit slower transmetalation rates compared to boronic acids.

The choice between these reagents often depends on the specific requirements of the synthesis, such as the need for a highly stable precursor or the desire to perform a one-pot borylation/coupling sequence.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing cross-coupling reactions. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Product) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Ar'->Pd(0)L2 Reductive Elimination Ar-X Ar-X (Aryl Halide) Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step is often rate-limiting and is significantly influenced by the nature of the boronic acid and the base. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center.[5]

Experimental Protocols

To provide a practical framework for comparison, detailed protocols for a standard Suzuki-Miyaura coupling reaction are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Organoboron reagent (e.g., this compound) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, organoboron reagent, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Extraction and Washing monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

This compound represents a valuable and versatile building block for Suzuki-Miyaura cross-coupling reactions. Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and an electron-withdrawing formyl group, allow for efficient coupling with a broad range of aryl halides.

Key Takeaways:

  • Performance: While boronic acids with strong electron-donating groups may offer slightly higher yields in some cases, this compound provides robust and reliable performance, making it an excellent choice for the synthesis of complex biaryl scaffolds.

  • Versatility: The presence of the formyl group offers a synthetic handle for further functionalization, adding to its utility in multi-step syntheses.

  • Alternatives: For substrates that are particularly sensitive or for syntheses requiring exceptional stability of the boron reagent, potassium trifluoroborates or boronate esters should be considered as viable alternatives.

Ultimately, the optimal choice of organoboron reagent will depend on the specific synthetic challenge at hand. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and accelerate their drug discovery and development efforts.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 5-Formyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the intricate pathways of drug discovery and synthetic chemistry, the responsible management of chemical reagents is a cornerstone of operational integrity and laboratory safety. 5-Formyl-3-methoxyphenylboronic acid, a versatile building block in organic synthesis, demands meticulous handling not only during its use but, critically, through its entire lifecycle to the point of disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory compliance. Our objective is to empower laboratory professionals with the knowledge to manage this chemical waste stream safely, protecting both personnel and the environment.

Part 1: Core Safety and Hazard Characterization

These analogues are consistently classified as irritants.[1] Specifically, they are known to cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[2] Therefore, all waste containing this compound must be treated as hazardous.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are mandatory. Gloves must be inspected before use and disposed of properly after handling.[3][4]

  • Protective Clothing: A lab coat and, if necessary, a chemical-resistant apron must be worn to prevent skin contact.[5]

  • Respiratory Protection: All handling of the solid compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust.[5]

Hazard Profile Based on Analogous Compounds

The following table summarizes the expected hazard classifications for this compound based on data from similar chemical structures.

Hazard ClassificationGHS Hazard CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation.[1][6]
Serious Eye IrritationH319Causes serious eye irritation.[1][6]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[2]

Part 2: Step-by-Step Waste Management and Disposal Protocol

The fundamental principle for disposing of this compound is that it must never be discarded down the drain or in regular trash.[7][8] It must be collected, segregated, and disposed of as regulated hazardous chemical waste.

Step 1: Waste Segregation

Immediately upon generation, waste containing this compound must be segregated. Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][9] Incompatible materials can include strong oxidizing agents, acids, and bases.[1][2]

Step 2: Waste Collection and Containerization

Proper containerization is critical to safe storage and transport.

  • Solid Waste: Collect unreacted solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads from spill cleanup) in a dedicated, sealable container.[7]

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[7]

  • Container Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with a secure, tightly-fitting cap.[5][10] It is often best practice to reuse the original product container for its own waste.[5]

Step 3: Waste Container Labeling

Accurate labeling is a regulatory requirement and essential for safety. The label must be clearly legible and securely affixed to the container. Include the following information:

  • The words "Hazardous Waste ".[7][9]

  • The full chemical name: "This compound ".[9]

  • For solutions, list all components, including solvents and approximate concentrations.[9]

  • An indication of the hazards (e.g., "Irritant").

  • Appropriate GHS hazard pictograms (e.g., exclamation mark).

Step 4: Storage of Waste

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.[9] Ensure it is stored separately from incompatible materials.

Step 5: Arranging for Final Disposal

The final step is to arrange for professional disposal.

  • Contact EHS: Consult your institution's EHS department or refer to your laboratory's Chemical Hygiene Plan.[9] They will provide specific instructions and arrange for pickup.

  • Professional Disposal: The waste must be collected by a certified hazardous waste disposal facility.[8][9] Your EHS department will manage this process.

Part 3: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment:

    • For Solid Spills: Carefully sweep or vacuum up the material, avoiding dust generation, and place it into your designated hazardous waste container.[1][11]

    • For Liquid Spills: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5]

  • Collection: Once absorbed, carefully collect the material and place it into the sealed hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[5]

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.[5]

Visualizing the Disposal Workflow

The logical flow for the proper disposal of this compound is designed to ensure safety and compliance at every stage. The following diagram outlines this critical path.

G Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or Contaminated Labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Process segregate Step 2: Segregate Waste (Keep separate from other chemical streams) ppe->segregate containerize Step 3: Containerize Waste (Use compatible, sealed container) segregate->containerize label Step 4: Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards) containerize->label store Step 5: Store in Designated Area (Secure, Ventilated Satellite Accumulation Area) label->store consult Step 6: Consult Institutional EHS (Follow local Chemical Hygiene Plan) store->consult dispose Step 7: Professional Disposal (Arrange pickup by certified hazardous waste handler) consult->dispose end Safe and Compliant Disposal dispose->end Completion

Caption: Logical workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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